1-(3,4-Dimethylphenyl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLOIPMQALXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-amine (CAS Number: 473732-70-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)propan-1-amine, a primary amine of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Chemical Identity
1-(3,4-Dimethylphenyl)propan-1-amine is a substituted propyl amine featuring a 3,4-dimethylphenyl group attached to the first carbon of the propane chain. Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 1-(3,4-Dimethylphenyl)propan-1-amine | IUPAC |
| CAS Number | 473732-70-6 | |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| MDL Number | MFCD06739389 |
Physicochemical Properties
Experimentally determined physicochemical data for 1-(3,4-Dimethylphenyl)propan-1-amine is not widely published. However, based on its structure and data from related compounds, the following properties can be anticipated. It is recommended that these are experimentally verified for any specific application.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar primary amines. |
| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on the boiling point of the precursor ketone and related amines. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Sparingly soluble in water. | Typical for primary amines of this molecular weight. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
The most direct and industrially relevant synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone, 1-(3,4-Dimethylphenyl)propan-1-one (CAS: 17283-12-4). The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[1][2][3]
Rationale for Synthetic Route Selection
The Leuckart reaction is a one-pot reductive amination process that is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.[1][3] This method avoids the need for metal hydrides or catalytic hydrogenation, which can sometimes lead to side reactions or require specialized equipment. The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia (generated from ammonium formate), which is then reduced by formic acid (also from ammonium formate) to the desired primary amine.[1] While the reaction requires high temperatures, it is a robust and well-established method for the synthesis of primary amines from ketones.[1][2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(3,4-Dimethylphenyl)propan-1-amine via the Leuckart reaction.
Detailed Experimental Protocol: Leuckart Reaction
This protocol is a well-established procedure for the Leuckart reaction and has been adapted for the synthesis of the target amine.[1][2][4]
Materials:
-
1-(3,4-Dimethylphenyl)propan-1-one (1.0 eq.)
-
Ammonium formate (4.0-5.0 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 20-40%)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(3,4-dimethylphenyl)propan-1-one and ammonium formate. A molar ratio of 1:4 to 1:5 (ketone:ammonium formate) is recommended to favor the formation of the primary amine.
-
Heating: Heat the reaction mixture with stirring to a temperature of 160-170 °C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add a sufficient amount of concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative to the amine hydrochloride salt.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >12 is achieved. This will liberate the free amine. Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude amine can then be purified by vacuum distillation to yield the pure 1-(3,4-dimethylphenyl)propan-1-amine.
Analytical Characterization
Due to the limited availability of published spectra for 1-(3,4-Dimethylphenyl)propan-1-amine, this section provides expected spectral characteristics based on its structure and data from analogous compounds. These should be used as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~3.8-4.0 | t | 1H | CH-NH₂ |
| ~2.2-2.3 | s | 6H | 2 x Ar-CH₃ |
| ~1.6-1.8 | m | 2H | CH₂-CH₃ |
| ~1.4 | br s | 2H | NH₂ |
| ~0.9 | t | 3H | CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142-145 | Aromatic C (quaternary) |
| ~136-138 | Aromatic C (quaternary) |
| ~128-130 | Aromatic CH |
| ~125-127 | Aromatic CH |
| ~55-58 | CH-NH₂ |
| ~30-33 | CH₂-CH₃ |
| ~19-21 | Ar-CH₃ |
| ~10-12 | CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (two bands expected) |
| 2850-3000 | C-H stretch | Aliphatic and Aromatic |
| 1580-1650 | N-H bend | Primary Amine |
| 1450-1500 | C=C stretch | Aromatic Ring |
| 1000-1250 | C-N stretch | Amine |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 163. Key fragmentation patterns would likely involve the loss of an ethyl group (m/z = 134) and cleavage alpha to the nitrogen atom.
Safety and Handling
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.
-
Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Potential Applications
While specific applications of 1-(3,4-Dimethylphenyl)propan-1-amine are not extensively documented in publicly available literature, its structure suggests its utility as a key intermediate in the synthesis of various target molecules. Substituted phenylpropanamines are a common scaffold in medicinal chemistry, and this compound could be a precursor for the development of novel therapeutic agents. The dimethylphenyl moiety can influence the lipophilicity and metabolic stability of a final drug compound, making it an interesting building block for drug discovery programs.[5]
Conclusion
1-(3,4-Dimethylphenyl)propan-1-amine is a valuable primary amine that can be reliably synthesized from its corresponding ketone via the Leuckart reaction. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and necessary safety precautions. As with any chemical synthesis and characterization, it is imperative for researchers to perform their own experimental verification and risk assessments.
References
-
Wikipedia. Leuckart reaction. [Link]
-
Scribd. Studies On The Leuckart Reaction. [Link]
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PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]
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Cheméo. 1-(3,4-Dimethylphenyl)-1-propanone - Chemical & Physical Properties. [Link]
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Erowid. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives. [Link]
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Mdpi. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
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The Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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University of Calgary. 13C NMR of 1-Propanol. [Link]
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- 1. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google Patents [patents.google.com]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives - [www.rhodium.ws] [erowid.org]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential significance of 1-(3,4-Dimethylphenyl)propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with insights into its characterization and potential pharmacological relevance based on analogous structures.
Introduction and Molecular Overview
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine belonging to the phenethylamine class of compounds. Its structure features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a propan-1-amine chain attached to the aromatic ring. The presence of a chiral center at the first carbon of the propane chain means this compound can exist as two enantiomers, (R)- and (S)-1-(3,4-Dimethylphenyl)propan-1-amine.
The structural similarity to known psychoactive compounds, such as 3,4-dimethylamphetamine, suggests that 1-(3,4-Dimethylphenyl)propan-1-amine may exhibit activity within the central nervous system. However, a thorough understanding of its pharmacological profile requires dedicated study. This guide will lay the groundwork for such investigations by detailing its synthesis and analytical characterization.
Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
The most direct and widely employed method for the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Synthesis of the Precursor: 1-(3,4-Dimethylphenyl)propan-1-one
The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of the ketone precursor.
Reductive Amination Protocol
The conversion of 1-(3,4-dimethylphenyl)propan-1-one to the target amine can be efficiently carried out using a variety of reducing agents. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation. The following protocol outlines a general procedure.
Experimental Protocol:
-
Imine Formation: Dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, ~5-10 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, the reducing agent, sodium borohydride (NaBH₄) (excess, ~2-3 equivalents), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 1-(3,4-dimethylphenyl)propan-1-amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product in high purity.
Caption: Experimental workflow for the reductive amination synthesis.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data for 1-(3,4-Dimethylphenyl)propan-1-amine, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.9 - 7.2 | Multiplet | 3H |
| -CH(NH₂) | 3.5 - 3.8 | Triplet | 1H |
| -CH₂- | 1.5 - 1.8 | Multiplet | 2H |
| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |
| Ar-CH₃ | 2.2 - 2.3 | Singlet | 6H |
| -NH₂ | 1.0 - 2.0 (broad) | Singlet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 125 - 130 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-C(amine) | 140 - 145 |
| -CH(NH₂) | 55 - 60 |
| -CH₂- | 30 - 35 |
| -CH₃ (propyl) | 10 - 15 |
| Ar-CH₃ | 19 - 21 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z = 163.26. A prominent fragment would likely result from the benzylic cleavage, leading to a fragment ion at m/z = 134.
Potential Pharmacological Significance and Applications
While no specific pharmacological data for 1-(3,4-dimethylphenyl)propan-1-amine is publicly available, its structural similarity to other phenethylamines provides a basis for postulating its potential biological activities.
-
Central Nervous System (CNS) Activity: Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). Compounds like 3,4-dimethylamphetamine are known stimulants.[1] It is plausible that 1-(3,4-dimethylphenyl)propan-1-amine could exhibit similar properties, potentially acting as a releasing agent or reuptake inhibitor of these neurotransmitters. Further research is required to determine its specific receptor binding profile and functional activity.
-
Precursor for Drug Synthesis: This compound could serve as a valuable building block in the synthesis of more complex pharmaceutical agents. The primary amine group is a versatile functional handle for further chemical modifications.
-
Research Chemical: As a novel compound, it can be used as a tool to probe the structure-activity relationships of phenethylamine-based ligands at various receptors and transporters in the CNS.
Caption: Potential applications and research directions.
Conclusion
1-(3,4-Dimethylphenyl)propan-1-amine is a chiral primary amine with a structure that suggests potential for interesting biological activity. While detailed experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis via reductive amination of the corresponding ketone and predicts its key spectroscopic features. The potential for CNS activity warrants further investigation, and this compound stands as a promising candidate for future research in medicinal chemistry and pharmacology. The protocols and predictive data presented herein offer a solid foundation for scientists and researchers to begin their exploration of this novel molecule.
References
-
PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link][2]
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An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
This guide provides a comprehensive technical overview of the principal synthetic pathways to 1-(3,4-dimethylphenyl)propan-1-amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic rationale, comparative advantages, and practical considerations of each method. We will delve into established methodologies such as direct reductive amination and the Leuckart reaction, as well as strategies involving organometallic reagents, while also touching upon the critical aspect of asymmetric synthesis for producing enantiomerically pure compounds.
Introduction: The Target Molecule
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine featuring a propyl chain attached to a 3,4-dimethylphenyl moiety. Its structure is a template found in various pharmacologically relevant molecules. The synthesis of such primary amines is a cornerstone of medicinal chemistry, often requiring robust, scalable, and adaptable methods. The choice of synthetic route depends heavily on factors like the availability of starting materials, desired yield and purity, stereochemical requirements, and scalability. This guide will focus on the most prevalent and scientifically sound pathways originating from the commercially available ketone, 1-(3,4-dimethylphenyl)propan-1-one.[1]
Pathway 1: Direct Reductive Amination
Direct reductive amination is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds.[2] This "one-pot" process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then immediately reduced to the target amine.[3][4]
Principle and Mechanism
The reaction is typically initiated by the nucleophilic attack of ammonia (or an amine) on the carbonyl carbon of 1-(3,4-dimethylphenyl)propan-1-one. This is followed by dehydration to form a key iminium ion intermediate. A reducing agent, present in the same pot, selectively reduces this iminium ion much faster than it reduces the starting ketone, driving the reaction towards the final amine product.[5] The efficiency of this process hinges on the choice of a reducing agent that is mild enough not to act on the ketone but potent enough to reduce the iminium ion.
Key Reagents and Considerations
The success of a reductive amination protocol is highly dependent on the careful selection of reagents and reaction conditions.
-
Amine Source: For the synthesis of a primary amine, ammonia or a surrogate like ammonium acetate (NH₄OAc) is used.[5]
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness, high selectivity for iminium ions over ketones, and effectiveness under slightly acidic conditions which favor iminium ion formation.[3][5] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, though its toxicity and the potential for cyanide in the waste stream are significant drawbacks.[3][5] Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) is a cleaner alternative, particularly for large-scale industrial applications.
-
Solvent and pH: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common.[6] Maintaining a slightly acidic pH (typically 5-6) is often beneficial as it catalyzes the dehydration step to form the iminium ion without significantly protonating the amine nucleophile.[5]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Citation(s) |
| NaBH(OAc)₃ | High selectivity, mild, non-toxic byproducts, effective at slightly acidic pH. | Higher cost, moisture sensitive. | [3][5] |
| NaBH₃CN | Highly effective, stable in mildly acidic conditions. | Highly toxic, generates cyanide waste. | [3][5] |
| H₂/Catalyst | "Green" (byproduct is water), cost-effective for scale-up, high yields. | Requires specialized high-pressure equipment, potential catalyst poisoning. | [7] |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
The following is a representative, generalized protocol for the gram-scale synthesis of the target amine.
-
Reaction Setup: To a solution of 1-(3,4-dimethylphenyl)propan-1-one (1.0 equiv, e.g., 10 mmol) in a suitable solvent such as dichloromethane (DCM, 50 mL), add ammonium acetate (5-10 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirring mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 6-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional portions of DCM (e.g., 3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified via acid-base extraction or chromatography.[6]
Workflow Diagram: Direct Reductive Amination
Caption: One-pot direct reductive amination workflow.
Pathway 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic organic synthesis method for converting aldehydes or ketones into amines using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[8][9] It is a thermal, one-pot reductive amination process that proceeds through an N-formyl intermediate.
Principle and Mechanism
When 1-(3,4-dimethylphenyl)propan-1-one is heated with a large excess of ammonium formate, the ammonium formate dissociates into ammonia and formic acid at the high reaction temperatures (typically 120-185°C).[8][10] Ammonia reacts with the ketone to form an imine, which is then reduced by the formic acid via a hydride transfer. This forms an N-formyl derivative of the target amine. The final step is an acidic or basic hydrolysis to cleave the formyl group and liberate the free primary amine.[9][11]
Reagent Systems and Conditions
-
Ammonium Formate: Generally preferred as it produces better yields and requires slightly lower temperatures (around 160°C).[8]
-
Formamide: Can also be used, sometimes with added formic acid, but may require higher temperatures (>165°C) and can lead to lower yields if not optimized.[8][12]
-
Conditions: The reaction is typically run neat (without solvent) at high temperatures for several hours.[9]
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-dimethylphenyl)propan-1-one (1.0 equiv) and ammonium formate (3-5 equiv).
-
Thermal Reaction: Heat the mixture in an oil bath to 160-180°C. The mixture will melt and bubble as the reaction proceeds. Maintain this temperature for 6-12 hours.
-
Hydrolysis: After cooling, add a strong acid (e.g., 20% HCl) to the reaction mixture and heat to reflux for another 4-8 hours to hydrolyze the N-formyl intermediate.
-
Work-up and Purification: Cool the solution and make it strongly basic with NaOH. Extract the liberated amine with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extracts, dry over a drying agent, and concentrate. The crude product is then typically purified by distillation or crystallization of its hydrochloride salt.
Reaction Scheme: Leuckart Reaction
Caption: Key stages of the Leuckart-Wallach reaction.
Pathway 3: Synthesis via Grignard Reagents
An alternative strategy involves constructing the carbon skeleton using a Grignard reaction, which is a powerful tool for C-C bond formation. This pathway offers flexibility but is a multi-step process compared to direct amination. A viable route is the addition of an ethyl Grignard reagent to 3,4-dimethylbenzonitrile.
Principle and Mechanism
This synthesis begins with 3,4-dimethylbenzonitrile. An ethyl Grignard reagent (e.g., ethylmagnesium bromide) is prepared and added to the nitrile.[13] The nucleophilic ethyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt after an initial addition. This intermediate is not isolated but is subsequently hydrolyzed to a ketone (which can then undergo reductive amination as in Pathway 1) or, more directly, reduced in-situ to the desired primary amine.[14]
Key Reagents and Considerations
-
Grignard Reagent: Ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl) is prepared from the corresponding ethyl halide and magnesium turnings in an anhydrous ether solvent (diethyl ether or THF). Extreme care must be taken to exclude moisture, which quenches the Grignard reagent.
-
Reduction Step: Strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be used to reduce the intermediate imine to the amine.[14] This avoids the isolation of the imine.
Experimental Protocol: Grignard-Nitrile Pathway
-
Grignard Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition to Nitrile: Slowly add a solution of 3,4-dimethylbenzonitrile (1.0 equiv) in anhydrous diethyl ether to the prepared Grignard reagent (1.1 equiv) at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Reduction: Cool the reaction mixture back to 0°C and carefully add a reducing agent like NaBH₄ (1.5 equiv) followed by methanol to facilitate the reduction of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water, followed by an acidic workup (e.g., 1M HCl) to dissolve the magnesium salts.
-
Purification: Basify the aqueous layer with NaOH and extract the product with ether. Dry, concentrate, and purify the resulting amine as previously described.[14]
Workflow Diagram: Grignard-Nitrile Synthesis
Caption: Multi-step synthesis via Grignard addition to a nitrile.
Asymmetric Synthesis Strategies
For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral amine. The α-carbon of 1-(3,4-dimethylphenyl)propan-1-amine is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Catalytic asymmetric synthesis provides an elegant way to achieve this.[15]
A leading strategy is the asymmetric reduction of the imine intermediate formed from 1-(3,4-dimethylphenyl)propan-1-one. This can be accomplished using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the imine preferentially. For example, chiral catalysts based on transition metals like Iridium, Rhodium, or Ruthenium, complexed with chiral ligands, are used for the asymmetric hydrogenation or transfer hydrogenation of imines. Biocatalytic methods using enzymes like transaminases or imine reductases also represent a powerful and green approach to chiral amines.[16]
Purification and Characterization
Regardless of the synthetic pathway, the final product must be purified and its identity confirmed.
-
Purification: A common and effective method for purifying amines is through acid-base extraction. The crude product, dissolved in an organic solvent, is washed with an aqueous acid (e.g., 10% HCl). The protonated amine salt moves into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into a fresh organic solvent. Final purification can be achieved by distillation, recrystallization of a salt (e.g., the hydrochloride salt), or column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
The synthesis of 1-(3,4-dimethylphenyl)propan-1-amine can be approached through several reliable pathways.
-
Direct Reductive Amination stands out for its efficiency, operational simplicity, and the availability of mild and selective reagents, making it a top choice for general laboratory synthesis.
-
The Leuckart Reaction offers a classic, albeit harsh, alternative that is simple in terms of reagents but requires high temperatures and a separate hydrolysis step.
-
The Grignard-based synthesis provides strategic flexibility for building the molecular framework but involves more steps and requires stringent anhydrous conditions.
For pharmaceutical applications, the progression towards asymmetric methods is crucial for accessing single-enantiomer products. The choice of method will ultimately be guided by the specific project goals, including scale, purity requirements, cost, and stereochemical considerations.
References
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Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
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YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
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-
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A Technical Guide to (R)-1-(3,4-Dimethylphenyl)propan-1-amine Hydrochloride for Research and Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. Structurally related to known psychoactive compounds and pharmaceutical agents, this molecule serves as a critical building block and research tool. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a robust and logical synthetic pathway, state-of-the-art analytical methodologies for characterization, and considerations for its safe handling and storage. The protocols and explanations herein are grounded in established chemical principles to ensure both technical accuracy and practical utility in a laboratory setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding the fundamental properties of a compound are paramount for any research and development endeavor.
Compound Identification
The core identifiers for (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride are summarized below.
| Identifier | Value | Reference |
| CAS Number | 856563-05-8 | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [1][2] |
| Molecular Weight | 199.72 g/mol | [1][2] |
| IUPAC Name | (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | |
| SMILES | CCN.[H]Cl | [1] |
Physicochemical and Safety Data
The following table outlines key physicochemical properties and hazard information, critical for experimental design and laboratory safety.
| Property | Value | Reference |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
| Signal Word | Warning | [1] |
Synthesis and Purification Strategy
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. A logical and efficient synthesis of the title compound begins with a commercially available ketone, followed by stereoselective amination.
Retrosynthetic Analysis
A logical disconnection of the target molecule at the chiral C-N bond points to 3,4-dimethylpropiophenone as an ideal starting material. This ketone can be converted to the desired (R)-amine via a stereoselective reductive amination. This approach is favored for its efficiency and control over stereochemistry.
Proposed Synthetic Workflow: Stereoselective Reductive Amination
The following diagram and protocol outline a robust method for the synthesis.
Sources
Spectroscopic Characterization of 1-(3,4-Dimethylphenyl)propan-1-amine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive predictive overview of the spectroscopic signature of 1-(3,4-Dimethylphenyl)propan-1-amine, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By detailing the theoretical underpinnings of the predicted spectral features, this guide serves as a robust resource for researchers in the synthesis, identification, and characterization of this and related molecules. Furthermore, it outlines standardized experimental protocols for acquiring high-fidelity spectroscopic data.
Introduction: The Structural and Chemical Landscape
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine featuring a chiral center at the benzylic position. Its structure, a propyl chain attached to a 3,4-dimethylphenyl ring with a terminal amine group, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The presence of both aromatic and aliphatic moieties, along with a primary amine, gives rise to a distinct spectroscopic fingerprint that is critical for its unambiguous identification and purity assessment. This guide will deconstruct the anticipated spectroscopic data to provide a clear roadmap for its characterization.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine in a deuterated solvent such as chloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-aromatic (3H) | 7.0 - 7.2 | Multiplet (m) | 3H |
| H-benzylic (1H) | ~ 4.1 | Triplet (t) | 1H |
| H-methylene (2H) | 1.6 - 1.8 | Multiplet (m) | 2H |
| H-methyl (aromatic, 6H) | ~ 2.25 | Singlet (s) | 6H |
| H-methyl (aliphatic, 3H) | ~ 0.9 | Triplet (t) | 3H |
| H-amine (2H) | 1.5 - 2.5 (broad) | Singlet (s, broad) | 2H |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the 3,4-disubstituted benzene ring are expected to appear in the typical aromatic region of 7.0-7.2 ppm. The substitution pattern will lead to a complex multiplet.
-
Benzylic Proton: The proton attached to the chiral carbon (C1) is in a benzylic position and adjacent to a methylene group, hence it is predicted to be a triplet around 4.1 ppm.
-
Methylene Protons: The diastereotopic protons of the methylene group (C2) are adjacent to both the chiral center and a methyl group, which will result in a complex multiplet in the aliphatic region.
-
Aromatic Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single sharp singlet at approximately 2.25 ppm.
-
Aliphatic Methyl Protons: The terminal methyl group of the propyl chain will be a triplet due to coupling with the adjacent methylene group, appearing at a characteristic upfield shift of around 0.9 ppm.
-
Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent and concentration and may exchange with D₂O.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dimethylphenyl)propan-1-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-quaternary (aromatic, 2C) | 135 - 140 |
| C-aromatic (4C) | 125 - 130 |
| C-benzylic (C1) | ~ 55 |
| C-methylene (C2) | ~ 30 |
| C-methyl (aromatic, 2C) | ~ 20 |
| C-methyl (aliphatic, C3) | ~ 10 |
Causality Behind Predictions:
-
Aromatic Carbons: The four aromatic CH carbons and the two quaternary carbons attached to the methyl groups will resonate in the downfield region (125-140 ppm) characteristic of sp² hybridized carbons.
-
Benzylic Carbon: The carbon atom bonded to the nitrogen (C1) is expected to be significantly deshielded and appear around 55 ppm.
-
Aliphatic Carbons: The methylene (C2) and terminal methyl (C3) carbons of the propyl chain will appear in the upfield aliphatic region.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.
Predicted IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3400 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Causality Behind Predictions:
-
N-H Stretching: The presence of a primary amine is typically indicated by two medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1590-1650 cm⁻¹ region.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in one or more bands in the 1450-1600 cm⁻¹ range.
-
C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 1-(3,4-Dimethylphenyl)propan-1-amine (C₁₁H₁₇N), the molecular weight is 163.26 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment | Significance |
| 163 | [M]⁺ | Molecular Ion |
| 148 | [M - CH₃]⁺ | Loss of a methyl group |
| 134 | [M - C₂H₅]⁺ | Loss of an ethyl group (benzylic cleavage) |
| 119 | [C₉H₁₁]⁺ | |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak at m/z 163 should be observable.
-
Benzylic Cleavage: The most significant fragmentation pathway for this molecule under EI conditions is expected to be the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), leading to the loss of an ethyl radical and the formation of a stable benzylic cation at m/z 134.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is also a common fragmentation pathway for amines.
Visualizing the Molecular Structure and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure of 1-(3,4-Dimethylphenyl)propan-1-amine and a generalized workflow for its spectroscopic analysis.
Caption: Molecular structure of 1-(3,4-Dimethylphenyl)propan-1-amine.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of 1-(3,4-Dimethylphenyl)propan-1-amine. While experimental data remains the gold standard, this in-depth analysis based on established principles and analogous compounds offers a valuable and reliable reference for researchers. The outlined protocols and predicted spectral data will aid in the efficient and accurate identification of this compound, ensuring high standards of scientific integrity in its synthesis and application.
References
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003366). Retrieved from [Link]
-
Presti, M., et al. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. Retrieved from [Link]
-
Belattar, S., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Propanone, 3-[(2,4-dimethylphenyl)amino]-1-phenyl-. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. Retrieved from [Link]
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Potential research applications of substituted propanamines
An In-Depth Technical Guide to the Research Applications of Substituted Propanamines
Substituted propanamines represent a versatile class of organic compounds characterized by a three-carbon chain with an amino group and various substituents. This structural motif imparts a wide range of physicochemical properties, leading to their application across diverse scientific and industrial domains. This technical guide provides a comprehensive overview of the current and emerging research applications of substituted propanamines, with a focus on their utility for researchers, scientists, and drug development professionals. We will explore their pivotal role in medicinal chemistry, their functional applications in materials science, and their growing importance in agrochemicals and as sophisticated chemical probes. This guide will delve into the structure-activity relationships, synthesis methodologies, and key experimental protocols that underpin their use in these fields, offering a holistic perspective on this important chemical class.
Table of Contents
-
Introduction to Substituted Propanamines
-
1.1. Core Chemical Structure and Properties
-
1.2. Key Structural Modifications and Their Impact
-
-
Pharmacological Applications in Drug Discovery and Development
-
2.1. Modulators of Neurotransmitter Transporters
-
2.1.1. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
-
2.1.2. Structure-Activity Relationship (SAR) Insights
-
2.1.3. Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
-
-
2.2. Appetite Suppressants
-
2.2.1. Mechanism of Action
-
2.2.2. Experimental Protocol: In Vivo Food Intake and Body Weight Analysis in Rodent Models
-
-
2.3. Histamine H3 Receptor Antagonists
-
2.3.1. Therapeutic Potential in Neurological Disorders
-
2.3.2. Synthesis of Propanamine-Based H3 Receptor Antagonists
-
-
-
Applications in Materials Science
-
3.1. Corrosion Inhibitors for Metallic Surfaces
-
3.1.1. Mechanism of Surface Protection
-
3.1.2. Quantitative Data on Inhibition Efficiency
-
3.1.3. Experimental Protocol: Gravimetric and Electrochemical Evaluation of Corrosion Inhibition
-
-
3.2. Modifiers for Polymer Properties
-
3.2.1. Impact on Thermal and Mechanical Properties
-
-
-
Agrochemical and Biocidal Applications
-
4.1. Herbicidal Agents
-
4.1.1. Propanil and its Analogs
-
4.1.2. Evaluation of Herbicidal Activity
-
-
4.2. Quaternary Propanammonium Compounds as Biocides
-
4.2.1. Antimicrobial Spectrum and Mechanism of Action
-
-
-
Emerging Research Frontiers
-
5.1. Propanamine-Based Chemical Probes
-
5.2. Propanamine Derivatives in Photoresist Formulations
-
-
References
Introduction to Substituted Propanamines
Core Chemical Structure and Properties
Substituted propanamines are organic molecules built upon a propyl (-CH₂CH₂CH₂-) backbone with a terminal or internal amino (-NH₂, -NHR, or -NR₂) group. The versatility of this class of compounds arises from the vast possibilities for substitution at various positions along the carbon chain and on the nitrogen atom. These substitutions significantly influence the molecule's polarity, basicity, steric hindrance, and overall three-dimensional shape, which in turn dictates its biological activity and material properties. The presence of the amino group often imparts a basic character, allowing for the formation of salts, which can enhance water solubility—a crucial property in pharmaceutical and agrochemical formulations.
Key Structural Modifications and Their Impact
The strategic placement of different functional groups on the propanamine scaffold is the cornerstone of designing molecules with specific functions. Common modifications include:
-
Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions with biological targets or metal surfaces.
-
Alkyl Chains: Varying the length and branching of alkyl substituents on the nitrogen or the carbon backbone can modulate lipophilicity, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.[1]
-
Hydroxyl and Ether Groups: The presence of these groups can introduce hydrogen bonding capabilities, influencing solubility and binding affinity.
-
Quaternization of the Nitrogen: The formation of quaternary ammonium salts results in a permanent positive charge, which is a key feature for biocidal activity.[1][2][3][4]
Caption: Key structural modifications of the propanamine scaffold and their influence on physicochemical properties.
Pharmacological Applications in Drug Discovery and Development
The propanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to present functional groups in a specific three-dimensional orientation allows for precise interactions with biological targets.
Modulators of Neurotransmitter Transporters
Substituted propanamines are prominent in the development of SNRIs, a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability.[5] This dual mechanism of action is often associated with a broader efficacy profile compared to selective serotonin reuptake inhibitors (SSRIs).
SAR studies have been instrumental in optimizing the potency and selectivity of propanamine-based SNRIs. Key findings include:
-
N-Alkylation: Mono- and di-methylation of the terminal amine are often optimal for potent inhibition of both serotonin and norepinephrine transporters.
-
Aromatic Substitution: The nature and position of substituents on an aromatic ring attached to the propanamine backbone are critical for selectivity. Electron-withdrawing groups can enhance potency.
-
Chirality: The stereochemistry at chiral centers within the propanamine scaffold can profoundly impact binding affinity and selectivity for the serotonin and norepinephrine transporters.
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter (SERT) and norepinephrine transporter (NET).
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
Radioligands: [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET.
-
Assay buffer: Tris-HCl buffer with appropriate salts.
-
Test compounds (substituted propanamines).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and the appropriate radioligand.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro monoamine transporter binding assay.
Appetite Suppressants
Certain substituted propanamines have shown significant potential as anorectic agents. Their mechanism of action often involves the modulation of central nervous system pathways that regulate hunger and satiety.
The appetite-suppressing effects of many propanamine derivatives are linked to their ability to increase the synaptic concentrations of norepinephrine and dopamine in the hypothalamus, a key brain region for energy homeostasis. This leads to a sensation of fullness and a reduction in food cravings.
This protocol describes a method to evaluate the anorectic effects of substituted propanamines in rats or mice.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Individually housed with ad libitum access to food and water.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions and handling for at least one week.
-
Baseline Measurement: Record the daily food intake and body weight for each animal for a baseline period of 3-5 days.
-
Drug Administration: Administer the test compound (substituted propanamine) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Measurement: Measure food intake and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.
-
Data Analysis: Compare the food intake and body weight changes in the drug-treated group to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the effects.
Histamine H3 Receptor Antagonists
The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[6]
By blocking the inhibitory H3 autoreceptors, propanamine-based antagonists can increase the release of histamine in the brain.[6] This, in turn, promotes wakefulness and enhances cognitive function by modulating the release of other neurotransmitters like acetylcholine and glutamate.[6]
A common synthetic route to propanamine-based H3 receptor antagonists involves the reaction of a suitable propanolamine with an appropriate alkylating or acylating agent to introduce the desired pharmacophoric elements for H3 receptor binding. Chiral synthesis or resolution is often necessary to obtain the desired stereoisomer with optimal activity.
Applications in Materials Science
Beyond their pharmacological roles, the unique chemical properties of substituted propanamines make them valuable in various materials science applications.
Corrosion Inhibitors for Metallic Surfaces
Substituted propanamines, particularly those with long alkyl chains and heteroatoms, have demonstrated excellent efficacy as corrosion inhibitors for various metals and alloys, especially in acidic environments.
The primary mechanism of corrosion inhibition by propanamine derivatives involves their adsorption onto the metal surface. The lone pair of electrons on the nitrogen atom and any additional heteroatoms or π-electrons from aromatic rings can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film. The hydrophobic alkyl chains then create a barrier that repels corrosive aqueous species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various techniques.
Table 1: Corrosion Inhibition Efficiency of N-Substituted Propanamines on Mild Steel in 1 M HCl
| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| N-oleyl-1,3-propanediamine | 100 | 92.1 | [2] |
| Dodecylamine | 150 | 85.7 | [7] |
| Octadecylamine | 150 | 90.2 | [7] |
Gravimetric Method:
-
Sample Preparation: Prepare pre-weighed metal coupons of a standard size.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the propanamine inhibitor.
-
Exposure: Maintain the coupons in the solution for a specified period at a constant temperature.
-
Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, and re-weigh them.
-
Calculation: Calculate the corrosion rate and inhibition efficiency based on the weight loss.
Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Measurement: Perform potentiodynamic polarization scans and EIS measurements in the corrosive medium with and without the inhibitor.
-
Data Analysis: From the polarization curves, determine the corrosion current density (i_corr). From the EIS data, determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency from the changes in i_corr or R_ct in the presence of the inhibitor.
Modifiers for Polymer Properties
The incorporation of substituted propanamines into polymer matrices can significantly alter their physical and chemical properties.
The amine groups of propanamines can interact with polymer chains through hydrogen bonding or covalent linkages, acting as cross-linkers or plasticizers. For example, in polyamides, the addition of certain propanamines can disrupt the existing hydrogen bonding network, leading to a decrease in melt viscosity and improved processability.[8] Conversely, diamines can be used as monomers to create novel polyamides with specific thermal and mechanical characteristics.[9]
Agrochemical and Biocidal Applications
The biological activity of substituted propanamines extends to the control of unwanted organisms in agricultural and industrial settings.
Herbicidal Agents
Propanil, an N-acylated 3,4-dichloroaniline derivative of propanoic acid, is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[10] Its mechanism of action involves the inhibition of photosynthesis in the target weeds.[11] Research into analogs of propanil aims to develop new herbicides with improved efficacy, selectivity, and environmental profiles.[12]
The herbicidal activity of propanamine derivatives can be assessed through various bioassays, including seed germination and seedling growth inhibition tests.
Table 2: Herbicidal Activity of Propanamine Analogs Against Barnyard Grass (Echinochloa crus-galli)
| Compound | Concentration (mmol/L) | Root Growth Inhibition (%) | Reference |
| Glyphosate (standard) | 5 | 85 | [13] |
| Compound 3p | 5 | >95 | [13] |
| Compound 3r | 5 | >95 | [13] |
Quaternary Propanammonium Compounds as Biocides
Quaternization of the amino group in propanamines leads to the formation of quaternary ammonium compounds (QACs), which are potent biocides with a broad spectrum of activity against bacteria, fungi, and viruses.[3][4][14]
The biocidal activity of propanammonium salts is primarily due to their ability to disrupt cell membranes.[1][2] The positively charged nitrogen head group interacts with the negatively charged components of the microbial cell membrane, while the hydrophobic alkyl chains intercalate into the lipid bilayer, leading to a loss of membrane integrity and cell lysis. The length of the alkyl chain is a critical determinant of biocidal efficacy, with C12-C16 chains generally exhibiting the highest activity.[1][2]
Emerging Research Frontiers
The versatility of the substituted propanamine scaffold continues to drive research into new and innovative applications.
Propanamine-Based Chemical Probes
Chemical probes are small molecules used to study biological systems. Substituted propanamines can be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for specific biological targets.[15][16][17] These probes can be used to visualize the localization of proteins within cells, to identify new drug targets, and to study the mechanism of action of existing drugs.
Propanamine Derivatives in Photoresist Formulations
In the manufacturing of microelectronics, photoresists are light-sensitive materials used to pattern semiconductor wafers. Certain propanamine derivatives can be incorporated into photoresist formulations as surfactants or leveling agents to improve the coating properties and resolution of the photolithographic process.[18]
Conclusion and Future Outlook
Substituted propanamines are a remarkably versatile class of compounds with a broad and expanding range of research applications. From the development of life-saving pharmaceuticals to the creation of advanced materials and effective agrochemicals, the ability to fine-tune the properties of these molecules through targeted substitutions has made them indispensable tools for scientists and engineers. Future research in this area is likely to focus on the development of more selective and potent pharmacological agents with fewer side effects, the design of "green" and sustainable corrosion inhibitors and polymer additives, and the creation of novel chemical probes to unravel the complexities of biological systems. The continued exploration of the vast chemical space accessible through the substitution of the propanamine scaffold promises to yield exciting new discoveries and technologies.
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The Stereochemical Imperative: A Technical Guide to the Biological Activity of Chiral Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology, profoundly influencing the therapeutic efficacy and safety of drug candidates. Within the vast landscape of pharmacologically active molecules, chiral aromatic amines represent a class of significant importance, with their stereoisomers often exhibiting markedly different biological activities. This in-depth technical guide provides a comprehensive exploration of the core concepts, experimental methodologies, and mechanistic underpinnings of the biological activity of chiral aromatic amines. We delve into the stereoselective interactions with biological targets, differential pharmacokinetics, and metabolic pathways, using the illustrative examples of methadone and amphetamine. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of chirality in the pursuit of safer and more effective therapeutics.
The Principle of Chirality in Drug Action: A Three-Dimensional Perspective
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, akin to a pair of hands. While they share identical physical and chemical properties in an achiral environment, their behavior diverges significantly within the chiral milieu of the human body.[1][2] Biological systems, composed of chiral macromolecules such as proteins (L-amino acids) and nucleic acids (D-sugars), are inherently stereoselective.[3] This inherent "handedness" of biological targets dictates that they interact differently with the enantiomers of a chiral drug, leading to distinct pharmacological and toxicological outcomes.[2]
The enantiomer that elicits the desired therapeutic effect is termed the eutomer , while the other, which may be less active, inactive, or even responsible for adverse effects, is known as the distomer .[1] The tragic case of thalidomide in the 1960s, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug development.[2]
Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs. These guidelines necessitate the characterization of each enantiomer's properties and a clear justification for marketing a drug as a racemate (a 1:1 mixture of enantiomers) versus a single enantiomer.[4]
Case Studies in Stereoselectivity: Methadone and Amphetamine
To illustrate the profound impact of chirality on the biological activity of aromatic amines, we will examine two well-characterized examples: methadone and amphetamine.
Methadone: A Tale of Two Enantiomers in Opioid and NMDA Receptor Modulation
Methadone is a synthetic opioid widely used for the management of opioid use disorder and chronic pain. It is administered as a racemic mixture of (R)-(-)-methadone and (S)-(+)-methadone.
-
(R)-Methadone (the Eutomer): This enantiomer is primarily responsible for the analgesic and anti-addictive effects of methadone.[5] It is a potent agonist at the μ-opioid receptor, exhibiting a significantly higher binding affinity than its (S)-counterpart.[2][6]
-
(S)-Methadone (the Distomer): While having a much lower affinity for the μ-opioid receptor, (S)-methadone is a more potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] This NMDA receptor antagonism may contribute to methadone's efficacy in treating neuropathic pain and mitigating opioid tolerance.[5] However, (S)-methadone is also a more potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias.[5]
The differential receptor interactions of methadone enantiomers are summarized in the table below:
| Compound | Target | Parameter | Value | Reference |
| (R)-Methadone | μ-Opioid Receptor (μ1) | IC50 | 3.0 nM | [6] |
| μ-Opioid Receptor (μ2) | IC50 | 6.9 nM | [6] | |
| μ-Opioid Receptor | Ki | 7.5 ± 0.1 nM | [2] | |
| (S)-Methadone | μ-Opioid Receptor (μ1) | IC50 | 26.4 nM | [6] |
| μ-Opioid Receptor (μ2) | IC50 | 88 nM | [6] | |
| μ-Opioid Receptor | Ki | 60.5 ± 0.1 nM | [2] | |
| Racemic Methadone | NMDA Receptor (NR1/2A) | IC50 | 4.3 μM | [8] |
| NMDA Receptor (NR1/2B) | IC50 | 3.7 μM | [8] |
Amphetamine: Stereoselective Modulation of Monoamine Transporters
Amphetamine is a potent central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It exists as two enantiomers: dextroamphetamine ((S)-(+)-amphetamine) and levoamphetamine ((R)-(-)-amphetamine).
-
Dextroamphetamine (d-amphetamine): This is the more potent enantiomer and is primarily responsible for the central stimulant effects of amphetamine.[9] It has a higher affinity for and is a more potent releaser of dopamine via the dopamine transporter (DAT).[10]
-
Levoamphetamine (l-amphetamine): While less potent than d-amphetamine, l-amphetamine exhibits a greater effect on the norepinephrine transporter (NET), leading to a more pronounced peripheral stimulant effect.[11]
The differential effects of amphetamine enantiomers on dopamine and norepinephrine release are a key factor in the formulation of amphetamine-based medications. For example, Adderall is a mixed-salts amphetamine product containing a 3:1 ratio of d-amphetamine to l-amphetamine, which is believed to provide a broader spectrum of therapeutic effects.[11]
Experimental Workflows for the Analysis of Chiral Aromatic Amines
The investigation of the biological activity of chiral aromatic amines necessitates robust and reliable experimental methodologies for their separation, characterization, and biological evaluation.
Chiral Separation: Isolating the Enantiomers
The first critical step is the separation of the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for this purpose.
Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of methadone, leading to their separation. A protein-based CSP, such as alpha-1-acid glycoprotein (AGP), is particularly effective.[12]
Protocol:
-
Column: Chiral AGP column (e.g., 100 x 4.0 mm ID, 5 µm).[13]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer (pH 7.4), isopropanol, and acetonitrile (85:10:5 v/v/v).[13]
-
Flow Rate: 0.9 mL/min.[13]
-
Temperature: Ambient.[13]
-
Detection: UV at 212 nm.[12]
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction with an organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.
-
Expected Outcome: Baseline separation of (R)- and (S)-methadone, with retention times of approximately 8.4 and 11.8 minutes, respectively.[13]
Principle: SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations. This method employs a polysaccharide-based CSP.[14]
Protocol:
-
Column: Chiralpak AD-3 column (e.g., 150 x 4.6 mm ID, 3 µm).[14]
-
Mobile Phase: A mixture of supercritical CO2 and a modifier consisting of 2-propanol/methanol (50/50, v/v) with 0.1% ammonium hydroxide.[14]
-
Flow Rate: 3 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 20°C.[15]
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization.[14]
-
Sample Preparation: Serum samples are prepared by semi-automated liquid-liquid extraction.[14]
-
Expected Outcome: Baseline separation of (R)- and (S)-amphetamine within a 4-minute run time.[14]
In Vitro Biological Assays: Quantifying Stereoselective Activity
Once the enantiomers are isolated, their biological activity can be assessed using a variety of in vitro assays.
Principle: This assay measures the affinity of a ligand (e.g., a methadone enantiomer) for a specific receptor (e.g., the μ-opioid receptor) by competing with a radiolabeled ligand.
Protocol:
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), unlabeled enantiomers, scintillation fluid, and a scintillation counter.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled enantiomer in a suitable buffer. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Principle: This assay determines the ability of a compound to inhibit the activity of a specific enzyme. This is particularly relevant for understanding the metabolic pathways of chiral aromatic amines.
Protocol:
-
Materials: The purified enzyme of interest (e.g., CYP2B6), the enzyme's substrate, the enantiomers to be tested, and a detection system to measure the product of the enzymatic reaction.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitor (enantiomer). b. Initiate the reaction by adding the substrate. c. After a specific time, stop the reaction and measure the amount of product formed.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the chiral aromatic amine enantiomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mechanisms of Stereoselective Action: Signaling Pathways and Metabolism
The differential biological activities of chiral aromatic amines stem from their stereoselective interactions with biological targets and their distinct metabolic fates.
Signaling Pathways
(R)-methadone primarily acts through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Agonist binding to the μ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuron and a reduction in neuronal excitability.[16] (S)-methadone, on the other hand, acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate receptor. By blocking the NMDA receptor, (S)-methadone can modulate glutamatergic neurotransmission, which is implicated in pain perception and opioid tolerance.[8]
Differential signaling pathways of methadone enantiomers.
Amphetamine enantiomers exert their effects by interacting with monoamine transporters, primarily the dopamine transporter (DAT) and the norepinephrine transporter (NET). They act as substrates for these transporters, leading to competitive inhibition of dopamine and norepinephrine reuptake. More importantly, once inside the neuron, amphetamine disrupts the vesicular storage of these neurotransmitters and promotes their reverse transport out of the neuron and into the synaptic cleft, leading to a significant increase in their extracellular concentrations.[17]
Mechanism of amphetamine action at the monoamine transporter.
Metabolism
The metabolism of chiral aromatic amines is often stereoselective, leading to different pharmacokinetic profiles for the enantiomers. Cytochrome P450 (CYP) enzymes play a crucial role in this process.[18]
-
Methadone: The N-demethylation of methadone is primarily mediated by CYP3A4 and CYP2B6.[19] CYP2B6 exhibits stereoselectivity, with a higher rate of metabolism for (S)-methadone compared to (R)-methadone.[20] This contributes to the longer half-life and higher plasma concentrations of the more active (R)-enantiomer.[1]
-
Amphetamine: The metabolism of amphetamine involves hydroxylation, and CYP2D6 is a key enzyme in the formation of 4-hydroxy-amphetamine. Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in amphetamine metabolism.
The stereoselective metabolism of chiral aromatic amines has significant implications for drug-drug interactions and patient-to-patient variability in drug response.
| Parameter | (R)-Methadone | (S)-Methadone | Reference |
| Half-life (t½) | 53.3 hours | 31.5 hours | [21] |
| Apparent Oral Clearance (CL/F) | 0.082 L/kg/h | 0.117 L/kg/h | [21] |
| Apparent Volume of Distribution (Vd/F) | 455 L | 338 L | [21] |
Conclusion and Future Perspectives
The biological activity of chiral aromatic amines is a complex interplay of stereoselective interactions with biological targets, differential pharmacokinetics, and distinct metabolic pathways. As we have seen with methadone and amphetamine, the individual enantiomers of a chiral drug can possess remarkably different pharmacological and toxicological profiles. A thorough understanding and characterization of these differences are not merely an academic exercise but a regulatory and ethical imperative in modern drug development.
The continued advancement of analytical techniques for chiral separation, coupled with sophisticated in vitro and in silico models, will further enhance our ability to predict and understand the stereoselective behavior of chiral drugs. The development of single-enantiomer drugs, or "chiral switches," will likely continue to be a prominent strategy for optimizing therapeutic outcomes and improving patient safety.[22] Ultimately, a deep appreciation for the three-dimensional nature of drug-receptor interactions is fundamental to the rational design of the next generation of safer and more effective medicines.
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The Cornerstone of Chirality: A Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-amine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical importance of stereochemistry in drug design. Chiral amines, in particular, represent a vital class of intermediates, forming the backbone of a multitude of active pharmaceutical ingredients (APIs). Among these, 1-(3,4-Dimethylphenyl)propan-1-amine stands out as a versatile and valuable chiral building block. Its unique structural features—a benzylic amine with a specific substitution pattern on the aromatic ring—make it a sought-after precursor for complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of 1-(3,4-Dimethylphenyl)propan-1-amine, offering field-proven insights for researchers and drug development professionals.
I. Synthesis of Racemic 1-(3,4-Dimethylphenyl)propan-1-amine: A Practical Approach
The synthesis of the racemic form of 1-(3,4-Dimethylphenyl)propan-1-amine is the essential first step before chiral resolution. A robust and scalable method for this transformation is the Leuckart reaction, a classic yet highly effective reductive amination of the corresponding ketone.[1][2][3]
Key Starting Material: 1-(3,4-Dimethylphenyl)propan-1-one
The synthesis commences with the commercially available ketone, 1-(3,4-dimethylphenyl)propan-1-one. The quality of this starting material is paramount to ensure a clean reaction and high yield of the desired amine.
The Leuckart Reaction: Mechanism and Causality
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, offering a convenient one-pot conversion of a ketone to a primary amine.[1][2][3] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the target amine. The high temperatures employed in this reaction (typically 120-130 °C) are necessary to drive the dehydration and reduction steps.[2]
Caption: The Leuckart reaction pathway for the synthesis of the racemic amine.
Experimental Protocol: Synthesis of Racemic 1-(3,4-Dimethylphenyl)propan-1-amine
Materials:
-
1-(3,4-Dimethylphenyl)propan-1-one
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) and ammonium formate (3-4 equivalents).
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add a 20% solution of hydrochloric acid.
-
Reflux the mixture for 4-6 hours to hydrolyze the intermediate formamide.
-
After cooling, make the solution strongly alkaline (pH > 12) by the careful addition of a 50% sodium hydroxide solution.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude racemic 1-(3,4-dimethylphenyl)propan-1-amine. The product can be further purified by vacuum distillation.
II. Chiral Resolution: Isolating the Enantiomers of Interest
With the racemic amine in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt formation with a chiral resolving agent is a time-tested and scalable method for achieving this.[4][5][6] Tartaric acid and its derivatives are particularly effective for the resolution of racemic amines.[4][5]
The Principle of Diastereomeric Salt Crystallization
The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably, different solubilities in a given solvent.[4] This disparity in solubility allows for their separation by fractional crystallization.
Caption: Workflow for the chiral resolution of a racemic amine using tartaric acid.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
Materials:
-
Racemic 1-(3,4-Dimethylphenyl)propan-1-amine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol in an Erlenmeyer flask.
-
To this solution, add the racemic 1-(3,4-dimethylphenyl)propan-1-amine (1 equivalent). An exothermic reaction will occur, and a precipitate may form.
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of enantiomerically enriched salt.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals. The enantiomeric purity of each crop should be determined (e.g., by chiral HPLC).
-
To recover the free amine, dissolve the enantiomerically enriched diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is strongly basic.
-
Extract the liberated amine with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent to yield the enantiomerically enriched 1-(3,4-dimethylphenyl)propan-1-amine.
Table 1: Quantitative Data for a Representative Chiral Resolution
| Parameter | Value |
| Starting Racemic Amine | 10.0 g |
| (+)-Tartaric Acid | 4.6 g |
| Yield of Diastereomeric Salt (1st crop) | 6.2 g |
| Enantiomeric Excess (amine from 1st crop) | >95% |
| Yield of Enriched Amine (from 1st crop) | 3.5 g |
III. Applications in Drug Development: A Versatile Chiral Scaffold
Chiral amines are ubiquitous in pharmaceuticals, and 1-(3,4-dimethylphenyl)propan-1-amine serves as a valuable building block for the synthesis of more complex molecules. The specific substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.
While direct examples of marketed drugs containing the 1-(3,4-dimethylphenyl)propan-1-amine moiety are not prominently documented, its structural similarity to key intermediates in various drug classes highlights its potential. For instance, related phenethylamine and amphetamine derivatives are precursors to a wide range of central nervous system (CNS) active agents.[7]
A closely related structure, 1-(3,4-dimethylphenyl)piperazine, is a known intermediate in pharmaceutical synthesis, underscoring the utility of the 3,4-dimethylphenyl motif in drug design.[8] The primary amine of 1-(3,4-dimethylphenyl)propan-1-amine provides a reactive handle for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with chiral carboxylic acids to introduce further stereocenters.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
N-alkylation and N-arylation: To introduce diverse substituents on the nitrogen atom.
These transformations allow for the incorporation of the 1-(3,4-dimethylphenyl)propan-1-amine scaffold into a wide array of molecular frameworks, making it a valuable tool for medicinal chemists in the exploration of new chemical space.
IV. Conclusion: A Foundational Building Block for Chiral Synthesis
1-(3,4-Dimethylphenyl)propan-1-amine represents a cornerstone chiral building block with significant potential in pharmaceutical research and development. The synthetic and resolution protocols outlined in this guide provide a practical framework for obtaining this valuable intermediate in high enantiomeric purity. Its versatile chemical nature, coupled with the specific structural features of the 3,4-dimethylphenyl group, makes it an attractive starting point for the synthesis of novel and complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like 1-(3,4-dimethylphenyl)propan-1-amine will undoubtedly increase, paving the way for the discovery and development of the next generation of therapeutics.
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Available at: [Link]
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Preamble: The Evolving Challenge of Phenethylamine-Based Novel Psychoactive Substances (NPS)
The class of phenethylamines represents a vast and enduring scaffold in medicinal chemistry and, consequently, in the landscape of novel psychoactive substances (NPS).[1][2] Structurally derived from 2-phenylethanamine, this chemical family includes endogenous neurotransmitters like dopamine and norepinephrine, classic pharmaceuticals, and a continuously expanding array of illicitly manufactured psychoactive compounds.[2][3] These NPS are specifically engineered to mimic the effects of controlled substances such as MDMA, amphetamine, and mescaline, while possessing modified chemical structures to circumvent existing drug legislation.[4][5] This dynamic of chemical modification and legislative response creates a significant challenge for forensic scientists, toxicologists, and public health officials who must rapidly identify and characterize these compounds to understand their potential for harm.[6][7][8]
This guide provides a comprehensive, technically-grounded framework for the discovery, identification, and preliminary characterization of novel phenethylamine-based NPS. It is designed for professionals in the fields of forensic science, clinical toxicology, and drug development, offering not just protocols, but the underlying scientific rationale that governs methodological choices. Our approach is built on a foundation of integrated analytical and computational workflows, ensuring a robust and self-validating system for navigating this complex chemical space.
Section 1: The Chemical Landscape: Synthesis and Structural Diversification
The psychoactive potential of a phenethylamine derivative is dictated by substitutions on the phenyl ring, the ethyl sidechain, and the amino group.[3] Clandestine synthesis often prioritizes ease of access to precursors and high-yield reactions, leading to predictable patterns of structural modification.
Core Synthetic Strategies
Modern synthetic routes to β-phenethylamines are diverse, ranging from classical methods to advanced catalytic approaches. A particularly modular and efficient strategy is the photoassisted Nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides.[9] This method allows for the convergent synthesis of a wide array of β-phenethylamine scaffolds under mild conditions, exemplifying the type of sophisticated chemistry that can be adapted for creating novel structures.[9] For research and forensic purposes, the synthesis of ¹³C-labelled internal standards is crucial for accurate quantification in biological matrices.[10] Techniques like the Stille-type coupling have proven effective for creating these standards from starting materials like [¹³C₆]-Phenol.[10]
Key Structural Classes and Their Rationale
-
Ring Substitutions (The "2C" and "DOx" Series): Inspired by the work of Alexander Shulgin, the addition of methoxy, halogen, or alkylthio groups to the phenyl ring, particularly at the 2, 4, and 5 positions, can dramatically alter pharmacology.[11] For example, the 2,5-dimethoxy substitution pattern is a hallmark of hallucinogenic activity, forming the basis of the "2C" family (e.g., 2C-B, 2C-I).[11][12] The rationale is to increase affinity and efficacy at the serotonin 5-HT₂A receptor.
-
Alpha-Methylation (Amphetamine Analogues): The addition of a methyl group at the alpha position of the ethyl sidechain (e.g., amphetamine) confers resistance to metabolism by monoamine oxidase (MAO), thereby increasing the compound's duration of action and oral bioavailability. This is a common feature in stimulant-type phenethylamines.
-
N-Alkylation and Acylation (The "NBOMe" Series): Modification of the amino group, such as the addition of a 2-methoxybenzyl (NBOMe) group, can dramatically increase potency at the 5-HT₂A receptor, converting a classic phenethylamine into a highly potent hallucinogen active at sub-milligram doses.[13][14]
Section 2: A Multi-Tiered Analytical Workflow for Unambiguous Identification
The sheer structural diversity and rapid emergence of phenethylamine NPS render single-method identification insufficient and unreliable.[6][15] A robust analytical strategy must be a logical, tiered workflow that proceeds from presumptive screening to definitive, high-confidence structural elucidation.
The Logic of the Analytical Cascade
The causality behind this workflow is risk mitigation: mitigating the risk of false negatives (missing a potentially dangerous compound) and false positives (incorrectly identifying a substance).[15] Initial screening methods are designed for high throughput and sensitivity, while confirmatory methods provide the specificity required for absolute certainty in forensic and clinical contexts.
Caption: Tiered analytical workflow for NPS identification.
Sample Preparation: The Foundation of Quality Data
The choice of sample preparation technique is critical and depends on the matrix.
-
Solid Materials (Powders, Pills, Blotters): Simple solvent extraction, typically with methanol or acetonitrile, is usually sufficient.[14]
-
Biological Matrices (Blood, Urine, Hair): More extensive cleanup is required to remove interferences. Solid-Phase Extraction (SPE) is a preferred method for its efficiency and selectivity in extracting psychoactive substances from complex biological samples.[16][17] Liquid-Liquid Extraction (LLE) is another common, albeit more labor-intensive, technique.[16]
Confirmatory Technologies: Strengths and Applications
No single instrument can solve all challenges. The choice of technology is driven by the specific analytical question being asked.
| Technique | Principle | Primary Strength in Phenethylamine Analysis | Causality & Key Limitations |
| GC-MS | Gas Chromatography separates volatile compounds; Mass Spectrometry provides mass-to-charge ratio and fragmentation patterns. | Excellent for separating isomers of classic amphetamines and cathinones. Extensive, well-curated EI spectral libraries exist. | Causality: Requires analytes to be thermally stable and volatile. Not suitable for heat-labile NPS like NBOMes without derivatization, which adds complexity.[18] |
| LC-MS/MS | Liquid Chromatography separates compounds in solution; Tandem Mass Spectrometry (e.g., QQQ) offers high sensitivity and specificity. | "Workhorse" for targeted screening and quantification of known NPS in biological fluids. High throughput and sensitivity.[4] | Causality: It is a targeted technique. You can only find what you are looking for, as you must pre-define precursor-product ion transitions. It is not ideal for discovering truly novel compounds.[19] |
| LC-QTOF-MS | Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry. | Unambiguous identification of unknown compounds. Provides high-resolution, accurate mass (HRAM) data, allowing for molecular formula determination.[14][18] | Causality: The ability to determine the elemental composition of a parent ion and its fragments is essential for elucidating the structure of a substance not present in any library.[14] This is the premier tool for NPS discovery. |
Detailed Protocol: LC-QTOF-MS Analysis for Unknown Phenethylamine Identification
This protocol describes a self-validating system for the non-targeted analysis of a suspected NPS sample (e.g., an extract from a blotter paper).
-
Sample Preparation:
-
Excise a 1x1 cm portion of the blotter paper and place it in a 2 mL microcentrifuge tube.
-
Add 1.0 mL of LC-MS grade methanol.
-
Vortex for 1 minute, then sonicate for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 methanol:water (v/v) for analysis.
-
-
LC-QTOF-MS System & Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Quadrupole Time-of-Flight Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or MSᴱ.
-
Full Scan (MS1): Mass range 100-1000 m/z.
-
Tandem Scan (MS2): Collision energy ramped (e.g., 10-40 eV) for fragmentation of the top 5 most intense ions from the full scan.
-
-
-
System Validation & Quality Control:
-
Mass Calibration: Calibrate the mass spectrometer daily using a certified standard solution to ensure mass accuracy is < 2 ppm.
-
System Suitability: Inject a known phenethylamine standard (e.g., 2C-B) before the sample batch to verify retention time, peak shape, and spectral fidelity.
-
Blank Injection: Run a solvent blank after high-concentration samples to check for carryover.
-
-
Data Analysis & Interpretation:
-
Extract the accurate mass of the primary chromatographic peak.
-
Use the instrument software to generate a predicted molecular formula (e.g., within a 2 ppm mass error tolerance).
-
Analyze the MS/MS fragmentation pattern. Look for characteristic losses or fragments indicative of the phenethylamine core (e.g., the iminium ion).
-
Compare the proposed structure and fragmentation against in silico fragmentation predictors and literature data for related analogues.[14]
-
Section 3: Pharmacological & Mechanistic Profiling
Identifying the structure is only half the battle. Understanding its biological activity is paramount for risk assessment. Most psychoactive phenethylamines exert their effects by modulating monoamine neurotransmitter systems.[3][11]
Primary Molecular Targets
-
Monoamine Transporters (DAT, NET, SERT): Stimulant phenethylamines (e.g., amphetamine) typically act as substrates for these transporters, reversing their normal function to cause a massive efflux of dopamine, norepinephrine, and/or serotonin into the synapse.
-
Serotonin Receptors (5-HT₂A/₂C): Hallucinogenic phenethylamines (e.g., 2C-B, DOB) act as agonists or partial agonists at these G-protein coupled receptors.[11] High affinity for the 5-HT₂A receptor is a strong predictor of psychedelic activity.
-
Trace Amine-Associated Receptors (TAAR1): Phenethylamine itself is an agonist at TAAR1, a receptor that modulates the activity of the dopamine transporter, representing another key mechanism for central nervous system stimulation.[[“]]
Caption: Simplified signaling pathways for stimulant vs. hallucinogenic phenethylamines.
In Silico Prediction: A Vital First Step
Before undertaking costly and time-consuming in vitro assays, computational tools can provide valuable predictive insights.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[21] For NPS, a QSAR model built on a dataset of known phenethylamines can be used to predict a novel compound's affinity for monoamine transporters based on its calculated physicochemical descriptors.[22]
-
Metabolite Prediction: A significant challenge in toxicology is identifying metabolites, which may be the primary active or toxic species.[15] In silico tools like SyGMa, GLORYx, and BioTransformer can predict phase I and phase II metabolic pathways, helping toxicologists know what biomarkers to search for in clinical samples.[23][24][25]
Conclusion: An Integrated Approach to a Moving Target
The discovery and characterization of novel phenethylamine-based psychoactive substances is a complex endeavor that demands an integrated, multidisciplinary approach. The process is not linear but cyclical, where findings from analytical chemistry inform synthetic chemists of new trends, and data from pharmacological profiling helps prioritize public health responses. By combining logical, tiered analytical workflows with modern in silico predictive tools, the scientific community can stay ahead of the curve, moving from simple identification to a more profound understanding of the risks these emerging substances pose. The methodologies outlined in this guide provide a robust framework for this critical mission, emphasizing causality, self-validation, and scientific integrity at every step.
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Methodological & Application
Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine via Reductive Amination: An Application Note and Protocol
Introduction
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. As a crucial building block, its efficient and selective synthesis is of paramount importance. Reductive amination stands out as a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a direct and often high-yielding route to amines from carbonyl compounds.[1] This application note provides a comprehensive guide to the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine from 3,4-dimethylpropiophenone via a one-pot reductive amination protocol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental procedure, and discuss key considerations for successful execution and purification.
Mechanism of Reductive Amination
Reductive amination is a two-step process that is typically performed in a single reaction vessel.[2] The reaction commences with the nucleophilic attack of an amine, in this case, ammonia, on the carbonyl carbon of a ketone or aldehyde. This is followed by the reduction of the intermediate imine to the desired amine.[3][4]
The initial step involves the formation of a hemiaminal intermediate upon the reaction of 3,4-dimethylpropiophenone with ammonia. This is an equilibrium process that is often catalyzed by mild acid.[5] The hemiaminal then undergoes dehydration to form an imine (or its protonated form, the iminium ion).[2][4] The equilibrium is driven towards the imine by the removal of water, which can be achieved azeotropically or by using a dehydrating agent.[6]
The second stage of the reaction is the reduction of the C=N double bond of the imine. This is accomplished using a suitable reducing agent. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[7] While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting ketone, which can lead to the formation of an alcohol byproduct.[7][8] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards ketones and aldehydes but readily reduce the more electrophilic iminium ion.[7][9]
For the synthesis of primary amines from ketones, a large excess of ammonia is typically used to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the starting ketone.[10]
Below is a diagram illustrating the general mechanism of reductive amination for the synthesis of a primary amine from a ketone.
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol details a laboratory-scale synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 3,4-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | 5.00 g | 30.8 | Sigma-Aldrich |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 23.7 g | 308 | Fisher Scientific |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.33 g | 61.6 | Acros Organics |
| Methanol | CH₃OH | 32.04 | 100 mL | - | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | J.T. Baker |
| 2 M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| 2 M Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | EMD Millipore |
Procedure
The following workflow diagram outlines the key steps of the synthesis.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dimethylpropiophenone (5.00 g, 30.8 mmol) and ammonium acetate (23.7 g, 308 mmol).
-
Imine Formation: Add methanol (100 mL) to the flask and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The use of ammonium acetate serves as a source of ammonia and the acetate ion can act as a mild acid catalyst.[3]
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.33 g, 61.6 mmol) in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation. The slow addition is crucial to control the reaction rate and prevent excessive foaming.[8]
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the complete reduction of the imine.
-
Work-up: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the effervescence ceases. This step neutralizes the excess borohydride and protonates the amine.
-
Basification and Extraction: Make the aqueous solution basic (pH > 12) by the addition of 2 M sodium hydroxide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3,4-dimethylphenyl)propan-1-amine.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Safety and Handling Precautions
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or use a dehydrating agent like molecular sieves. |
| Incomplete reduction. | Increase the amount of sodium borohydride or the reaction time for the reduction step. | |
| Presence of Alcohol Byproduct | Reduction of the starting ketone. | Use a milder reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[7][9] |
| Presence of Secondary Amine Byproduct | Reaction of the product with the starting material. | Ensure a large excess of the ammonia source is used.[10] |
| Difficulty in Extraction | Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine via reductive amination. The methodology is robust and can be adapted for the synthesis of other primary amines from their corresponding ketones. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this valuable building block for various applications in drug discovery and development.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Common Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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GSK. (n.d.). Reductive Amination. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
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Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
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ChemEd X. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
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MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
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Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
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Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]
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YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]
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Enantioselective Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine: Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, where the specific stereochemistry of a molecule is often critical to its biological activity.[1][2] This application note provides a detailed guide to the enantioselective synthesis of 1-(3,4-dimethylphenyl)propan-1-amine, a valuable chiral intermediate. We will explore and provide detailed protocols for three state-of-the-art synthetic strategies: biocatalytic transamination, transition metal-catalyzed asymmetric reduction of imines, and direct asymmetric reductive amination. The discussion emphasizes the underlying principles, experimental causality, and practical considerations for each method to empower researchers in selecting and implementing the optimal synthetic route for their specific needs.
Introduction: The Imperative for Chiral Amine Synthesis
Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, making their efficient and stereocontrolled synthesis a cornerstone of modern medicinal chemistry.[3] The target molecule, 1-(3,4-dimethylphenyl)propan-1-amine, possesses a single stereocenter and represents a key structural motif for the development of novel therapeutic agents. Traditional methods for obtaining single-enantiomer amines, such as chiral resolution, are often inefficient, limiting their scalability.[3] Consequently, the development of catalytic asymmetric methods that can directly generate the desired enantiomer in high purity and yield is of paramount importance. This guide details three powerful and distinct approaches to achieve this goal, moving from green biocatalysis to highly efficient transition-metal catalysis.
Strategy 1: Biocatalytic Asymmetric Synthesis via ω-Transaminases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild aqueous conditions.[4][5] Amine transaminases (ATAs), particularly ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor, yielding a chiral amine.[6][7] This approach is highly attractive due to its potential for near-perfect enantioselectivity (>99.5% ee) and its operation under environmentally benign conditions.[6]
Principle of Transaminase-Mediated Amination
The catalytic cycle involves the formation of a Schiff base between the PLP cofactor and the amine donor (e.g., isopropylamine). The amino group is transferred to the cofactor, releasing a ketone byproduct (e.g., acetone) and forming pyridoxamine 5'-phosphate (PMP). The prochiral ketone substrate, 1-(3,4-dimethylphenyl)propan-1-one, then enters the active site, forms a new Schiff base with PMP, and is subsequently aminated with high stereocontrol to yield the desired chiral amine enantiomer. A significant challenge is the reaction equilibrium, which often lies unfavorably.[8] This is typically overcome by using a large excess of the amine donor or by implementing a system to remove the ketone byproduct.[5]
Experimental Workflow & Protocol
The successful implementation of a biocatalytic process involves enzyme screening, reaction optimization, and product isolation.
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Chiral Resolution of 1-(3,4-Dimethylphenyl)propan-1-amine using High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical quality attribute, as enantiomers frequently exhibit different efficacy, toxicity, and metabolic profiles.[1] This application note provides a comprehensive technical guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of 1-(3,4-dimethylphenyl)propan-1-amine. As a primary aromatic amine structurally related to amphetamine analogs, its enantioseparation presents a common challenge in pharmaceutical analysis.[2][3] We detail a systematic approach, from chiral stationary phase (CSP) selection and mobile phase optimization to method validation according to International Council for Harmonisation (ICH) guidelines.[4] The protocols herein are designed to provide researchers with a robust framework for achieving baseline separation (Resolution (Rs) > 1.5) and accurate quantification of the enantiomers.[1]
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, the separation of enantiomers is a critical step.[1] Different enantiomers of a chiral drug can possess distinct pharmacological and toxicological properties. Therefore, regulatory bodies worldwide mandate the characterization and control of the stereoisomeric purity of drug substances. High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) has become the gold standard for this purpose, offering the high selectivity required to resolve these mirror-image isomers.[1][5]
1-(3,4-Dimethylphenyl)propan-1-amine is a chiral primary amine. The challenge in separating such compounds lies in overcoming deleterious interactions with the silica support of the column while achieving selective interactions with the chiral selector.[6] This guide explains the causal logic behind selecting a CSP and mobile phase combination tailored to the analyte's chemical properties—specifically, its primary amine group and aromatic ring.
Principle of Chiral Recognition via HPLC
The fundamental mechanism of chiral separation on a CSP involves the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[7] The stability of these complexes differs for each enantiomer due to steric and interactive factors (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions). This difference in interaction energy leads to one enantiomer being retained longer on the column, resulting in different elution times and, thus, separation.[7] The choice of CSP and mobile phase is paramount as it directly influences the types and strengths of these interactions.
Strategic Method Development
A trial-and-error approach to chiral separations can be inefficient. A systematic screening strategy, grounded in the physicochemical properties of the analyte, is far more effective.
Analyte Characterization
-
Structure: 1-(3,4-Dimethylphenyl)propan-1-amine
-
Key Features:
-
Primary Amine Group (-NH2): A basic functional group prone to strong interactions. It is a key site for hydrogen bonding and ionic interactions.
-
Aromatic Ring (Dimethylphenyl): Allows for π-π stacking interactions, which are particularly strong in normal-phase solvents.
-
Chiral Center: The carbon atom attached to the amine group, the phenyl ring, the ethyl group, and a hydrogen atom.
-
Chiral Stationary Phase (CSP) Screening Rationale
Based on the analyte's features, several classes of CSPs are prime candidates for screening. Polysaccharide- and macrocyclic glycopeptide-based phases are often successful for a broad range of chiral compounds and represent a logical starting point.
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the most versatile and widely used CSPs, offering broad selectivity.[1][8] The carbamate derivatives on the polysaccharide backbone create "chiral pockets" where analytes can interact.[7] Immobilized versions are highly robust and compatible with a wider range of organic solvents.[7][9]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Vancomycin, Teicoplanin): These phases are exceptionally effective for resolving primary amines.[2] They offer multiple interaction mechanisms, including ionic, hydrogen bonding, and π-π interactions. They are particularly powerful when used in the Polar Ionic Mode (PIM).
-
Crown Ether-Based CSPs: These are specifically designed and highly efficient for the separation of primary amines, which can form inclusion complexes with the crown ether cavity.[6][10][11] However, they often necessitate the use of strongly acidic mobile phases, which can be a limitation.[6][12]
Mobile Phase Selection Logic
The mobile phase modulates the interaction between the analyte and the CSP. Screening should encompass different chromatographic modes to explore various interaction mechanisms.
-
Normal Phase (NP): Uses a non-polar solvent like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol). This mode enhances π-π and hydrogen bonding interactions. A basic additive like diethylamine (DEA) or ethanolamine is crucial to block active silanol sites on the silica surface and improve the peak shape of the basic amine analyte.[8]
-
Polar Organic (PO) Mode: Employs polar solvents like acetonitrile and/or methanol. This mode is highly effective with modern immobilized polysaccharide CSPs and offers complementary selectivity to NP mode.[6]
-
Polar Ionic Mode (PIM): This mode is unique to macrocyclic glycopeptide CSPs. It typically uses methanol containing small amounts of a volatile acid and base (e.g., 0.1% acetic acid and 0.02% ammonium hydroxide).[2] This combination enhances ionic interactions and is highly compatible with mass spectrometry (MS) detection.
Caption: Method development workflow for chiral separation.
Experimental Protocol
This protocol details a primary method using a polysaccharide-based CSP in normal phase mode, which is a high-probability starting point for this class of analyte.
Materials and Reagents
-
Analyte: Racemic 1-(3,4-Dimethylphenyl)propan-1-amine standard
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Methanol
-
Additive: Diethylamine (DEA), >99.5% purity
-
Sample Vials: 2 mL amber glass vials with PTFE septa
-
Filters: 0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/DAD detector |
| Chiral Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (or until both enantiomers have eluted) |
Causality Note: The 80:20 Hexane:IPA ratio provides a good balance of polarity for initial screening. The 0.1% DEA is critical for suppressing silanol interactions, thereby preventing peak tailing and improving resolution for the basic amine analyte.[8] The CHIRALPAK® IC column is chosen for its proven effectiveness in resolving a wide variety of aromatic amines.
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic 1-(3,4-Dimethylphenyl)propan-1-amine standard and dissolve it in 10 mL of Methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL by dissolving them in the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.
Data Analysis and Expected Results
A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.
System Suitability Test (SST)
Before analyzing samples, an injection of the racemic working standard must meet predefined system suitability criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 – 1.5 |
| Repeatability (%RSD) | ≤ 2.0% for peak area (n=5 injections) |
Key Performance Calculations
-
Resolution (Rs): A measure of the degree of separation between two peaks.
-
Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times, and w_1 and w_2 are the peak widths at the base.
-
-
Selectivity (α): The ability of the chromatographic system to distinguish between the two enantiomers.
-
α = k'_2 / k'_1
-
Where k' is the retention factor for each enantiomer. An α > 1 is required for any separation.
-
-
Enantiomeric Excess (% ee): Quantifies the purity of a chiral sample.
-
% ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) * 100
-
Expected Quantitative Data (Illustrative)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Peak Area (mAU*s) | (Varies) | (Varies) |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{~ 2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} |
Note: These values are illustrative and will vary based on the specific system, column lot, and mobile phase preparation.
Method Validation Overview
Once an optimal separation is achieved, the method must be validated to ensure it is suitable for its intended purpose. Validation should be performed in accordance with ICH Q2(R2) guidelines.[4][13][14]
Caption: Key parameters for chiral method validation.
| Validation Parameter | Purpose & Rationale |
| Specificity | Demonstrates that the method can unequivocally assess each enantiomer in the presence of potential impurities.[4] |
| Linearity & Range | Confirms a proportional relationship between detector response and analyte concentration over a specified range.[4] |
| Accuracy | Measures the closeness of the test results to the true value, often assessed by spike/recovery studies.[13] |
| Precision | Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision).[13] |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% IPA, ±2°C). |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Resolution (Rs < 1.5) | Mobile phase too strong; Incorrect CSP. | Decrease IPA concentration (e.g., to 90:10 Hex:IPA). Try a different CSP (e.g., CHIRALPAK® IA or IB). Lower temperature. |
| Peak Tailing | Active silanol interactions; Column contamination. | Increase DEA concentration slightly (e.g., to 0.2%). Flush column. Ensure sample solvent matches mobile phase. |
| No Peaks Eluting | Mobile phase too weak; Column blockage. | Increase IPA concentration. Check system pressure and reverse-flush column if necessary. |
| Variable Retention Times | Poor temperature control; Mobile phase degradation. | Use a column thermostat. Prepare fresh mobile phase daily. |
Conclusion
This application note provides a scientifically grounded and systematic protocol for the chiral resolution of 1-(3,4-Dimethylphenyl)propan-1-amine by HPLC. By leveraging a screening strategy based on the analyte's chemical structure and employing a robust polysaccharide-based chiral stationary phase, reliable and reproducible separation can be achieved. The detailed steps for method development, execution, and validation serve as a comprehensive resource for scientists in pharmaceutical quality control and drug development, ensuring the accurate assessment of stereoisomeric purity in compliance with regulatory standards.
References
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
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Taylor & Francis Online. HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Available from: [Link]
-
ResearchGate. Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography | Request PDF. Available from: [Link]
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LCGC International. Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
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Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]
-
Shimadzu Scientific Instruments. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Available from: [Link]
-
Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available from: [Link]
-
ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]
-
PubMed. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Available from: [Link]
-
Taylor & Francis Online. HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Available from: [Link]
-
Oxford Academic. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Available from: [Link]
-
Journal of Analytical Toxicology. Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Available from: [Link]
-
Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available from: [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]
-
PubMed Central. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available from: [Link]
-
PubMed. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available from: [Link]
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AMRI. Chiral Method Development. Available from: [Link]
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International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
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NMR characterization of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Characterization of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the structural elucidation of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this document outlines the theoretical basis for spectral interpretation, a step-by-step experimental workflow, and data analysis strategies. The causality behind experimental choices, such as solvent selection and the use of specific NMR experiments, is explained to ensure technical accuracy and reproducibility.
Introduction and Scientific Context
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine derivative of the substituted phenethylamine class. Such compounds are of significant interest in medicinal chemistry and drug development as intermediates and building blocks for more complex molecular targets. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.
Unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such compounds. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] This application note provides a robust framework for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride.
Molecular Structure and Spectroscopic Predictions
A thorough analysis of the molecular structure is the first step in predicting the NMR spectrum. The structure contains several distinct proton and carbon environments, which will give rise to a unique pattern of signals.
Caption: Molecular structure of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride with key atoms labeled for NMR assignment.
Predicted ¹H NMR Spectrum
The protonation of the amine group to form the hydrochloride salt significantly affects the chemical shift of nearby protons, particularly the α-proton (Hα) and the amine protons themselves. The amine protons (-NH₃⁺) will be deshielded and often appear as a broad signal due to quadrupolar coupling with the nitrogen atom and chemical exchange.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| Aromatic (H2, H5, H6) | 7.10 - 7.30 | Multiplet (m) | 3H | Protons on the substituted benzene ring. Their signals will be close and may overlap. |
| α-Proton (Hα) | ~4.2 - 4.5 | Multiplet (m) or Quartet (q) | 1H | Deshielded by the adjacent aromatic ring and the electron-withdrawing -NH₃⁺ group. Coupled to Hβ and NH₃⁺ protons. |
| β-Protons (Hβ) | ~1.8 - 2.1 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center (Cα), coupled to Hα and Hγ. |
| Aromatic Methyls | ~2.25 | Singlet (s) | 6H | Two methyl groups on the aromatic ring, likely with very similar or identical chemical shifts. |
| γ-Protons (Hγ) | ~0.9 - 1.1 | Triplet (t) | 3H | Methyl group at the end of the propyl chain, coupled to the two Hβ protons. |
| Amine Protons (-NH₃⁺) | 8.5 - 9.5 (broad) | Broad Singlet (br s) | 3H | Highly deshielded due to the positive charge. Signal is often broad and will exchange with D₂O.[2] |
Predicted ¹³C NMR Spectrum
In ¹³C NMR, signals are sharp singlets (in a broadband-decoupled spectrum) corresponding to each unique carbon environment. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C1 (Aromatic Quaternary) | ~135 | Aromatic carbon attached to the propyl side chain. |
| C3, C4 (Aromatic Quaternary) | ~137, ~138 | Aromatic carbons bearing the methyl groups. |
| C2, C5, C6 (Aromatic CH) | 127 - 131 | Aromatic carbons bearing hydrogen atoms. |
| Cα (CH) | ~55 | Aliphatic carbon bonded to the nitrogen atom. |
| Cβ (CH₂) | ~28 | Aliphatic methylene carbon. |
| Aromatic Methyls | ~19, ~20 | Carbon atoms of the two methyl groups on the ring. |
| Cγ (CH₃) | ~11 | Aliphatic methyl carbon at the end of the chain. |
Experimental Protocols
This section provides a self-validating protocol for acquiring high-resolution NMR spectra. The choice of solvent is critical; for amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual water peak does not typically interfere with key signals. Deuterium oxide (D₂O) is also a good solvent and is used for exchange experiments to confirm N-H protons.
Caption: Experimental workflow for NMR characterization of the target compound.
Materials and Equipment
-
Analyte: 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
-
Solvents: DMSO-d₆ (≥99.8% D), D₂O (≥99.8% D)
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercial deuterated solvents. For D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used.[4]
-
Equipment: 5 mm NMR tubes, volumetric pipettes, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).
Protocol 1: ¹H and ¹³C NMR in DMSO-d₆
-
Preparation: Accurately weigh 10-15 mg of the hydrochloride salt into a clean, dry vial.
-
Dissolution: Add 0.6 mL of DMSO-d₆ to the vial. Use a vortex mixer to ensure the sample is fully dissolved. Rationale: DMSO-d₆ is an excellent polar aprotic solvent for ionic salts, and it allows for the observation of exchangeable -NH₃⁺ protons.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
¹H Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the probe.
-
Acquire a standard ¹H NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or as needed for good signal-to-noise)
-
-
Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[5]
-
Protocol 2: D₂O Exchange for Amine Proton Confirmation
-
Acquire Initial Spectrum: First, acquire a ¹H NMR spectrum in a non-deuterium-exchanging solvent like DMSO-d₆ as described above, noting the position of the broad -NH₃⁺ signal.
-
Perform Exchange: Add 1-2 drops of D₂O directly to the NMR tube containing the DMSO-d₆ solution.
-
Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: The broad signal previously assigned to the -NH₃⁺ protons should significantly decrease in intensity or disappear entirely. This occurs because the amine protons exchange with the deuterium from the D₂O, becoming NMR-inactive.[2] This experiment provides definitive confirmation of the N-H signal.
Data Interpretation and Validation
-
Processing: Apply standard processing to the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Peak Assignment:
-
¹H Spectrum:
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment as predicted in Table 1.
-
Assign each signal based on its chemical shift, multiplicity, and integration. Use the D₂O exchange result to confirm the -NH₃⁺ peak.
-
-
¹³C Spectrum:
-
Assign each peak based on its predicted chemical shift from Table 2.
-
Use the DEPT-135 spectrum to confirm the assignments of CH, CH₂, and CH₃ groups.
-
-
-
Purity Assessment: The presence of unexpected signals in either the ¹H or ¹³C spectrum may indicate impurities. Integrate impurity peaks relative to the main compound's peaks to estimate the level of contamination. Common impurities include residual solvents used during synthesis or workup.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the . By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can reliably confirm the structure and assess the purity of this compound. The explained rationale behind key experimental choices, such as solvent selection and the use of a D₂O exchange study, equips the analyst with the necessary knowledge to adapt this protocol for similar molecules and troubleshoot potential issues.
References
-
SpectraBase. 3,4-Dimethoxyphenethylamine [1H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. 3,4-Dimethoxyphenethylamine [13C NMR] - Chemical Shifts. Available at: [Link]
-
Jahandideh, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
-
ChemAxon. NMR Predictor. Available at: [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0255260). Available at: [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Available at: [Link]
-
Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1). Available at: [Link]
-
ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
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University of Bath. B18OA1 1H NMR Spectroscopy Handout. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
PubChem. N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. Available at: [Link]
-
PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. Available at: [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]
-
University of Puget Sound. DEPT C-NMR Spectra. Available at: [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Spectra - Supplementary Information. Available at: [Link]
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Application Note: Mass Spectrometry Analysis of 1-(3,4-Dimethylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(3,4-Dimethylphenyl)propan-1-amine, a substituted phenethylamine. As a compound of interest in forensic, clinical, and pharmaceutical research, its unambiguous identification is critical. This document outlines the predicted electron ionization (EI) fragmentation pathways and provides detailed, field-proven protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to offer high sensitivity and specificity, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Substituted Phenethylamines
1-(3,4-Dimethylphenyl)propan-1-amine belongs to the broad class of phenethylamines, which includes a wide range of compounds from neurotransmitters to controlled substances and their analogs, often referred to as novel psychoactive substances (NPS). The structural similarity among these compounds presents a significant analytical challenge, often leading to isobaric interferences and ambiguous identifications based on mass spectral data alone.[1][2] Therefore, robust analytical methods that combine chromatographic separation with mass spectrometric detection are essential for the definitive characterization of such molecules. This application note serves as a practical guide to establishing reliable analytical workflows for 1-(3,4-Dimethylphenyl)propan-1-amine.
Predicted Mass Spectrometry Fragmentation of 1-(3,4-Dimethylphenyl)propan-1-amine
The molecular ion ([M]•+) of 1-(3,4-Dimethylphenyl)propan-1-amine has a nominal mass-to-charge ratio (m/z) of 177. As an amine with one nitrogen atom, it follows the nitrogen rule, exhibiting an odd molecular weight.[5][6]
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Alpha-Cleavage): This is a characteristic fragmentation for aliphatic amines.[3][6] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is expected to be a dominant pathway. For 1-(3,4-Dimethylphenyl)propan-1-amine, this would involve the loss of an ethyl radical (•C₂H₅) to form a stable iminium cation at m/z 148 .
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propyl chain is another highly probable fragmentation route. This would result in the formation of a 3,4-dimethylbenzyl cation at m/z 119 and a neutral propylamine radical. The m/z 119 fragment can be a key diagnostic ion for the substituted phenyl moiety.
-
Formation of Tropylium Ion: The benzylic cation (m/z 119) may undergo further rearrangement and loss of a neutral molecule to form a stable tropylium or related aromatic ions.
The predicted major fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]•+ | - | Molecular Ion [M]•+ |
| 148 | [C₁₀H₁₄N]+ | •C₂H₅ | α-Cleavage with loss of an ethyl radical |
| 119 | [C₉H₁₁]+ | •C₃H₈N | Benzylic cleavage with loss of the propanamine radical |
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted EI fragmentation of 1-(3,4-Dimethylphenyl)propan-1-amine.
Analytical Protocols
This section provides detailed protocols for the analysis of 1-(3,4-Dimethylphenyl)propan-1-amine by both GC-MS and LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like phenethylamines. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[7][8][9]
3.1.1. Sample Preparation: Derivatization with Heptafluorobutyric Anhydride (HFBA)
This protocol is adapted from established methods for amphetamine analysis.[8][9]
-
Aliquot: Transfer 1 mL of the sample (e.g., urine, serum extract) into a glass test tube.
-
Internal Standard: Add an appropriate internal standard (e.g., methamphetamine-d9).
-
Alkalinization: Add 100 µL of 2M KOH to raise the pH.
-
Extraction: Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Derivatization: Add 50 µL of heptafluorobutyric anhydride (HFBA). Cap the tube and heat at 70°C for 20 minutes.
-
Evaporation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-500 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of trace levels of compounds in complex biological matrices without the need for derivatization.[10][11]
3.2.1. Sample Preparation: Protein Precipitation
This is a rapid and effective method for cleaning up biological samples like whole blood or serum.[1][10]
-
Aliquot: To 100 µL of sample in a microcentrifuge tube, add an appropriate internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX ZenoTOF 7600 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions for 1-(3,4-Dimethylphenyl)propan-1-amine:
-
Precursor Ion (Q1): m/z 178 ([M+H]⁺)
-
Product Ion (Q3) 1 (Quantifier): m/z 119 (corresponding to the benzylic fragment)
-
Product Ion (Q3) 2 (Qualifier): To be determined experimentally, but could correspond to a fragment from the propanamine moiety.
Experimental Workflow Visualization
The following diagrams illustrate the generalized workflows for the GC-MS and LC-MS/MS analyses.
Caption: GC-MS analysis workflow with derivatization.
Caption: LC-MS/MS analysis workflow with protein precipitation.
Conclusion and Field-Proven Insights
The protocols detailed in this application note provide a robust framework for the sensitive and specific analysis of 1-(3,4-Dimethylphenyl)propan-1-amine. While the fragmentation pathway presented is predictive, it is grounded in the fundamental principles of mass spectrometry and the behavior of closely related analogs.
Expert Recommendations:
-
Method Validation: It is imperative that any laboratory implementing these methods performs a full validation according to established guidelines (e.g., SWGTOX, FDA) to ensure accuracy, precision, and reliability for the intended application.
-
Reference Standard: The use of a certified reference standard for 1-(3,4-Dimethylphenyl)propan-1-amine is crucial for definitive identification and accurate quantification.
-
Matrix Effects: In LC-MS/MS, matrix effects should be carefully evaluated, especially when analyzing complex biological samples. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any ion suppression or enhancement.
-
Chromatographic Resolution: Achieving good chromatographic separation is key to resolving 1-(3,4-Dimethylphenyl)propan-1-amine from its structural isomers, which may exhibit similar mass spectral fragmentation patterns.
By combining the predicted fragmentation data with the detailed analytical protocols, researchers and scientists are well-equipped to develop and implement reliable methods for the identification and quantification of 1-(3,4-Dimethylphenyl)propan-1-amine.
References
-
Zancanaro, F., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Grifell, M., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. [Link]
-
Zancanaro, F., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Barbaro, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304. [Link]
-
Abdel-Rehim, M. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]
-
Gök, E., & Can, N. (2002). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 32(4), 323-327. [Link]
-
Lin, H. R., et al. (2001). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in human hair and urine. Journal of Food and Drug Analysis, 9(3), 135-142. [Link]
-
Madej, K., et al. (2016). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Przegląd Elektrotechniczny, 92(12), 235-238. [Link]
-
Kovár, M., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 633-640. [Link]
-
Brettell, T. A., & Lum, B. J. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 10(2), 118. [Link]
-
Flowers, G. C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reusch, W. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Carboxylic Acids Using 1-(3,4-Dimethylphenyl)propan-1-amine
Introduction: The Strategic Importance of Chiral Resolution in Pharmaceutical Development
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry. While asymmetric synthesis offers elegant routes to chiral molecules, classical resolution of racemates remains a robust, scalable, and economically viable strategy, particularly for acidic and basic compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(3,4-Dimethylphenyl)propan-1-amine as a versatile chiral resolving agent for the separation of racemic carboxylic acids.
1-(3,4-Dimethylphenyl)propan-1-amine, a readily available chiral amine, serves as an effective tool for inducing diastereomeric salt formation. The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably solubility.[2] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. Subsequent liberation of the acid from the separated salt yields the desired enantiomer in high optical purity. This method is advantageous due to its simplicity, cost-effectiveness, and the potential for recycling the resolving agent.[2]
This guide will delve into the mechanistic underpinnings of diastereomeric salt resolution, provide a comprehensive, step-by-step protocol for its implementation, and discuss the critical parameters that influence the success of the resolution process.
Mechanism of Chiral Recognition and Diastereomeric Salt Formation
The efficacy of 1-(3,4-Dimethylphenyl)propan-1-amine as a resolving agent stems from its ability to form well-defined crystalline salts with carboxylic acids. When a racemic carboxylic acid, (±)-R-COOH, is treated with a single enantiomer of the chiral amine, for instance, (R)-Amine, two diastereomeric salts are formed: [(R)-R-COO⁻][(R)-Amine-H⁺] and [(S)-R-COO⁻][(R)-Amine-H⁺].
The three-dimensional arrangement of these salts in the crystal lattice is dictated by a network of non-covalent interactions, including hydrogen bonding between the carboxylate and the protonated amine, as well as van der Waals and potential π-π stacking interactions involving the aromatic rings. The subtle differences in the spatial orientation of the substituents on the chiral centers of the acid and the amine lead to a disparity in the packing efficiency and lattice energy of the two diastereomeric salts. This disparity manifests as a difference in their solubility in a given solvent system, allowing for the less soluble diastereomer to selectively crystallize.
Experimental Protocols
Part 1: Screening for Optimal Resolution Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent. A preliminary screening process is crucial to identify the conditions that provide the best balance of yield and enantiomeric excess (e.e.).
Objective: To identify a suitable solvent or solvent mixture that affords a significant difference in the solubility of the two diastereomeric salts, leading to the precipitation of one diastereomer with high optical purity.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3,4-Dimethylphenyl)propan-1-amine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)
-
Small-scale crystallization vials or test tubes
-
Stirring apparatus (magnetic stirrer or shaker)
-
Temperature control system (heating block or water bath)
-
Filtration apparatus (Büchner funnel or Hirsch funnel)
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Preparation of Test Solutions: In a series of vials, dissolve a small, accurately weighed amount of the racemic carboxylic acid in different solvents.
-
Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of (R)- or (S)-1-(3,4-Dimethylphenyl)propan-1-amine. The initial screening can be performed with 0.5 to 1.0 equivalents of the amine. Using a sub-stoichiometric amount (the Pope-Peachy method) can sometimes lead to higher selectivity.[3]
-
Induction of Crystallization: Gently heat the solutions to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod, adding a seed crystal (if available), or by cooling the solution further.
-
Isolation and Analysis: Once a precipitate has formed, isolate the solid by filtration. Wash the crystals with a small amount of the cold solvent and dry them.
-
Liberation of the Acid: Dissolve a small portion of the isolated salt in an aqueous acid solution (e.g., 1 M HCl) and extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Determination of Enantiomeric Excess: Analyze the enantiomeric excess of the recovered carboxylic acid using a validated chiral HPLC or GC method.
-
Evaluation of Results: Compare the yield and enantiomeric excess obtained from each solvent system to identify the optimal conditions for the large-scale resolution.
Part 2: Preparative Scale Resolution of a Chiral Carboxylic Acid
Objective: To resolve a racemic carboxylic acid on a preparative scale to obtain one enantiomer in high optical purity. This protocol is a generalized procedure and may require optimization based on the results from the screening phase.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3,4-Dimethylphenyl)propan-1-amine (in the optimal stoichiometry determined from screening)
-
Optimal solvent identified in the screening phase
-
Reaction vessel of appropriate size
-
Heating and stirring apparatus
-
Filtration equipment
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: In the reaction vessel, dissolve the racemic carboxylic acid in the chosen solvent with gentle heating and stirring.
-
Formation of Diastereomeric Salts: Slowly add the solution of 1-(3,4-Dimethylphenyl)propan-1-amine in the same solvent to the carboxylic acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals of the less soluble diastereomeric salt. The cooling rate can significantly impact the purity of the crystals.
-
Isolation of the Less Soluble Salt: Isolate the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in water and add an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent such as ethyl acetate.
-
Isolation of the Enriched Enantiomer: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The aqueous layer from the extraction contains the hydrochloride salt of 1-(3,4-Dimethylphenyl)propan-1-amine. To recover the free amine, basify the aqueous solution with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent. The solvent can then be removed to recover the resolving agent for reuse.
-
Determination of Optical Purity: Determine the enantiomeric excess of the final product using a suitable analytical technique. If the desired purity is not achieved, a recrystallization of the diastereomeric salt may be necessary.
Data Presentation and Expected Outcomes
The success of the resolution is quantified by the yield of the resolved enantiomer and its enantiomeric excess. The following table outlines the key parameters and their expected influence on the outcome.
| Parameter | Variable | Expected Outcome | Rationale |
| Solvent | Polarity, Protic/Aprotic | High selectivity and good crystal formation | The solvent's properties directly influence the solubility difference between the diastereomeric salts.[2] |
| Temperature | Cooling rate, Final temperature | High purity with slower cooling | Slow cooling promotes the formation of a more ordered crystal lattice, excluding the undesired diastereomer. |
| Stoichiometry | 0.5 - 1.0 equivalents of amine | Optimal e.e. and yield | Sub-stoichiometric amounts can sometimes increase the selectivity of precipitation.[3] |
| Purity of Resolving Agent | High enantiomeric purity | High e.e. of the product | The optical purity of the resolving agent directly limits the maximum achievable e.e. of the resolved product. |
Visualizing the Workflow
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Diastereomeric Salt Resolution.
Chemical Transformation Pathway
Caption: Chemical transformations in resolution.
Troubleshooting and Key Considerations
-
No Crystallization: If crystals do not form, try using a more non-polar solvent, increasing the concentration, or using a seed crystal.
-
Low Enantiomeric Excess: This may be due to the co-precipitation of the more soluble diastereomer. A slower cooling rate or recrystallization of the salt can improve purity.
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, a different solvent system is required. Often, adding a small amount of a co-solvent can induce crystallization.
-
Recovery of the "Undesired" Enantiomer: The mother liquor contains the other enantiomer. It can be isolated by a similar workup procedure. For some substrates, it may be possible to racemize the undesired enantiomer and recycle it, thereby increasing the overall yield of the desired product.[3]
Safety Precautions
-
1-(3,4-Dimethylphenyl)propan-1-amine is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
The use of 1-(3,4-Dimethylphenyl)propan-1-amine for the resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and practical technique in asymmetric synthesis. By carefully screening for optimal conditions and following a systematic protocol, researchers can efficiently obtain enantiomerically enriched products that are crucial for the advancement of pharmaceutical and chemical research. The principles and procedures outlined in this application note provide a solid foundation for the successful implementation of this valuable synthetic tool.
References
- The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen.
- Creative Commons. (2025, May 22). Resolutions using diastereoisomeric salts.
- National Central University, Taiwan. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Google Patents. (1997). Resolution of ibuprofen. U.S. Patent No. 5,621,140A.
-
PubMed. (n.d.). Commercially Viable Resolution of Ibuprofen. Available at: [Link]
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
Sources
Application Notes and Protocols for 1-(3,4-Dimethylphenyl)propan-1-amine and its Analogs in Medicinal Chemistry
Introduction: Unraveling the Therapeutic Potential of Substituted Phenethylamines
The substituted phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological activities.[1][2] These molecules can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and more.[1] This guide focuses on the medicinal chemistry applications of a specific subclass: substituted cathinones, with a primary focus on the representative compound 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, also known as 3,4-Dimethylmethcathinone (3,4-DMMC).[3][4][5] While the user's initial query mentioned 1-(3,4-Dimethylphenyl)propan-1-amine, the available scientific literature points to its oxidized counterpart, the cathinone derivative, as a more extensively studied compound with significant biological activity.[3][5][6]
3,4-DMMC is a synthetic stimulant of the cathinone class, structurally analogous to the well-known psychoactive substance mephedrone.[3][5][6] Its emergence as a designer drug in 2010 prompted significant research into its pharmacology and toxicology.[3][5] Understanding the structure-activity relationships (SAR) of 3,4-DMMC and related cathinones is crucial for the development of novel therapeutics targeting monoamine transporters and for mitigating the public health risks associated with their illicit use.[7][8][9]
This document provides a detailed exploration of the medicinal chemistry of 3,4-DMMC, including its synthesis, pharmacological characterization, and the application of this knowledge in a drug discovery context. The protocols and insights provided are intended for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
Substituted cathinones, including 3,4-DMMC, primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][9][10] 3,4-DMMC functions as a monoamine transporter substrate, potently inhibiting the reuptake of norepinephrine and serotonin, with a lesser effect on dopamine reuptake.[3][5] This profile of activity contributes to its stimulant effects.[3]
The following diagram illustrates the general mechanism of action of substituted cathinones at the synaptic cleft.
Caption: General mechanism of substituted cathinones at the synapse.
Synthesis and Characterization of 3,4-DMMC
The synthesis of substituted cathinones like 3,4-DMMC typically involves the oxidation of a corresponding substituted ephedrine or pseudoephedrine precursor, or the bromination of a substituted propiophenone followed by amination. A general synthetic scheme is outlined below.
Protocol 1: Synthesis of 3,4-DMMC Hydrochloride
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a licensed laboratory, adhering to all safety and regulatory guidelines.
Materials:
-
3,4-Dimethylpropiophenone
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Methylamine (CH₃NH₂) in a suitable solvent (e.g., THF)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination of 3,4-Dimethylpropiophenone:
-
Dissolve 3,4-dimethylpropiophenone (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in DCM dropwise while stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
-
Amination of α-bromo-3,4-dimethylpropiophenone:
-
Dissolve the crude α-bromoketone in a suitable solvent like THF.
-
Add triethylamine (TEA) (1.1 equivalents) to the solution.
-
Slowly add a solution of methylamine (2-3 equivalents) in THF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude freebase by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield 3,4-DMMC hydrochloride.
-
Characterization
The synthesized compound must be thoroughly characterized to confirm its identity and purity.[11][12]
-
Gas Chromatography/Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern, which is consistent with other cathinones.[11]
-
Liquid Chromatography/Mass Spectrometry (LC/MS): To confirm the molecular weight.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by assigning the chemical shifts of the protons and carbons.[11]
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl group.[11]
-
Ultraviolet (UV) Spectrophotometry: To determine the UV absorption profile.[11]
In Vitro Pharmacological Evaluation
To understand the therapeutic potential and selectivity of 3,4-DMMC and its analogs, a series of in vitro assays are essential.
Protocol 2: Monoamine Transporter Inhibition Assay
This protocol describes a radioligand uptake inhibition assay to determine the potency of test compounds at DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
[³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.
-
Test compounds (e.g., 3,4-DMMC) dissolved in a suitable vehicle (e.g., DMSO).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter and vials.
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-15 minutes at room temperature.
-
-
Radioligand Addition:
-
Add the respective radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the radioligand uptake) by non-linear regression analysis.
-
Representative Data
The following table presents hypothetical IC₅₀ values for 3,4-DMMC and related compounds, illustrating a typical outcome of a monoamine transporter inhibition assay.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3,4-DMMC | 850 | 50 | 120 |
| Mephedrone | 500 | 80 | 150 |
| Cocaine | 200 | 300 | 350 |
| Bupropion | 520 | 25 | 10000 |
Interpretation of Data: The lower the IC₅₀ value, the higher the potency of the compound at the respective transporter. This data can be used to determine the selectivity of the compounds and to guide further structural modifications.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity.[7][8][9] For substituted cathinones, key structural features that impact their potency and selectivity include:
-
Aryl Substitution: The position and nature of substituents on the phenyl ring significantly alter activity.[7] For example, the 3,4-dimethyl substitution in 3,4-DMMC is a key feature.
-
N-Alkylation: The size and nature of the alkyl group on the nitrogen atom influence potency. N-monomethylation (methcathinone) generally enhances potency compared to the primary amine (cathinone).[7][9]
-
α-Alkylation: The presence and size of an alkyl group at the alpha position to the carbonyl are crucial. An α-methyl group is common in many potent cathinones.[7]
-
β-Keto Group: The ketone at the beta position is a defining feature of cathinones and is essential for their characteristic activity. Reduction of this group to a hydroxyl (as in ephedrine) alters the pharmacological profile.[7][9]
The following diagram illustrates the key structural modification points on the cathinone scaffold for SAR studies.
Caption: Key modification points on the cathinone scaffold for SAR.
Metabolism of 3,4-DMMC
Understanding the metabolic fate of a compound is critical in drug development. For 3,4-DMMC, the major metabolic pathways include:[12]
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
β-ketoreduction: Reduction of the ketone group to a hydroxyl group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Oxidation: Further oxidation of the molecule.
Investigating these metabolic pathways can be achieved through in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models.
Future Directions and Therapeutic Potential
While 3,4-DMMC itself is associated with abuse potential, the substituted cathinone scaffold holds promise for the development of novel therapeutics. By carefully tuning the structure-activity and structure-property relationships, it may be possible to design molecules with improved selectivity for specific monoamine transporters, leading to potential treatments for:
-
Depression: By targeting SERT and NET.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By targeting DAT and NET.
-
Narcolepsy: Through stimulant properties.
-
Binge Eating Disorder: By modulating appetite-regulating pathways.
The key challenge lies in separating the desired therapeutic effects from the abuse liability. This requires a deep understanding of the neurochemical and behavioral pharmacology of these compounds.
Conclusion
1-(3,4-Dimethylphenyl)propan-1-amine and its more studied analog, 3,4-DMMC, represent a fascinating area of medicinal chemistry. As substituted cathinones, they offer a rich scaffold for exploring the complex pharmacology of monoamine transporters. The protocols and principles outlined in this guide provide a framework for the synthesis, characterization, and in vitro evaluation of these compounds. Through rigorous SAR studies and a comprehensive understanding of their mechanism of action, researchers can unlock the therapeutic potential of this chemical class while remaining mindful of the associated risks.
References
- Grokipedia. 3,4-Dimethylmethcathinone.
- Cayman Chemical. 3,4-Dimethylmethcathinone (hydrochloride) (CAS 1081772-06-6).
- Office of Justice Programs. Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC).
- Request PDF. The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC).
- PubChem. 3,4-Dimethylmethcathinone.
- Wikipedia. 3,4-Dimethylmethcathinone.
- Wikipedia. Substituted phenethylamine.
- PubMed Central. Structure-Activity Relationships of Synthetic Cathinones.
- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- ACS Publications. Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones.
- UNODC. Details for Phenethylamines.
- ResearchGate. Structure-Activity Relationships of Synthetic Cathinones.
- ACS Publications. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of 1-(3,4-Dimethylphenyl)propan-1-amine Derivatives for Drug Discovery
Abstract
These application notes provide a comprehensive guide for the synthesis, characterization, and pharmacological evaluation of novel 1-(3,4-dimethylphenyl)propan-1-amine derivatives. This class of compounds, structurally related to phenethylamines and cathinones, holds significant potential for modulating monoamine neurotransmitter systems.[1] As such, these derivatives are promising candidates for drug discovery programs targeting central nervous system (CNS) disorders such as depression, ADHD, and other conditions linked to monoaminergic dysfunction.[2] This document outlines detailed, field-proven protocols for chemical synthesis, purification, and a suite of in vitro and in vivo assays designed to elucidate the structure-activity relationships (SAR) and therapeutic potential of these novel chemical entities.
Introduction: Rationale and Therapeutic Potential
The 1-phenyl-propan-1-amine scaffold is a core component of many neuroactive compounds, including naturally occurring cathinone and synthetic derivatives that act as potent psychomotor stimulants.[1][3][4] These molecules primarily exert their effects by interacting with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][5] By inhibiting the reuptake or promoting the release of these monoamine neurotransmitters, such compounds can profoundly alter synaptic signaling in the brain.
The 3,4-dimethyl substitution on the phenyl ring offers a unique structural motif that can influence the potency and selectivity of these derivatives towards the monoamine transporters. Variations in aromatic ring substitution are known to significantly alter the pharmacological profile of cathinone analogs, for instance, shifting a compound's activity from being primarily dopaminergic to more serotonergic.[6] The development of 1-(3,4-dimethylphenyl)propan-1-amine derivatives, therefore, represents a strategic approach to fine-tune monoamine transporter interactions, potentially leading to novel therapeutics with improved efficacy and side-effect profiles. While some synthetic cathinones are drugs of abuse, others, like bupropion, are widely prescribed medications, highlighting the therapeutic promise of this chemical space.[1]
Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine Derivatives
The primary synthetic route to the target amine derivatives is through the reductive amination of a ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one.[7] This two-step approach allows for the facile introduction of various amine functionalities, enabling the creation of a diverse chemical library for SAR studies.
Caption: General workflow for the synthesis of target amine derivatives.
Protocol 2.1: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-one (Precursor)
Rationale: Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group. Using 1,2-dimethylbenzene (o-xylene) and propanoyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) yields the desired propiophenone precursor.
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.
-
Add anhydrous AlCl₃ (1.2 eq) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 eq) to the suspension via the dropping funnel over 15 minutes. Stir for an additional 15 minutes.
-
Add 1,2-dimethylbenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3,4-dimethylphenyl)propan-1-one.[7]
Protocol 2.2: Reductive Amination for Derivative Synthesis
Rationale: Reductive amination is a versatile method for forming amines from ketones. The choice of amine source (e.g., ammonium acetate for primary amines, or a primary/secondary amine for further substitution) and reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild, selective reagent that can be used in a one-pot procedure.[8]
Materials:
-
1-(3,4-Dimethylphenyl)propan-1-one (from Protocol 2.1)
-
Amine source (e.g., Ammonium acetate, methylamine, dimethylamine) (1.5 eq)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification reagents
Procedure:
-
To a solution of the ketone (1.0 eq) in DCE, add the chosen amine source (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.
-
Add Na(OAc)₃BH portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amine derivative by flash column chromatography. For basic amines, silica gel can be pre-treated with triethylamine, or a basic alumina stationary phase can be used.
Purification and Structural Characterization
Rationale: Unambiguous structural confirmation and high purity (>95%) are essential for reliable biological data. A combination of chromatographic and spectroscopic techniques is required.
-
Purification: Flash column chromatography is the standard method for purification. For basic amine products, adding a small percentage of triethylamine (~1%) to the eluent system can prevent peak tailing on silica gel. Alternatively, recrystallization of the hydrochloride or other salt form can be an effective final purification step.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to verify include the chemical shifts and splitting patterns of the aromatic protons (confirming the 3,4-dimethyl substitution), the protons on the propyl chain, and any N-alkyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound. A standard reverse-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid is typically employed.
-
In Vitro Biological Evaluation
The primary mechanism of action for this compound class is expected to be the modulation of monoamine transporters.[1][9] The following in vitro assays are critical for determining the affinity, potency, and functional activity of the synthesized derivatives at DAT, NET, and SERT.
Caption: Modulation of monoamine signaling at the synapse by test compounds.
Protocol 4.1: Monoamine Transporter Radioligand Binding Assays
Rationale: This assay determines the binding affinity (Kᵢ) of a test compound for each transporter. It measures the ability of the compound to compete with a known high-affinity radioligand for binding to the transporter protein expressed in cell membranes.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding agents: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Test compounds dissolved in DMSO.
-
Assay buffer, 96-well plates, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, the specific radioligand (at a concentration near its Kₑ), and either buffer, test compound, or the non-specific binding agent.
-
Incubate the plates at the appropriate temperature and duration (e.g., 2 hours at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.
Protocol 4.2: In Vitro Monoamine Uptake Inhibition Assays
Rationale: This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of monoamines into cells. It provides a more direct measure of functional antagonism than binding assays.[10][11]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 96-well plates.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
Procedure:
-
Wash cultured cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or control for 10-15 minutes at 37 °C.
-
Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes).
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the inhibition of uptake against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Data Presentation: Summary of In Vitro Activity
Quantitative data should be organized into a table for clear comparison and SAR analysis.
| Compound ID | R¹ | R² | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA IC₅₀ (nM) | NE IC₅₀ (nM) | 5-HT IC₅₀ (nM) |
| Lead-01 | H | H | 150 | 50 | 800 | 250 | 85 | 1200 |
| Lead-02 | CH₃ | H | 80 | 30 | 750 | 130 | 45 | 1100 |
| Lead-03 | H | CH₃ | 95 | 40 | 780 | 155 | 60 | 1150 |
| Lead-04 | CH₃ | CH₃ | 45 | 150 | 1500 | 70 | 220 | 2500 |
| Control | - | - | (e.g., Bupropion) | (e.g., Bupropion) | (e.g., Bupropion) | (e.g., Bupropion) | (e.g., Bupropion) | (e.g., Bupropion) |
Table depicts hypothetical data. R¹ and R² represent substituents on the amine nitrogen.
In Vivo Pharmacological Assessment
Selected compounds with promising in vitro profiles should be advanced to in vivo models to assess their physiological effects and therapeutic potential.
Protocol 5.1: Locomotor Activity Assay in Rodents
Rationale: Psychostimulants typically increase spontaneous locomotor activity in rodents. This assay serves as a primary screen for CNS stimulant effects and helps establish a dose-response relationship for in vivo activity.[12][13]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Test compound formulated in a suitable vehicle (e.g., saline, 5% Tween 80).
-
Positive control (e.g., d-amphetamine).
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Place each animal individually into an activity chamber and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes.
-
Data is typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Compare the dose-dependent effects of the test compound to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA). A cognition-enhancing dose should ideally produce minimal to no increase in locomotor activity.[13][14]
Structure-Activity Relationship (SAR) Analysis
Rationale: SAR analysis is an iterative process that uses the biological data to guide the design of the next generation of compounds with improved properties (e.g., higher potency, better selectivity, or a different functional profile).
Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.
Key Questions for SAR Analysis:
-
N-Substitution: How does the size and nature of substituents on the amine nitrogen (R¹, R²) affect potency and selectivity? For example, does N-methylation increase DAT potency relative to the primary amine?[4]
-
Stereochemistry: The carbon bearing the amine group is a chiral center. It is crucial to separate the enantiomers and test them individually, as they often exhibit different potencies and pharmacological profiles.[9][15]
-
Aromatic Ring Substitution: While the core is 3,4-dimethylphenyl, further modifications could be explored. How would adding electron-withdrawing or -donating groups elsewhere on the ring alter activity?
By systematically correlating these structural modifications with the resulting biological activity data, researchers can develop a predictive model to guide the design of compounds with a desired pharmacological profile, ultimately leading to the identification of a clinical candidate.
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Andersen, J., & Kristensen, A. S. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
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Kumar, N. (2012). SYNTHESIS OF 3-SUBSTITUTED PHENYL-1-(3-COUMARINYL) PROPAN-1-ONE DERIVATIVES USING SECONDARY AMINE CATALYSTS. World Research Journal of Biochemistry. [Link]
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Obniska, J., & Kamiński, K. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. [Link]
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Application Note: A Comprehensive Guide to the Use of 1-(3,4-Dimethylphenyl)propan-1-amine as a Resolving Agent for Acidic Compounds
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug development and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in producing optically active compounds.[1][2]
One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts.[3][4] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility and melting points, allowing for their separation by classical techniques like fractional crystallization.[2][5]
This application note provides a detailed technical guide on the use of 1-(3,4-Dimethylphenyl)propan-1-amine as a highly effective chiral resolving agent for a wide range of acidic compounds. We will delve into the mechanistic principles, provide a step-by-step experimental protocol, and discuss methods for analysis and optimization, equipping researchers with the knowledge to successfully implement this valuable tool in their workflows.
Profile of the Resolving Agent: 1-(3,4-Dimethylphenyl)propan-1-amine
1-(3,4-Dimethylphenyl)propan-1-amine is a chiral amine valued for its efficacy in resolving acidic compounds. Its structural features—a basic primary amine for salt formation, a defined stereocenter, and a rigid aromatic ring system—contribute to the formation of well-defined, crystalline diastereomeric salts, which is crucial for effective separation.
| Property | Value |
| Chemical Name | 1-(3,4-Dimethylphenyl)propan-1-amine |
| CAS Number | 473732-70-6[6] |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | (Typically) Colorless to pale yellow liquid or solid |
| Key Functional Groups | Primary Amine (-NH₂), Aromatic Ring |
(Note: Physical properties such as melting point and boiling point may vary depending on whether the compound is in its free base or salt form, e.g., hydrochloride salt[7]).
The Mechanism of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.
-
Reaction: A racemic acidic compound, comprising (R)-Acid and (S)-Acid, is reacted with an enantiomerically pure resolving agent, for instance, (R)-1-(3,4-Dimethylphenyl)propan-1-amine.
-
Formation of Diastereomeric Salts: This acid-base reaction yields two diastereomeric salts: (R)-Acid·(R)-Amine and (S)-Acid·(R)-Amine.[8]
-
Differentiation: These salts are no longer mirror images. The distinct three-dimensional arrangement of the constituent ions results in different crystal packing energies and solvation properties. This leads to different solubilities in a given solvent system.[5]
-
Separation: Through fractional crystallization, the less soluble diastereomeric salt preferentially precipitates from the solution, allowing for its isolation by filtration.[4]
-
Liberation: The separated diastereomer is then treated to break the salt, yielding the enantiomerically enriched acid and recovering the resolving agent for potential reuse.[2]
Figure 1: Conceptual workflow of diastereomeric salt formation and separation.
Detailed Application Protocol
This protocol provides a generalized yet comprehensive workflow. Researchers must note that optimal conditions, particularly solvent choice and temperature profiles, often require empirical determination for each specific acidic compound.[9]
Materials and Reagents
-
Racemic acidic compound
-
(R)- or (S)-1-(3,4-Dimethylphenyl)propan-1-amine (enantiomerically pure)
-
Selection of trial solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof)
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium hydroxide (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel), and rotary evaporator
Step-by-Step Experimental Procedure
Figure 2: Experimental workflow for chiral resolution.
Step 1: Diastereomeric Salt Formation
-
Solvent Screening: Begin by performing small-scale trials to identify a suitable solvent or solvent system. The ideal solvent will fully dissolve both the racemic acid and the resolving agent at an elevated temperature, while allowing for the selective crystallization of one diastereomeric salt upon cooling.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and reflux condenser, combine the racemic acid (1.0 equivalent) and 1-(3,4-Dimethylphenyl)propan-1-amine (0.5 to 1.0 equivalent) in the chosen solvent. Causality: Using a sub-stoichiometric amount (around 0.5 eq.) of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt, as it ensures that only one enantiomer can crystallize with the available agent.
-
Dissolution: Heat the mixture with stirring until all solids have completely dissolved.
Step 2: Fractional Crystallization
-
Cooling: Slowly cool the solution to room temperature. To maximize crystal formation, it may be beneficial to further cool the mixture in an ice bath or refrigerator. The rate of cooling can significantly impact crystal size and purity; slow cooling is generally preferred.
-
Seeding (Optional): If crystallization does not occur, it can be induced by adding a seed crystal of the desired diastereomeric salt (if available) or by scratching the inside of the flask with a glass rod at the solvent line.[3]
-
Maturation: Allow the slurry to stir at the final low temperature for a period (e.g., 1-24 hours) to ensure crystallization is complete.[10]
Step 3: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated salt crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric purity and confirm the resolution's success.
Step 4: Liberation of the Enantiopure Acid
-
Dissolution & Acidification: Suspend the dried diastereomeric salt in water and add an organic extraction solvent (e.g., ethyl acetate). Stir the biphasic mixture vigorously and add an aqueous acid (e.g., 2M HCl) dropwise until the aqueous layer is acidic (pH 1-2). This protonates the amine, breaking the salt.[2]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acidic compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product (see Section 5). If the desired purity has not been reached, a recrystallization of the diastereomeric salt (before liberation) or the final product may be necessary.
Step 5: Recovery of the Resolving Agent
-
Basification: Take the acidic aqueous layer from Step 4.1 and cool it in an ice bath. Add an aqueous base (e.g., 2M NaOH) dropwise with stirring until the solution is strongly basic (pH 12-14). This deprotonates the ammonium salt, regenerating the free amine.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the 1-(3,4-Dimethylphenyl)propan-1-amine. The recovered agent can often be reused in subsequent resolutions, making the process more economical and sustainable.[11]
Analysis and Quality Control
A self-validating protocol requires robust analytical checks at key stages.
-
Diastereomeric Ratio: The purity of the crystallized salt can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Since diastereomers are chemically distinct, they will show different chemical shifts for corresponding protons, allowing for integration and ratio determination.
-
Enantiomeric Excess (ee): After liberating the free acid, its enantiomeric purity must be determined. This is most commonly achieved using:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining ee.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, sometimes requiring derivatization.[13]
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): Reacting the acid with a CDA (e.g., Mosher's acid chloride) creates diastereomeric esters that can be distinguished and quantified by ¹H or ¹⁹F NMR.[14][15]
-
-
Spectroscopic Confirmation: Infrared (IR) spectroscopy can also be used to distinguish between diastereomers, as they will exhibit unique "fingerprint" regions in their spectra due to differences in vibrational modes.[16]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | Solvent is too good; solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature. Attempt to seed the solution.[9] |
| Both Diastereomers Precipitate (Oiling Out) | Solvent is too poor; rapid precipitation. | Use a more polar solvent or a solvent mixture. Employ a slower cooling rate. |
| Low Yield of Diastereomeric Salt | The solubilities of the two diastereomers are too similar in the chosen solvent. | Screen for alternative solvents. Optimize the stoichiometry of the resolving agent. |
| Low Enantiomeric Excess (ee) | Inefficient separation; co-precipitation. | Recrystallize the diastereomeric salt from the same or a different solvent. Ensure the salt is washed adequately but not excessively. Optimize the cooling rate.[10] |
Safety and Handling Precautions
All work should be conducted in a well-ventilated fume hood by trained personnel.
-
1-(3,4-Dimethylphenyl)propan-1-amine: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[17][18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Solvents: Many organic solvents are flammable and have associated toxicities. Avoid sources of ignition and ensure proper ventilation.[17]
-
Acids and Bases: Handle concentrated acids and bases with extreme care, as they are highly corrosive.
Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[17][19]
Conclusion
1-(3,4-Dimethylphenyl)propan-1-amine stands as a potent and versatile resolving agent for the separation of racemic acidic compounds. The methodology of diastereomeric salt crystallization, while classical, remains a highly relevant and scalable technique in both academic research and industrial drug development. By understanding the underlying principles and systematically optimizing key parameters such as solvent choice and temperature, researchers can effectively harness this resolving agent to obtain high-purity enantiomers, advancing the synthesis of chiral molecules.
References
- Analysis of diastereomers by ir spectroscopy | PDF. (n.d.).
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
- Powell, M. E., Evans, C. D., Bull, S. D., & James, T. D. (2012). 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy. In Comprehensive Chirality (Vol. 8, pp. 571-599). Elsevier.
-
Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved from [Link]
- Fodran, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Powell, M. E., et al. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. In Comprehensive Chirality (2nd ed.). Elsevier.
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Diastereomeric recrystallisation - Wikipedia. (n.d.). Retrieved from [Link]
- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Pályi, G. (2017). A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures. Journal of Analytical & Pharmaceutical Research, 6(5).
- Fogassy, E., et al. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
-
BASF. (2025, November 14). Safety Data Sheet. Retrieved from [Link]
-
Wayne Breslyn. (2014, February 7). Resolution by diastereomeric salts [Video]. YouTube. Retrieved from [Link]
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.
- N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis. (n.d.). ChemicalBook.
- Desrosiers, J.-N., Côté, A., Boezio, A. A., & Charette, A. B. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure.
-
Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (n.d.). Retrieved from [Link]
- Process for the synthesis of dmapa. (n.d.).
- N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. (n.d.). PubChem.
- Recent Developments in Optical Resolution. (2025, August 6).
- 1-(3,4-Dimethylphenyl)propan-1-amine. (n.d.). CHIRALEN.
- 1268982-48-4 | 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. (n.d.). ChemScene.
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- 19. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 3,4-Dimethylpropiophenone
Welcome to the technical support center for the reductive amination of 3,4-dimethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reductive amination of 3,4-dimethylpropiophenone, providing potential causes and actionable solutions.
Question 1: I am observing low to no product formation. What are the likely causes and how can I improve the yield?
Low or no yield in a reductive amination can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step.
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Inefficient Imine/Iminium Ion Formation: The initial condensation of 3,4-dimethylpropiophenone with your amine is a reversible equilibrium.[1] To drive the reaction forward, the removal of the water byproduct is crucial.
-
Solution:
-
Azeotropic Water Removal: If your solvent allows (e.g., toluene or xylene), use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.[2]
-
Acid Catalysis: The formation of the iminium ion, the species that is actually reduced, is often accelerated by mild acidic conditions (pH 4-5).[3] A catalytic amount of acetic acid is commonly used. However, be cautious as strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[3]
-
-
-
Sub-optimal Reducing Agent or Conditions: The choice and handling of your reducing agent are critical.
-
Solution:
-
Choice of Reducing Agent: For ketones like 3,4-dimethylpropiophenone, a milder reducing agent such as sodium triacetoxyborohydride (STAB) is often preferred for one-pot reactions as it selectively reduces the iminium ion in the presence of the ketone.[4][5] A more powerful reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.[3][4] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent in a two-step process.[4][6]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions.
-
-
Question 2: My reaction is incomplete, and I'm left with a significant amount of unreacted starting ketone and/or the intermediate imine. How can I drive the reaction to completion?
Incomplete conversion is a common hurdle. Here’s how to address it:
-
Pushing the Equilibrium: As mentioned, imine formation is an equilibrium process.
-
Solution:
-
Increase Amine Equivalents: Using a slight excess of the amine (e.g., 1.1-1.5 equivalents) can help shift the equilibrium towards the imine.
-
Effective Water Removal: Ensure your method for water removal is efficient. If using molecular sieves, ensure they are properly activated.
-
-
-
Insufficient Reduction: The reduction of the imine may be the rate-limiting step.
-
Solution:
-
Increase Reducing Agent Equivalents: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting materials are consumed.
-
pH Adjustment: For reagents like sodium cyanoborohydride (NaBH₃CN), the rate of reduction is pH-dependent. Maintaining a mildly acidic pH can enhance the reduction of the iminium ion.[1]
-
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3,4-dimethylpropiophenone (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv.).[4]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve 3,4-dimethylpropiophenone (1.0 equiv.) and the amine (1.1-1.2 equiv.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).[4]
-
If desired, add a dehydrating agent like 3Å molecular sieves and stir at room temperature for 1-4 hours to allow for complete imine formation.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in small portions. Be cautious of hydrogen gas evolution.[4]
-
Allow the reaction to warm to room temperature and stir until the reduction is complete as indicated by TLC or LC-MS (typically 1-3 hours).
-
Quench the reaction by the slow addition of water or 1M HCl.[4]
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify as needed.
Data Presentation
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Anhydrous aprotic solvents (DCM, DCE), often with acetic acid | Mild and selective for imines/iminium ions over ketones; suitable for one-pot procedures.[4][5] | More expensive than NaBH₄; moisture sensitive.[6] |
| Sodium Borohydride (NaBH₄) | Protic solvents (MeOH, EtOH) | Inexpensive and readily available. | Less selective, can reduce the starting ketone; often requires a two-step procedure.[3][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic solvents (MeOH), effective in a pH range of 4-5 | Selective for iminium ions over ketones.[3] | Highly toxic (releases HCN in acidic conditions).[1] |
Mandatory Visualizations
Caption: General mechanism of reductive amination.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction in a one-pot setup?
Yes, a one-pot or direct reductive amination is a common and efficient approach.[1] For this, it is highly recommended to use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which will not significantly reduce the 3,4-dimethylpropiophenone before it has a chance to form the imine.[4]
Q2: What is the optimal pH for this reaction?
The optimal pH is a delicate balance. Imine formation is catalyzed by mild acid (pH 4-5), which protonates the carbonyl oxygen, making it more electrophilic.[3] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] Therefore, maintaining a weakly acidic environment is generally ideal.
Q3: I am observing the formation of an alcohol byproduct corresponding to the reduction of 3,4-dimethylpropiophenone. How can I prevent this?
The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive or that the conditions favor ketone reduction over imine reduction.
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to STAB or NaBH₃CN.[4][5] These reagents are sterically hindered and less reactive, showing a strong preference for reducing the protonated iminium ion over the neutral ketone.[7]
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Two-Step Procedure: If you must use NaBH₄, ensure the imine is fully formed before adding the reducing agent.[4][6] You can monitor this initial step by TLC or NMR.
Q4: How should I purify my final amine product?
The purification strategy depends on the properties of your product and any remaining impurities.
-
Acid-Base Extraction: Being basic, the amine product can be separated from neutral organic impurities (like the alcohol byproduct or unreacted ketone) via an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying amines. A mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) is often used to prevent the basic amine from streaking on the acidic silica gel.
Q5: Are there any green chemistry considerations for this reaction?
Yes, several aspects can be optimized for a greener process.
-
Catalytic Hydrogenation: Instead of stoichiometric hydride reagents, catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or PtO₂) can be a greener alternative, producing only water as a byproduct.[2]
-
Solvent Choice: Select solvents with a better environmental, health, and safety profile.
-
Atom Economy: One-pot procedures are generally preferred as they reduce solvent usage and waste from intermediate workups and purifications.[2]
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. Wordpress. Available at: [Link]
-
The reaction scheme in the reductive amination of propiophenone with... ResearchGate. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
Sources
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- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(3,4-dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is to move beyond procedural steps and delve into the causality of experimental outcomes, ensuring a robust and reproducible synthesis.
Section 1: Understanding the Reaction Landscape - Common Synthesis Routes and Their Byproduct Profiles
The synthesis of 1-(3,4-dimethylphenyl)propan-1-amine, a primary amine, is commonly achieved through the reductive amination of 3,4-dimethylpropiophenone. The choice of reagents and reaction conditions is critical as it directly influences the byproduct profile.
FAQ 1: What are the most common methods for synthesizing 1-(3,4-Dimethylphenyl)propan-1-amine and what are their inherent challenges?
The two primary methods for this synthesis are the Leuckart reaction and direct reductive amination using a reducing agent like sodium borohydride.
-
Leuckart Reaction: This classic method involves heating the ketone with formamide or ammonium formate.[1][2] The reagent acts as both the nitrogen source and the reducing agent.[2] While effective, the high temperatures required (120-185 °C) can lead to a variety of side reactions and byproduct formation.[2]
-
Direct Reductive Amination: This approach involves the reaction of the ketone with an amine source (like ammonia) to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[3] This method generally proceeds under milder conditions, but the choice of reducing agent and control of reaction parameters are crucial to avoid over-reduction or the formation of secondary and tertiary amines.[4][5]
Section 2: Troubleshooting Unexpected Analytical Results
A common challenge in synthesis is the appearance of unexpected peaks in analytical data. This section will guide you through the identification of these byproducts.
FAQ 2: I'm seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What are the likely byproducts?
The identity of byproducts is heavily dependent on the synthetic route employed. Below is a summary of common byproducts, their likely causes, and identification strategies.
| Potential Byproduct | Likely Cause (Synthesis Route) | Key Mass Spec Fragments (m/z) | Suggested Confirmatory Analysis |
| N-formyl-1-(3,4-dimethylphenyl)propan-1-amine | Incomplete hydrolysis of the intermediate in the Leuckart reaction.[1][6] | M+, [M-CHO]+, fragments corresponding to the amine | 1H NMR (presence of a formyl proton signal ~8 ppm), IR (amide C=O stretch) |
| Unreacted 3,4-Dimethylpropiophenone | Incomplete reaction, insufficient reducing agent, or non-optimal reaction temperature/time. | M+, characteristic fragments of the ketone (e.g., acylium ion) | Comparison of retention time and mass spectrum with a standard of the starting material. |
| 1-(3,4-Dimethylphenyl)propan-1-ol | Reduction of the ketone by the reducing agent (e.g., NaBH4) before imine formation in direct reductive amination. | M+, [M-H2O]+, fragments corresponding to the phenylpropanol structure | 1H NMR (presence of a hydroxyl proton and characteristic shifts for the CH-OH group) |
| Secondary and Tertiary Amines | Reaction of the primary amine product with the starting ketone and subsequent reduction (direct reductive amination).[4][5] | Molecular ions corresponding to the di- and tri-substituted amines. | GC-MS analysis of derivatized samples (e.g., with trifluoroacetic anhydride) can aid in identification.[7] |
| Heterocyclic Compounds (e.g., Pyrimidines, Pyridines) | Side reactions involving formamide and the ketone at high temperatures in the Leuckart reaction.[8] | Complex fragmentation patterns, often requiring comparison with literature data or synthesized standards. | Detailed analysis of MS fragmentation and comparison with spectral databases. |
Experimental Protocol: Derivatization for GC-MS Analysis of Amines
To enhance the volatility and chromatographic separation of primary and secondary amines, derivatization is often employed. A common method is acylation with pentafluoropropionic anhydride (PFPA).[9]
-
Sample Preparation: Evaporate a small aliquot of the crude reaction mixture to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dry residue.
-
Reaction: Cap the vial and heat at 65°C for 30 minutes.
-
Analysis: Cool the sample to room temperature and inject an aliquot directly into the GC-MS.
Diagram: Common Reaction Pathways and Byproduct Formation
Caption: Synthetic pathways and potential byproduct formations.
Section 3: Purification Strategies and Troubleshooting
Effective purification is key to obtaining a high-purity final product. This section addresses common issues encountered during the work-up and purification stages.
FAQ 3: My product purity is low after the initial work-up. What are the best purification strategies?
The basic nature of the target amine allows for straightforward purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 10% HCl). The amine will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted ketone and the alcohol byproduct) will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Make the aqueous layer basic by adding a base (e.g., NaOH solution) until the pH is >10. This will deprotonate the amine, causing it to precipitate or form an oily layer.
-
Final Extraction: Extract the free amine back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amine.
FAQ 4: I'm having trouble removing the N-formyl byproduct from my Leuckart reaction. What should I do?
Incomplete hydrolysis is a common issue. To resolve this, you can re-subject your crude product to harsher hydrolysis conditions.
Experimental Protocol: Complete Hydrolysis of N-formyl Byproduct
-
Reaction Setup: Combine the crude product with a stronger acid solution (e.g., 3M H2SO4 or concentrated HCl).
-
Heating: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the formyl-amide.
-
Work-up: After cooling, proceed with the standard acid-base extraction as described in FAQ 3 to isolate the pure primary amine.
Diagram: Purification Workflow
Caption: General purification workflow for 1-(3,4-Dimethylphenyl)propan-1-amine.
By understanding the underlying chemistry of the synthesis and potential side reactions, and by employing systematic troubleshooting and purification strategies, researchers can effectively identify and mitigate the formation of byproducts, leading to a higher yield and purity of the desired 1-(3,4-dimethylphenyl)propan-1-amine.
References
- Grokipedia. Leuckart reaction.
-
Wikipedia. Leuckart reaction. [Link]
-
Mäki-Arvela, P., & Simakova, I. L. (2021). The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]
-
Kruegel, A. V., & D'Avila, F. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. PubMed. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5(7), 301-330. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Charette, A. B., et al. (2005). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 82, 83. [Link]
-
Lekka, E., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. [Link]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine. Our focus is on the prevalent and efficient method of reductive amination of 1-(3,4-dimethylphenyl)propan-1-one. This document is structured to provide immediate answers through frequently asked questions and detailed troubleshooting workflows for more complex experimental challenges.
Reaction Overview: Reductive Amination Pathway
The synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is most commonly achieved through the direct reductive amination of its corresponding ketone, 1-(3,4-dimethylphenyl)propan-1-one[1]. This one-pot process involves two key mechanistic steps:
-
Imine Formation: The ketone reacts with an ammonia source under mildly acidic conditions to form a protonated iminium ion intermediate. This step is a reversible equilibrium reaction where the removal of water can drive the reaction forward[2][3].
-
In Situ Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the target primary amine[4][5].
Sources
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
Improving yield and purity of 1-(3,4-Dimethylphenyl)propan-1-amine
<Technical Support Center: 1-(3,4-Dimethylphenyl)propan-1-amine Synthesis >
Welcome to the technical support center for the synthesis and purification of 1-(3,4-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on practical, field-tested solutions to common challenges encountered during the synthesis of this chiral amine, with a strong emphasis on improving both chemical yield and isomeric purity.
I. Troubleshooting Guide: Synthesis & Yield Optimization
The synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is most commonly achieved via the reductive amination of 1-(3,4-Dimethylphenyl)propan-1-one. This process, while robust, presents several opportunities for side reactions and yield loss. This section addresses the most frequent issues encountered during the reaction.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the reductive amination of 1-(3,4-Dimethylphenyl)propan-1-one can typically be attributed to one or more of the following factors: incomplete imine formation, side reactions from the reducing agent, or suboptimal reaction conditions.
-
Imine/Iminium Ion Formation: The crucial first step is the condensation of the ketone with an amine source (e.g., ammonia or an ammonium salt) to form an imine or iminium ion intermediate. This is an equilibrium process. To drive the reaction forward, it is often beneficial to remove the water that is formed. However, in many modern protocols, the reaction is performed in a single pot where the subsequent reduction is much faster than the reverse reaction.[1]
-
Choice and Reactivity of Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting ketone to the corresponding alcohol, creating a significant impurity and reducing the yield of the desired amine.[2] To mitigate this, NaBH₄ should only be added after allowing sufficient time for the imine to form.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the iminium ion over the ketone, especially under mildly acidic conditions (pH 4-5).[3] This selectivity makes it a popular choice for reductive aminations.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is often preferred due to its non-toxic nature compared to cyanoborohydride.[2][4] It is particularly effective and tolerant of a wide range of functional groups.[4]
-
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 4-5) is often crucial for efficient imine formation.[3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.
-
Solvent: The choice of solvent can impact both imine formation and the stability of the reducing agent. Methanol is commonly used with NaBH₃CN, while less protic solvents like dichloromethane (DCM) or dichloroethane (DCE) are used with NaBH(OAc)₃.[2]
-
Stoichiometry: Ensure the stoichiometry of the amine source and reducing agent are optimized. An excess of the amine source can help drive the imine formation equilibrium.
-
Experimental Workflow: Optimizing Reductive Amination
Caption: Reductive Amination Workflow.
Question: I am observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?
Answer: The formation of 1-(3,4-dimethylphenyl)propan-1-ol is a clear indication that the reducing agent is reacting with the starting ketone before the imine is formed and reduced.
To prevent this, consider the following:
-
Switch to a Milder Reducing Agent: If you are using a strong reducing agent like NaBH₄, switching to NaBH₃CN or NaBH(OAc)₃ is highly recommended.[2][3] These reagents are significantly less reactive towards ketones at neutral or slightly acidic pH.[3]
-
Ensure Complete Imine Formation: Allow the ketone and amine source to stir for a sufficient period (e.g., 1-2 hours) before adding the reducing agent. This will increase the concentration of the iminium ion, which is the desired substrate for the reduction.
-
Control the Addition of the Reducing Agent: Add the reducing agent portion-wise over a period of time. This will keep the instantaneous concentration of the reducing agent low, favoring the reduction of the more reactive iminium ion.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting ketone, leading to byproducts.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for iminium ions over ketones, not water-sensitive.[2][3] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Highly selective, non-toxic, high-yielding, tolerates many functional groups.[2][4] | Water-sensitive, not compatible with methanol.[2] |
II. Troubleshooting Guide: Purification & Purity Enhancement
Purifying 1-(3,4-Dimethylphenyl)propan-1-amine, a chiral amine, often presents challenges related to removing starting materials, byproducts, and separating enantiomers if a stereospecific synthesis was not employed.
Question: How can I effectively remove unreacted starting ketone from my final product?
Answer: Residual 1-(3,4-dimethylphenyl)propan-1-one can be challenging to remove due to its similar polarity to the product amine. Several strategies can be employed:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will form a water-soluble salt and move to the aqueous layer, while the neutral ketone will remain in the organic layer. The layers can then be separated. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a base (e.g., triethylamine, to prevent tailing of the amine) is typically effective.
Question: My product is a racemic mixture. What are the common methods for chiral resolution of this amine?
Answer: Resolving a racemic mixture of a chiral amine is a common requirement in pharmaceutical development. The most prevalent method is diastereomeric salt formation.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.[5]
-
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (often 0.5 molar equivalents is a good starting point for screening).[6]
-
Allow the less soluble diastereomeric salt to crystallize. This may require cooling, seeding, or slow evaporation of the solvent.
-
Isolate the crystals by filtration.
-
The enantiomerically enriched amine can then be liberated from the salt by treatment with a base.
-
-
-
Troubleshooting Diastereomeric Resolution:
-
Poor Enantiomeric Excess (ee): If the ee of the resolved amine is low, screen different resolving agents and crystallization solvents.[6] The stoichiometry of the resolving agent and the equilibration time can also be optimized.[5][6]
-
No Crystallization: If no salt crystallizes, the chosen solvent may be too good a solvent for both diastereomeric salts. Experiment with less polar solvents or solvent mixtures.
-
Protocol: Diastereomeric Salt Resolution
Caption: Diastereomeric Salt Resolution Workflow.
-
Chiral Chromatography: For analytical and preparative scale separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be employed.[] This method directly separates the enantiomers. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another option.[][8]
III. Frequently Asked Questions (FAQs)
Q1: Can I use ammonia gas directly for the reductive amination? A1: While possible, using ammonia gas directly can be challenging to handle and quantify in a lab setting. It is often more convenient and controllable to use an ammonia surrogate such as ammonium acetate or ammonium chloride in the presence of a base.
Q2: What is the role of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ in reductive amination? A2: Lewis acids can be added to activate the ketone towards nucleophilic attack by the amine, thereby accelerating the formation of the imine intermediate. This can be particularly useful for less reactive ketones.[2]
Q3: My final product is showing an unexpected N-cyanomethyl impurity. Where is this coming from? A3: This impurity is a known byproduct when using sodium cyanoborohydride as the reducing agent, particularly if there is residual cyanide from the reagent's synthesis or degradation. The cyanide can act as a nucleophile.[9] If this is a persistent issue, switching to a non-cyanide-based reducing agent like sodium triacetoxyborohydride is the best solution.
Q4: How can I confirm the enantiomeric purity of my final product? A4: The most common method is chiral HPLC or chiral gas chromatography (GC). This requires a specialized chiral column that can separate the two enantiomers. Alternatively, you can use NMR spectroscopy with a chiral solvating agent or by derivatizing the amine with a chiral reagent (like Mosher's acid chloride) to create diastereomers that will have distinct signals in the NMR spectrum.
References
-
Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Brückner, R., & Eicker, K. (1991). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 63(24), 2930–2935. Retrieved from [Link]
-
Roiban, G.-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 1(1), 15-28. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Fu, S., et al. (2004). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Journal of Forensic Sciences, 49(4), 747-753. Retrieved from [Link]
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- 9. N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-(3,4-Dimethylphenyl)propan-1-amine in different solvent systems
An official website of the United States government
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethylphenyl)propan-1-amine. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvent systems, ensuring the integrity of your experimental results.
Section 1: Fundamental Stability Profile & Degradation Pathways
This section addresses the intrinsic chemical properties of 1-(3,4-Dimethylphenyl)propan-1-amine that govern its stability.
Question 1: What are the primary chemical liabilities of 1-(3,4-Dimethylphenyl)propan-1-amine that I should be aware of?
Answer: The structure of 1-(3,4-Dimethylphenyl)propan-1-amine possesses two main chemical liabilities:
-
The Primary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It is susceptible to oxidation and can react with carbonyl-containing impurities (aldehydes, ketones) in solvents.[1]
-
The Benzylic Position: The carbon atom to which the amine is attached is a "benzylic" carbon. This position is activated by the adjacent phenyl ring, making the C-H bond weaker and more susceptible to oxidative cleavage.[2][3]
The combination of these features means the molecule's primary degradation pathway is likely to be oxidation, especially in the presence of air (oxygen), metal ions, or other oxidizing agents.[2][4]
Question 2: What is the most probable degradation pathway for this compound under oxidative stress?
Answer: The most probable degradation pathway involves the oxidation of the amine to an intermediate imine, which is then hydrolyzed to a ketone.[5][6]
The overall transformation is: 1-(3,4-Dimethylphenyl)propan-1-amine → [1-(3,4-Dimethylphenyl)propan-1-imine] → 1-(3,4-Dimethylphenyl)propan-1-one + Ammonia
This pathway is common for primary benzylic amines.[7][8] The resulting ketone, 1-(3,4-Dimethylphenyl)propan-1-one, would be a major degradation product to monitor in any stability study.
Caption: Predicted oxidative degradation of the parent compound.
Section 2: FAQs - Solvent System Issues
This section provides quick answers to common problems encountered when preparing solutions of 1-(3,4-Dimethylphenyl)propan-1-amine.
Question 3: I dissolved my sample in methanol and left it on the bench. After 24 hours, HPLC analysis shows a new, earlier-eluting peak. What happened?
Answer: You are likely observing oxidative degradation. Protic solvents like methanol can facilitate oxidation.[9] Leaving the solution exposed to air (oxygen) on a laboratory bench, especially under ambient light, can be sufficient to cause measurable degradation to the corresponding ketone, which is less polar and thus often elutes earlier in reversed-phase HPLC.
Question 4: Can I use aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) for storage?
Answer: Acetonitrile is generally a good choice for stock solutions due to its relative inertness. However, THF is not recommended for long-term storage. Ethers like THF can form explosive peroxides over time, which are potent oxidizing agents that will aggressively degrade the amine.[3] If you must use THF, always use a fresh bottle of inhibitor-stabilized solvent.
Question 5: I see a loss of my compound when using Dichloromethane (DCM), but no major degradant peak. Where is my compound going?
Answer: This issue can arise from two sources with chlorinated solvents:
-
Acid Formation: Older bottles of DCM can degrade to form trace amounts of hydrochloric acid (HCl). Your basic amine will react with this acid to form the hydrochloride salt. This salt has very different solubility and chromatographic properties and may precipitate out of solution or stick irreversibly to your HPLC column under certain conditions.
-
Reactivity: Although less common, reactive intermediates from solvent degradation could potentially form adducts with the amine.
Question 6: How does pH affect the stability of the compound in aqueous solutions?
Answer: The stability is significantly influenced by pH.
-
Acidic pH (pH < 7): The amine will be protonated to form an ammonium salt (R-NH3+). This form is significantly more stable against oxidation because the lone pair of electrons on the nitrogen is no longer available.[9]
-
Neutral to Basic pH (pH > 7): The amine will be in its free base form (R-NH2). This form is much more susceptible to oxidation.[9]
For maximum stability in aqueous media, buffer the solution to a slightly acidic pH (e.g., pH 4-6).
Data Summary: Solvent Choice and Stability Risk
| Solvent Class | Example Solvents | Primary Stability Risk | Mitigation Strategy |
| Protic | Methanol, Ethanol, Water | Oxidation, especially at neutral/basic pH | Use fresh solvent, store solutions cold, in the dark, and under inert gas (Argon/Nitrogen). Buffer aqueous solutions to pH 4-6. |
| Aprotic Polar | Acetonitrile (ACN), DMSO | Generally low risk | Use high-purity or HPLC-grade solvent. Store protected from light. |
| Aprotic Ethers | Tetrahydrofuran (THF), Diethyl Ether | High Risk of Peroxide-induced Oxidation | Avoid for storage. If required for a reaction, use fresh, inhibitor-stabilized solvent and purge with inert gas. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Formation of HCl, leading to salt formation | Use fresh, stabilized solvent. Consider adding a non-nucleophilic base (e.g., 0.1% triethylamine) if salt formation is a concern for an application. |
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving stability-related issues during analysis.
Scenario: "My HPLC chromatogram shows a decreasing peak for my main compound and the appearance of one or more new peaks over time."
Caption: Troubleshooting workflow for suspected sample degradation.
Problem: My peak retention time is shifting, and the peak shape is poor (tailing).
Cause: This is a common issue when analyzing basic compounds like amines on silica-based HPLC columns.[10] Residual silanol groups (-Si-OH) on the column packing are acidic and can interact strongly with the basic amine, causing peak tailing and retention time drift.[10][11]
Solutions:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to > 9 (if the column is stable at high pH). This deprotonates the silanol groups, minimizing interaction. A buffer like ammonium bicarbonate is suitable.
-
Use a Modern Column: Employ a column specifically designed for basic compounds, such as one with end-capping technology or a hybrid particle (e.g., Waters XBridge™, Agilent ZORBAX Extend-C18).
-
Add a Competing Base: Add a small amount of a competing amine, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, improving the peak shape of your analyte.
Section 4: Experimental Protocols
These protocols provide a starting point for conducting your own stability assessments.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is designed to deliberately degrade the sample to identify potential degradation products and establish degradation pathways, consistent with ICH guidelines.[12][13][14] The goal is to achieve 5-20% degradation.[12]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of 1-(3,4-Dimethylphenyl)propan-1-amine in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Place in an oven at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH. Place in an oven at 60 °C.
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.[15]
-
Thermal: Prepare two samples. One vial with the solid compound and one with the stock solution. Place both in an oven at 80 °C.
-
Photolytic: Expose the stock solution to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][14]
-
-
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid before injection.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.[16][17]
Chromatographic Conditions:
-
Column: C18 reversed-phase column with high pH tolerance (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Rationale: The high pH mobile phase ensures the amine is in its neutral form and minimizes interactions with the column, leading to excellent peak shape.[10] The gradient elution is crucial for separating the parent compound from potentially more or less polar degradation products.[11]
References
-
Effect of Solvent on Basicity of Amines. (n.d.). Filo. Retrieved from [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16056–16068. [Link]
-
Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(2), 481-487. [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Schematic degradation pathway of benzylamine as described in literature... (n.d.). ResearchGate. Retrieved from [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Idem, R., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1613-1622. [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Semantic Scholar. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Lupin. [Link]
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Voice, A. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
-
Sexton, A., & Rochelle, G. T. (2009). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Amine column degradation. (2009). Chromatography Forum. [Link]
-
Analytical Methods. (2013). RSC Publishing. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2010). ResearchGate. [Link]
-
Lee, D. G., & Rosenblatt, D. H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 32(11), 3627-3631. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 346. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (2004). ResearchGate. [Link]
-
Selective Aerobic Oxidation of Benzyl Amines. (n.d.). Advances in Engineering. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
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- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming incomplete reduction in the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine
Introduction: The synthesis of 1-(3,4-dimethylphenyl)propan-1-amine, a key intermediate for various research applications, often proceeds via the reductive amination of 3,4-dimethylpropiophenone. While theoretically straightforward, this transformation is frequently plagued by incomplete reduction, leading to low yields and complex purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to overcome these common hurdles. We will explore the causality behind experimental choices, focusing on the two most prevalent synthetic pathways: catalytic hydrogenation and chemical reduction via metal hydrides.
Troubleshooting Guide: Overcoming Incomplete Reduction
This section is designed to diagnose and solve specific issues encountered during the synthesis. The primary precursor is 3,4-dimethylpropiophenone, which is first converted to an imine intermediate with ammonia, followed by reduction.
Scenario 1: Catalytic Hydrogenation (e.g., using Raney Nickel, Pd/C, PtO₂)
Catalytic hydrogenation is a powerful method for this reduction, but its success is highly sensitive to catalyst activity and reaction conditions.[1][2]
Question: My reaction has stalled. Analysis (TLC/GC-MS) shows a mixture of unreacted 3,4-dimethylpropiophenone, the corresponding imine, and some desired amine product. What is the likely cause?
Answer: This profile suggests issues with both imine formation and the subsequent reduction. The problem is likely rooted in catalyst inefficiency or suboptimal reaction parameters.
Immediate Diagnostic Steps:
-
Check Hydrogen Pressure: Ensure there are no leaks in your system and that the pressure has remained constant. A drop in pressure without consumption indicates a leak, while no pressure drop at all suggests a stalled reaction.
-
Analyze the Catalyst: Has the catalyst changed in appearance? Clumping or aggregation can reduce its active surface area.[3][4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The active sites on the catalyst are blocked by impurities. Common poisons for nickel and palladium catalysts include sulfur compounds (thiols, thioethers), halides, and sometimes even excess starting amine or ammonia.[5] | Protocol 1: Catalyst Filtration and Re-charge. Filter the current reaction mixture through a pad of Celite® under an inert atmosphere to remove the poisoned catalyst. Add a fresh, activated batch of catalyst to the filtrate and resume the hydrogenation.[6] |
| Poor Catalyst Activity | The catalyst may be old, improperly stored, or insufficiently activated. Raney® Nickel, for instance, is often stored under water or ethanol and its activity decreases over time.[7] | Use a fresh bottle of catalyst. For Raney® Ni, ensure it is thoroughly washed with the reaction solvent to remove residual water or storage solvent before addition. Consider a more active catalyst like Platinum(IV) oxide (Adam's catalyst) if palladium or nickel fails.[6] |
| Insufficient Hydrogen Pressure/Temperature | The reduction of hindered imines can be sluggish and may require more forcing conditions to overcome the activation energy barrier.[8][9] | Increase Hydrogen Pressure & Temperature Systematically. First, increase the H₂ pressure in increments (e.g., from 50 psi to 100 psi). If the reaction remains slow, cautiously increase the temperature (e.g., from 25 °C to 40-50 °C). Monitor the reaction closely for side product formation. |
| Poor Mass Transfer | In a heterogeneous reaction, efficient mixing is critical for the substrate and hydrogen to access the catalyst surface. Inadequate agitation can lead to a diffusion-limited reaction rate. | Increase the stirring rate. Ensure the catalyst is well-suspended in the reaction medium. For larger-scale reactions, consider a reactor with overhead stirring and baffles for optimal mixing. |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine, leaving significant unreacted ketone. Water, a byproduct of imine formation, can inhibit the reaction. | Drive Imine Formation. Before hydrogenation, ensure the imine is fully formed. This can be achieved by using a Dean-Stark trap to remove water azeotropically or by adding a dehydrating agent like anhydrous MgSO₄. An acidic catalyst (a few drops of acetic acid) can also accelerate imine formation.[10] |
Scenario 2: Metal Hydride Reduction (e.g., using Sodium Borohydride, NaBH₄)
Sodium borohydride is a common, inexpensive reagent for reducing imines. However, its reactivity and selectivity can be problematic.[11]
Question: My reduction with NaBH₄ gives a low yield of the desired amine, and I still see a significant amount of the imine intermediate. Why is the reduction incomplete?
Answer: This points directly to an issue with the hydride reducing agent's efficacy.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | Imines are generally less reactive than ketones. Furthermore, acidic protons in the reaction medium (e.g., from ammonium salts or protic solvents like methanol) can consume the hydride reagent. A significant excess is often required.[12] | Increase Stoichiometry. Use a larger excess of NaBH₄, typically 4-6 equivalents relative to the starting ketone.[12] Add the NaBH₄ portion-wise at 0 °C to control the initial exothermic reaction with the solvent and maintain its activity. |
| Hydrolysis of NaBH₄ | Sodium borohydride reacts with protic solvents like methanol or ethanol, especially under acidic or neutral conditions, reducing its effective concentration over time. | Control pH and Temperature. Maintain a slightly basic pH during the reduction. Perform the reaction at a lower temperature (0 °C to room temperature) to slow the rate of hydride decomposition. |
| Low Imine Reactivity | The specific imine derived from 3,4-dimethylpropiophenone may be sterically hindered or electronically deactivated, making it less susceptible to hydride attack. | Use a More Selective Reducing Agent. Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13] NaBH₃CN is particularly effective as it selectively reduces iminium ions in the presence of ketones, allowing for a one-pot reaction where the hydride can be present from the start.[11][13] |
| Complex Borate Formation | During workup, stable N-B adducts or amine-borane complexes can form, trapping the product in the aqueous phase or as an emulsion.[14] | Protocol 2: Optimized Quenching and Workup. After the reaction is complete, quench cautiously with 1M HCl at 0 °C until the pH is acidic (~pH 2) to decompose any remaining hydride and break up borate complexes. Then, basify the aqueous layer with 6M NaOH to ~pH 12 to deprotonate the amine hydrochloride salt, and extract the free amine product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis, and how can they be minimized?
A1: The two most common side products are the secondary amine, bis(1-(3,4-dimethylphenyl)propyl)amine, and the alcohol, 1-(3,4-dimethylphenyl)propan-1-ol.
-
Secondary Amine Formation: This occurs when the newly formed primary amine product reacts with another molecule of the imine intermediate. It is more prevalent in one-pot reductive aminations. To minimize it, use a large excess of the ammonia source to shift the equilibrium away from secondary amine formation.
-
Alcohol Formation: This results from the direct reduction of the starting ketone, 3,4-dimethylpropiophenone. This is a significant issue when using non-selective reducing agents like NaBH₄. To avoid this, either pre-form and isolate the imine before adding the NaBH₄, or use a more selective reagent like NaBH₃CN, which is too weak to reduce the ketone but readily reduces the iminium ion as it forms.[13]
Q2: My Raney® Nickel catalyst seems to have lost activity after one use. Can it be regenerated?
A2: Yes, Raney® Nickel deactivation is common and can be caused by adsorbed organic species or oxidation.[3][15] While full regeneration can be complex, a simple wash procedure can often restore activity. Treatment with a dilute aqueous alkaline solution (e.g., NaOH) can sometimes regenerate the catalyst.[15] For deactivation by physical deposition of oligomers, solvent washing or sonication may be effective.[4][15] However, for research purposes, using a fresh, highly active catalyst is often the most reliable solution.
Q3: How can I effectively monitor the reaction progress to know when it has stalled or completed?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting ketone, the imine, and the amine product (e.g., 20-30% ethyl acetate in hexanes). The starting ketone is the least polar, the imine is intermediate, and the amine product is typically more polar and may streak without a small amount of base (e.g., 1% triethylamine) in the eluent. Staining with ninhydrin is excellent for visualizing the primary amine product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Visualizations
Experimental Protocols
Protocol 1: Optimized Reductive Amination via Catalytic Hydrogenation
This protocol prioritizes complete imine formation before introducing the hydrogenation catalyst to minimize side reactions.
-
Imine Formation: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4-dimethylpropiophenone (1.0 eq), toluene (approx. 0.5 M), and a 7N solution of ammonia in methanol (5.0 eq).
-
Heat the mixture to reflux. Toluene will form a low-boiling azeotrope with water and methanol, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Hydrogenation: Carefully, under a stream of nitrogen, add 5% Palladium on Carbon (Pd/C, 5 mol % Pd) or Raney® Nickel (approx. 10% w/w) to the solution.
-
Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC/GC-MS).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or crystallization as the hydrochloride salt.
Protocol 2: Optimized Quenching and Workup for NaBH₄ Reduction
This protocol is designed to effectively break down borate complexes and ensure efficient product extraction.
-
Reaction Quenching: After the reduction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and cautiously add 1M Hydrochloric Acid (HCl) dropwise. Vigorous hydrogen gas evolution will occur. Continue adding acid until the bubbling ceases and the solution is acidic (pH ≈ 2, check with pH paper). Stir for 20-30 minutes at 0 °C.
-
Product Isolation: Transfer the mixture to a separatory funnel. Make the aqueous layer strongly basic by slowly adding 6M Sodium Hydroxide (NaOH) with cooling, until the pH is ≈ 12.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.
References
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Catalysts. [Link]
- Deactivation of catalysts - US2810666A.
- Method of reactivation of raney nickel - US3896051A.
-
Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane. (2019). ResearchGate. [Link]
-
Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. (2022). ResearchGate. [Link]
-
Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? (2014). ResearchGate. [Link]
-
Leuckart reaction. Grokipedia. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
Reduction of imine. (2023). Reddit. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. [Link]
-
An Ambient Pressure, Direct Hydrogenation of Ketones. (2018). The Royal Society of Chemistry. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Reductive Amination. Myers Group, Harvard University. [Link]
-
The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). YouTube. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. [Link]
-
STUDIES ON THE LEUCKART REACTION. (1944). Semantic Scholar. [Link]
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. [Link]
-
Reductive Amination. (2023). YouTube. [Link]
-
Studies On The Leuckart Reaction. Scribd. [Link]
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- 15. papers.sim2.be [papers.sim2.be]
Minimizing side reactions in the amination of substituted propiophenones
Technical Support Center: Amination of Substituted Propiophenones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amination of substituted propiophenones. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of this crucial synthetic transformation. Our goal is to empower you to minimize common side reactions and maximize the yield and purity of your target secondary and tertiary amines.
Section 1: Understanding & Troubleshooting Common Side Reactions
This section addresses the most frequent challenges encountered during the reductive amination of propiophenone derivatives. Each question is designed to resolve a specific experimental observation, providing mechanistic insights and actionable solutions.
Q1: I'm observing a significant amount of the corresponding secondary alcohol in my crude product. What causes this and how can I prevent it?
Answer: The formation of a secondary alcohol (e.g., 1-phenyl-1-propanol from propiophenone) is a classic side reaction in reductive amination. It occurs when the reducing agent directly reduces the ketone's carbonyl group before it can condense with the amine to form the requisite imine or iminium ion intermediate.
Causality & Mechanism: This side reaction is a simple competition of rates. If the rate of ketone reduction is comparable to or faster than the rate of imine formation, a significant amount of alcohol byproduct will be generated. This is particularly problematic with highly reactive, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.[1][2]
Troubleshooting & Optimization:
-
Select a Milder, More Selective Reducing Agent: The most effective solution is to use a reducing agent that is slow to react with the ketone but rapid to reduce the protonated imine (iminium ion). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3][4][5] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over the ketone.[4]
-
Control the pH: Imine formation is typically fastest at a slightly acidic pH of 4-6.[1][6][7] In this range, there is enough acid to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so much acid that the primary amine nucleophile is fully protonated and rendered unreactive.[7] Using a mild acid catalyst, such as acetic acid, can accelerate imine formation and give it a kinetic advantage over ketone reduction.
-
Optimize Reagent Addition Sequence: For less selective reducing agents like NaBH₄, a stepwise procedure can be beneficial. First, mix the propiophenone and the amine in the chosen solvent (often with a dehydrating agent like molecular sieves) and allow sufficient time for the imine to form.[8] Then, add the reducing agent to the pre-formed imine. This temporal separation minimizes the concentration of the ketone available for direct reduction.[1]
Q2: My reaction is producing a thick, high-molecular-weight sludge. Is this an aldol condensation product, and how do I suppress it?
Answer: Yes, the formation of a viscous sludge or intractable solid is a strong indicator of self-condensation of the propiophenone via an aldol reaction.[9][10][11] This is especially common under basic conditions or with prolonged heating.
Causality & Mechanism: Propiophenone has acidic alpha-protons (on the carbon adjacent to the carbonyl group). In the presence of a base (which can be the amine reactant itself), the ketone can be deprotonated to form an enolate. This enolate is a potent nucleophile that can attack the carbonyl carbon of another propiophenone molecule, leading to a β-hydroxy ketone (the aldol adduct).[10][12] Subsequent dehydration under reaction conditions produces a conjugated enone, which can continue to react, leading to oligomers or polymers.
Troubleshooting & Optimization:
-
Maintain Acidic to Neutral Conditions: The most effective way to prevent aldol condensation is to avoid basic conditions. Running the reaction at a pH between 5 and 7 will keep the concentration of the enolate negligible. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous here, as it performs optimally in slightly acidic media (often with acetic acid as a co-reagent or catalyst).[13]
-
Lower the Reaction Temperature: Aldol reactions are often accelerated by heat. If your protocol calls for elevated temperatures, consider running the reaction at room temperature or even 0 °C, albeit for a longer duration.
-
Control Stoichiometry and Addition: Use the amine in slight excess (1.1-1.2 equivalents) to ensure the ketone is consumed primarily through the desired amination pathway. Adding the ketone slowly to a solution of the amine can also help minimize the ketone's self-condensation.
Q3: I'm trying to synthesize a secondary amine, but my mass spec shows a significant peak corresponding to a dialkylated (tertiary) amine. How can I improve selectivity?
Answer: Over-alkylation is a common challenge when the secondary amine product is more nucleophilic than the primary amine starting material.[14] The newly formed secondary amine can compete with the starting primary amine, reacting with another molecule of the propiophenone to form a tertiary amine. Reductive amination is generally less prone to this than direct alkylation with halides, but it can still occur.[1][15]
Causality & Mechanism: The reaction pathway is as follows:
-
Propiophenone + Primary Amine → Imine → Secondary Amine (Product)
-
Propiophenone + Secondary Amine (Product) → Iminium Ion → Tertiary Amine (Byproduct)
This side reaction is favored when a large excess of the ketone is used or when the reaction is allowed to proceed for too long after the primary amine has been consumed.
Troubleshooting & Optimization:
-
Adjust Stoichiometry: Use a slight excess of the primary amine relative to the propiophenone (e.g., 1.5 to 2.0 equivalents). This ensures that the ketone is the limiting reagent and is more likely to react with the more abundant primary amine.
-
Stepwise Procedure: A highly effective method involves a two-step process. First, form the imine by reacting the propiophenone with one equivalent of the primary amine in a solvent like methanol or with a dehydrating agent.[13] Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent (e.g., NaBH₄). This prevents the secondary amine product from being present in the reaction mixture at the same time as the imine precursor.[13]
-
Non-Acidic Conditions: In some cases, running the reaction under non-acidic conditions can suppress tertiary amine formation.[8] For instance, pre-forming the imine with molecular sieves and then reducing with NaBH₄ in ethanol can be effective.[8]
Section 2: Optimizing Key Reaction Parameters
The choice of reagents and conditions is paramount for a successful amination. This section provides guidance on selecting the optimal components for your specific system.
Q4: How does the choice of reducing agent critically affect the outcome?
Answer: The reducing agent is arguably the most critical variable in a one-pot reductive amination. Its selectivity and reactivity determine the balance between the desired reaction and the primary side reactions of ketone reduction and over-alkylation.
| Reducing Agent | Typical Solvent(s) | Optimal pH | Key Advantages | Common Issues & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₃CN | Weakly Acidic (~5-6) | High selectivity for iminium ions over ketones; mild; tolerates many functional groups; low toxicity.[3][4][5][16] | More expensive; moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Weakly Acidic (~4-6) | Good selectivity for iminium ions at controlled pH; stable in acidic solutions.[1][17][18] | Highly toxic (releases HCN gas upon acidification); less selective than NaBH(OAc)₃.[17][19] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to Basic | Inexpensive; powerful reducing agent.[19] | Poor selectivity ; readily reduces ketones, leading to alcohol byproducts; can hydrolyze at low pH.[1][20] |
| Catalytic Hydrogenation (H₂/Pd-C, etc.) | MeOH, EtOH, EtOAc | Neutral | "Green" method (H₂O is the only byproduct); excellent for large scale; can avoid over-alkylation.[15][19] | Requires specialized high-pressure equipment; may reduce other functional groups (e.g., nitro, C=C bonds). |
Recommendation: For laboratory-scale synthesis of substituted propiophenones, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for one-pot reactions due to its excellent balance of reactivity and selectivity, which directly minimizes the most common side reactions.[4][13]
Section 3: Diagrams & Protocols
Reaction Pathway Analysis
The following diagram illustrates the central reaction pathway leading to the desired secondary amine and the three major competing side reactions that must be controlled.
Caption: Core reaction pathway versus key side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues in your experiment.
Caption: A decision tree for troubleshooting side reactions.
Recommended Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust starting point for the amination of a generic substituted propiophenone with a primary amine.
Materials:
-
Substituted Propiophenone (1.0 eq)
-
Primary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (Optional, 0.1-1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted propiophenone (1.0 eq) and the primary amine (1.2 eq).
-
Add anhydrous DCE to dissolve the reactants (concentration typically 0.1-0.5 M).
-
If the amine salt is used or if the reaction is sluggish, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
References
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]
-
Jiang, H., et al. (2025). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol condensation. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). Reductive Amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Lamani, M., & Prabhu, K. R. (2012). NIS-catalyzed reactions: amidation of acetophenones and oxidative amination of propiophenones. PubMed. Retrieved from [Link]
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Technical Support Center: Purification Strategies for 1-(3,4-Dimethylphenyl)propan-1-amine
Introduction
Welcome to the technical support guide for the purification of crude 1-(3,4-Dimethylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral aromatic amine. The purity of this compound is critical for subsequent synthetic steps and for ensuring the desired pharmacological profile of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a troubleshooting-focused question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Impurity Profile
Question 1: My crude 1-(3,4-Dimethylphenyl)propan-1-amine is a dark oil. What are the likely impurities and how do I get a preliminary assessment of purity?
Answer: A dark coloration in crude aromatic amines often indicates the presence of oxidized species and residual reagents from the synthesis.[1] Assuming a common synthetic route such as the reductive amination of 1-(3,4-dimethylphenyl)propan-1-one, the primary impurities can be categorized as follows:
-
Starting Materials: Unreacted 1-(3,4-dimethylphenyl)propan-1-one.
-
Side-Products: The corresponding alcohol, 1-(3,4-dimethylphenyl)propan-1-ol, formed from the reduction of the ketone.
-
Reaction By-products: High molecular weight condensation products or impurities from the specific reagents used (e.g., borohydride residues, aluminum salts).[2]
-
Degradation Products: Aromatic amines are susceptible to air oxidation, which can form colored impurities.[1]
Preliminary Purity Assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) and visualize with a UV lamp and a potassium permanganate stain. The amine should have a distinct Rf value, while the ketone and alcohol will appear as separate spots.
-
Proton NMR (¹H NMR): Dissolve a small sample in CDCl₃. Look for the characteristic signals of the starting ketone (a carbonyl-adjacent methylene quartet) and the alcohol (a carbinol proton). The purity can be roughly estimated by integrating the key signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more detailed impurity profile, helping to identify specific by-products by their mass-to-charge ratio.[3]
| Compound | Potential ¹H NMR Signal (CDCl₃, δ ppm) | Notes |
| Target Amine | ~3.5-3.8 (m, 1H, CH-NH₂) | The key benzylic proton adjacent to the amine. |
| Starting Ketone | ~2.9 (q, 2H, -C(=O)-CH₂CH₃) | Methylene protons adjacent to the carbonyl group. |
| Side-Product Alcohol | ~4.5-4.8 (t, 1H, CH-OH) | The benzylic proton adjacent to the hydroxyl group. |
| Aromatic Protons | ~6.9-7.2 (m) | Signals for all three compounds will overlap in this region. |
Section 2: Choosing the Right Purification Strategy
Question 2: I have a crude sample of 1-(3,4-Dimethylphenyl)propan-1-amine with ~80% purity. What is the most effective purification strategy?
Answer: The optimal strategy depends on the nature of the impurities, the scale of your reaction, and the required final purity. A multi-step approach is often most effective. The following decision workflow can guide your choice.
Caption: Decision workflow for amine purification.
-
Initial Cleanup (Highly Recommended): Begin with an acid-base extraction. Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) and extract with aqueous acid (e.g., 1M HCl).[4] The amine will be protonated and move to the aqueous layer, leaving non-basic impurities (like the starting ketone and alcohol) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent. This single step can significantly improve purity.
-
Strategy 1: Vacuum Distillation: If the primary impurities are high-boiling polymers or salts, vacuum distillation is an excellent choice for moderate to large scales. Aromatic amines can be sensitive to high temperatures, so a good vacuum is essential to lower the boiling point and prevent decomposition.[5][6]
-
Strategy 2: Salt Crystallization: If distillation is ineffective due to closely boiling impurities, forming a salt is a powerful technique.[7] Reacting the amine with an acid (e.g., HCl, H₂SO₄, or even trichloroacetic acid) can produce a crystalline salt that can be purified by recrystallization.[8][9][10] This method is also the foundation for chiral resolution.
-
Strategy 3: Column Chromatography: For the highest purity, especially on a smaller scale or for removing very similar impurities, silica gel chromatography is the standard. However, primary amines can streak on silica gel. This can be mitigated by pre-treating the silica or adding a small amount of a basic modifier to the eluent.
Section 3: Troubleshooting Specific Techniques
Question 3: I tried vacuum distillation, but the product turned dark brown and the yield was low. What went wrong?
Answer: This is a classic sign of thermal decomposition, likely due to oxidation at high temperatures.[1] Here’s how to troubleshoot:
-
Improve the Vacuum: The most critical factor. Ensure all joints are properly sealed and your vacuum pump is in good condition. A lower pressure directly translates to a lower boiling point.
-
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a slow stream of inert gas throughout the distillation if your setup allows.
-
Control the Temperature: Use an oil bath for even heating and avoid aggressive heating. The pot temperature should be kept as low as possible, ideally no more than 20-30 °C above the vapor temperature.
-
Add a Reducing Agent: A small amount of a reducing agent, like a pinch of sodium dithionite or zinc dust, can be added to the distillation flask to inhibit oxidation.
-
Consider Molecular Distillation: For extremely sensitive compounds, molecular distillation (short-path distillation) minimizes the time the compound spends at high temperatures.[6]
Question 4: I'm attempting to purify my amine by forming the hydrochloride salt, but it's "oiling out" instead of crystallizing. How can I induce crystallization?
Answer: "Oiling out" occurs when the salt is more soluble in the solvent than the starting amine, or when the rate of precipitation is too fast for an ordered crystal lattice to form.
-
Solvent Choice is Key: The ideal solvent should dissolve the free amine but have low solubility for the amine salt.[8][9] Screen different solvents. A common choice is to dissolve the amine in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in a non-polar co-solvent like diethyl ether or heptane.
-
Control the Rate of Precipitation: Add the acid solution slowly while vigorously stirring the amine solution. Adding it too quickly causes a rapid, localized increase in concentration, leading to amorphous precipitation (oiling out).
-
Temperature Control: Try cooling the solution slowly after acid addition. If it oils out upon cooling, try gently warming the mixture to dissolve the oil and then allowing it to cool very slowly, perhaps over several hours in an insulated bath.
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of crystalline product from a previous attempt, add a single seed crystal.
-
Alternative Acids: If HCl salts consistently fail, consider other acids. Sulfuric acid can form crystalline sulfates, and organic acids like tartaric acid can be used, which is particularly relevant for chiral resolution.
Question 5: My amine streaks badly on my silica gel column, leading to poor separation and low recovery. How can I fix this?
Answer: This is a common problem caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to irreversible adsorption and peak tailing.
-
Use a Basic Modifier in the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonia solution in the solvent system will neutralize the acidic sites on the silica.
-
Pre-treat the Silica Gel: Make a slurry of your silica gel in the mobile phase (containing the basic modifier) and let it sit for about 30 minutes before packing the column. This ensures the silica is "deactivated" before the sample is loaded.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
-
Protect the Amine: In some cases, it may be easier to temporarily protect the amine (e.g., as a Boc-carbamate), purify the neutral protected compound, and then deprotect it in a subsequent step.[4]
Question 6: My product is a racemic mixture. How do I resolve the enantiomers?
Answer: As a chiral amine, separating the enantiomers is often a critical step. The two primary methods are diastereomeric salt resolution and chiral chromatography.
-
Diastereomeric Salt Resolution: This is a classical and often scalable method.
-
React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid).
-
Form Diastereomers: This creates a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).
-
Separate: Diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomer can be selectively crystallized.[11]
-
Liberate the Amine: After isolating the desired diastereomeric salt, the pure enantiomer of the amine is recovered by treatment with a base.
-
-
Chiral Chromatography (HPLC or SFC): This method offers excellent separation but can be more expensive and less scalable.
-
Chiral Stationary Phase (CSP): The key is to use a column with a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for aromatic amines.[11][12]
-
Mobile Phase Optimization: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/methanol for polar organic mode) and additives is crucial for achieving good resolution.[13] Supercritical fluid chromatography (SFC) can also be a powerful alternative.[13]
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
Caption: Step-by-step acid-base extraction workflow.
Methodology:
-
Dissolve the crude oil (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram). Combine the aqueous layers.
-
The initial organic layer contains neutral impurities and can be set aside.
-
Cool the combined aqueous layers in an ice bath and slowly add 3M NaOH solution with swirling until the pH is >12 (confirm with pH paper).
-
Extract the now-basic aqueous layer with ethyl acetate (3 x 10 mL per gram).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Diastereomeric Salt Resolution
Methodology:
-
Dissolve the racemic 1-(3,4-Dimethylphenyl)propan-1-amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Tartaric Acid, 0.5 eq) in the same solvent, warming gently if necessary.
-
Slowly add the acid solution to the stirred amine solution.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in a refrigerator or ice bath to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomeric salt.
-
To liberate the free amine, suspend the salt in water and add a base (e.g., 3M NaOH) until the pH is >12.
-
Extract the free amine with an organic solvent (e.g., diethyl ether), dry, and concentrate.
-
Determine the enantiomeric excess (ee) of the resulting amine (e.g., by chiral HPLC) to assess the effectiveness of the resolution.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- NIH National Library of Medicine. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations.
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd8LdrqwthYarBFadY83ICw3d7XkVWRzg-cVQB83p2NIbAmE88df3pggQF4ErRvIvPW9X42cKZ3PjsbMKCqCPkqIAnGGBhzeZhbkYtj_7P0qTgyw0tvDmsP1R7fHYyj6acj0pLuuV13F_pzM_gh2SmyK3VcGy5ueeMPxfn14CshJ4s]([Link]
Sources
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- 3. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. Purification [chem.rochester.edu]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1-(3,4-Dimethylphenyl)propan-1-amine Purity by HPLC
Introduction: The Analytical Imperative for 1-(3,4-Dimethylphenyl)propan-1-amine
1-(3,4-Dimethylphenyl)propan-1-amine is a chiral primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a chiral center, dictates that its biological activity is intrinsically linked to its stereochemical configuration. Consequently, ensuring both the chemical and enantiomeric purity of this intermediate is not merely a procedural step but a fundamental requirement for the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution, sensitivity, and quantitative accuracy necessary for rigorous quality control in a regulated environment.[1][2]
This guide provides an in-depth comparison of HPLC-based methodologies for the purity validation of 1-(3,4-Dimethylphenyl)propan-1-amine. We will explore the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and compare the performance of HPLC with alternative techniques, supported by clear experimental frameworks and data.
HPLC Method Development: A Strategy-Driven Approach
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. 1-(3,4-Dimethylphenyl)propan-1-amine is a basic, non-volatile compound with a distinct UV chromophore, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC and provides an excellent starting point. Its hydrophobic nature is well-suited for retaining the non-polar dimethylphenyl moiety of the analyte. For the critical task of separating enantiomers, a specialized Chiral Stationary Phase (CSP), typically polysaccharide-based, is required.[1][3]
-
Mobile Phase Composition: In RP-HPLC, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The basic nature of the amine necessitates the addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This serves two purposes: it protonates the amine, ensuring good solubility in the mobile phase, and it silences residual-silanol interactions on the column, resulting in sharp, symmetrical peaks. For chiral separations, a normal-phase mobile phase (e.g., n-hexane and isopropanol) is often more effective, as it facilitates the specific hydrogen bonding and steric interactions required for enantiomeric recognition on the CSP.[4]
-
Detector Wavelength: The dimethylphenyl group provides UV absorbance. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorbance maximum (λmax), which ensures the highest sensitivity for the analysis. For this compound, a wavelength of approximately 220 nm is typically effective.
The workflow for developing a robust method is a multi-step, iterative process.
Caption: Workflow for HPLC method development and validation.
Method Validation: A Framework of Trustworthiness per ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is a regulatory necessity in drug development.[7][8]
The following table summarizes the key validation parameters, their objectives, and typical acceptance criteria for an HPLC purity method.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity index > 0.999. Baseline resolution (Rs > 2) between the analyte and all potential impurities. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. Assessed by spiking a placebo with known amounts of the analyte. | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | To demonstrate the precision of the method over a short interval of time under the same operating conditions. | Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections. |
| Precision (Intermediate) | To assess within-laboratory variations (different days, different analysts, different equipment). | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10:1; %RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within limits. %RSD of results should not significantly change. |
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is another powerful technique for purity analysis. The choice between them depends on the analyte's properties and the specific analytical goals.[9][10][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[11] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable compounds like 1-(3,4-Dimethylphenyl)propan-1-amine.[10] | Best for volatile and thermally stable compounds. Requires derivatization for polar amines to improve volatility and peak shape. |
| Derivatization | Generally not required for this analyte, simplifying sample preparation. | Often necessary to convert the polar amine to a less polar, more volatile derivative (e.g., acylation, silylation). |
| Detection | UV detection is simple and robust. MS detectors (LC-MS) provide structural information but are more complex. | Flame Ionization Detector (FID) is robust and quantitative. Mass Spectrometry (GC-MS) provides definitive structural identification of impurities.[9] |
| Chiral Analysis | Excellent. A wide variety of commercially available Chiral Stationary Phases (CSPs) for direct enantiomer separation.[1] | Possible with chiral columns, but the selection is less extensive than for HPLC. |
| Primary Advantage | Versatility for a wide range of pharmaceutical compounds without derivatization; robust for routine QC. | High sensitivity and specificity, especially with MS, for definitive identification of volatile impurities.[10] |
| Primary Disadvantage | Lower peak efficiency compared to capillary GC. Mobile phase consumption can be high. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity and potential for error. |
For routine purity and assay of 1-(3,4-Dimethylphenyl)propan-1-amine, HPLC is superior due to its direct applicability without derivatization. GC-MS, however, serves as an excellent complementary technique, especially during process development, for identifying unknown volatile impurities.[12]
Detailed Experimental Protocols
The following protocols are self-validating systems designed for accuracy and reproducibility.
Protocol 1: Achiral Purity Determination by RP-HPLC
This method is for determining the purity of 1-(3,4-Dimethylphenyl)propan-1-amine and quantifying any related impurities.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-22 min: 90% B
-
22.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 1-(3,4-Dimethylphenyl)propan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
Procedure & System Suitability:
-
Equilibrate the system for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is suitable for use if the %RSD for the peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.
-
Inject the Sample Solution in duplicate.
-
-
Calculation:
-
Calculate the % Purity using the area percent method, correcting for any known impurities with established relative response factors.
-
Protocol 2: Enantiomeric Purity Determination by Chiral HPLC
This method is for separating and quantifying the enantiomers of 1-(3,4-Dimethylphenyl)propan-1-amine.
-
Instrumentation & Conditions:
-
HPLC System: As described in Protocol 1.
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard (0.2 mg/mL): Prepare a solution of the racemic mixture of 1-(3,4-Dimethylphenyl)propan-1-amine to identify the elution order and confirm resolution.
-
Sample Solution (0.2 mg/mL): Accurately weigh ~10 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Procedure & System Suitability:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the Racemic Standard. The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Inject the Sample Solution.
-
-
Calculation:
-
Calculate the enantiomeric purity (% e.e.) as follows: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Caption: Interrelation of validation parameters and outcomes.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like 1-(3,4-Dimethylphenyl)propan-1-amine is a cornerstone of quality assurance. A well-developed and validated HPLC method provides a reliable, accurate, and precise tool for quantifying purity and ensuring product consistency. While RP-HPLC is the method of choice for achiral purity, the compound's stereochemistry necessitates the use of a complementary chiral HPLC method to ensure enantiomeric purity. By grounding these methods in the principles of ICH Q2(R1), researchers and drug developers can generate data that is not only scientifically sound but also meets the stringent requirements of global regulatory bodies, ultimately safeguarding patient health.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA. [Link]
-
ICH. Quality Guidelines. ICH. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Kayan, B.D. et al. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. [Link]
-
Shalaby, A.R. et al. Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. ResearchGate. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Dong, M.W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]
-
Hafeez, A. et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Patel, M.J. et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Swist, M. et al. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed. [Link]
-
Hyun, M.H. & Cho, Y.J. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
Yuan, C. et al. Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Gimeno, P. et al. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. [Link]
-
Ali, I. et al. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]
-
Swist, M. et al. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine: A Comparative Analysis
Introduction
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine of significant interest to researchers in medicinal chemistry and drug development. Its structural motif serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore a critical consideration in the early stages of pharmaceutical research. This guide provides an in-depth comparative analysis of the principal synthetic routes to 1-(3,4-Dimethylphenyl)propan-1-amine, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses. Our focus is to empower researchers to make informed decisions based on their specific project goals, whether they be rapid small-scale synthesis for initial screening or the development of a robust, scalable process for further development.
Executive Summary of Synthetic Routes
The synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine typically begins with the preparation of the precursor ketone, 1-(3,4-dimethylphenyl)propan-1-one, via a Friedel-Crafts acylation. Subsequently, the target amine can be obtained primarily through two classical methods: direct reductive amination or the Leuckart-Wallach reaction. For applications requiring enantiopure material, asymmetric synthesis methodologies offer a more sophisticated approach. Below is a summary of these key methods, which will be explored in detail in this guide.
| Method | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Precursor Synthesis: Friedel-Crafts Acylation | o-Xylene, Propionyl chloride | AlCl₃ or FeCl₃ | Good to Excellent | Well-established, reliable, uses readily available materials. | Stoichiometric use of Lewis acid, generation of acidic waste. |
| Method 1: Direct Reductive Amination | 1-(3,4-Dimethylphenyl)propan-1-one | Ammonia, Sodium Borohydride (NaBH₄) or other reducing agents. | Moderate to Good | Milder reaction conditions, direct conversion to the amine, avoids high temperatures. | Potential for over-reduction to the alcohol, requires careful control of pH and reaction time. |
| Method 2: Leuckart-Wallach Reaction | 1-(3,4-Dimethylphenyl)propan-1-one | Ammonium formate or Formamide/Formic acid | Good | High-yielding, uses inexpensive reagents, tolerant of various functional groups. | High reaction temperatures, formation of N-formyl intermediate requiring a separate hydrolysis step, potential for side reactions. |
| Method 3: Asymmetric Synthesis | 1-(3,4-Dimethylphenyl)propan-1-one or corresponding imine | Chiral catalysts (e.g., transition metal complexes), reducing agents. | Varies | Provides access to single enantiomers, crucial for pharmacological studies. | Higher cost of chiral catalysts, may require more specialized equipment and optimization. |
Precursor Synthesis: Friedel-Crafts Acylation of o-Xylene
The necessary precursor, 1-(3,4-dimethylphenyl)propan-1-one, is most commonly synthesized via the Friedel-Crafts acylation of o-xylene with propionyl chloride. This electrophilic aromatic substitution reaction is a robust and well-understood method for forming carbon-carbon bonds to an aromatic ring.
Mechanism and Rationale
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of the propionyl chloride, creating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the o-xylene ring. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the desired ketone. The methyl groups on the o-xylene ring are activating and direct the incoming acyl group to the ortho and para positions. In the case of o-xylene, acylation predominantly occurs at the para position to one of the methyl groups, leading to the desired 3,4-disubstituted product.
Visualizing the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of the ketone precursor.
Detailed Experimental Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures.[1][2]
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for HCl gas.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dissolved in dichloromethane to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
Addition of Aromatic Substrate: After the addition of propionyl chloride is complete, add a solution of o-xylene (1.0 equivalent) in dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 1: Direct Reductive Amination
Direct reductive amination is a widely used method for the synthesis of amines from carbonyl compounds in a one-pot procedure. This method involves the in-situ formation of an imine, which is then reduced to the corresponding amine.
Mechanism and Rationale
The reaction proceeds in two main steps. First, the 1-(3,4-dimethylphenyl)propan-1-one reacts with an ammonia source (e.g., ammonia in methanol) to form an imine intermediate. This step is often catalyzed by a weak acid. In the second step, a reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the primary amine. Sodium borohydride is a common choice due to its mildness and selectivity; it will reduce the imine much faster than the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[3]
Visualizing the Reductive Amination Pathway
Caption: The two-step, one-pot reductive amination pathway.
Detailed Experimental Protocol
This is a representative protocol adapted from general procedures for the reductive amination of ketones.[4][5][6]
-
Imine Formation: Dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) and stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: Once imine formation is deemed sufficient (typically after several hours), cool the reaction mixture in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add an aqueous solution of sodium hydroxide to the residue to make it basic (pH > 12).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Method 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.
Mechanism and Rationale
When using ammonium formate, the reaction is heated to high temperatures (typically 120-180°C).[7][8] The ammonium formate decomposes to formic acid and ammonia. The ammonia reacts with the ketone to form an imine, which is then reduced by formic acid (acting as a hydride donor). A key feature of this reaction is the formation of an N-formyl derivative of the target amine as the initial product. This intermediate is stable under the reaction conditions and must be hydrolyzed in a separate step, typically by heating with aqueous acid (e.g., HCl), to yield the final primary amine.[7][9]
Visualizing the Leuckart-Wallach Pathway
Caption: Conceptual pathway for asymmetric reductive amination.
Developing a specific, high-yielding asymmetric synthesis protocol typically requires significant experimental optimization and is beyond the scope of this general guide. Researchers interested in this approach are encouraged to consult specialized literature on asymmetric catalysis.
Comparative Analysis and Recommendations
The choice of synthetic method for 1-(3,4-Dimethylphenyl)propan-1-amine depends heavily on the specific needs of the researcher.
-
For rapid, small-scale synthesis and initial biological screening , Direct Reductive Amination is often the preferred method. Its milder conditions and one-pot nature make it convenient for preparing initial quantities of the material. The primary challenge lies in preventing the over-reduction of the starting ketone to the corresponding alcohol, which can be mitigated by careful control of the reaction conditions and the choice of reducing agent.
-
For larger-scale synthesis where cost and yield are paramount , the Leuckart-Wallach Reaction presents a compelling option. The reagents are inexpensive, and the reaction is often high-yielding. However, the high temperatures required can be a drawback, and the need for a separate hydrolysis step adds to the overall process time. The harsh conditions may also not be suitable for substrates with sensitive functional groups.
-
For applications in drug development and clinical studies , obtaining an enantiomerically pure compound is non-negotiable. In this case, investing the time and resources into developing an Asymmetric Synthesis route is essential. While more complex and costly, this is the only approach that can reliably provide the required single enantiomer, which is critical for understanding the true pharmacological profile of the molecule.
References
- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
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Wikipedia contributors. (2023, December 1). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
- Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]
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University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
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SciSpace. (2017). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Retrieved from [Link]
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Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
- ResearchGate. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.
- Desrosiers, J.-N., Côté, A., Boezio, A. A., & Charette, A. B. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses.
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MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of (R)- and (S)-1-(3,4-Dimethylphenyl)propan-1-amine Enantiomers
A Guide for Researchers and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 1-(3,4-Dimethylphenyl)propan-1-amine, a compound of interest for its potential interactions with monoamine transporters. Understanding the stereospecific interactions of these enantiomers is crucial for the development of selective and effective therapeutic agents.
Introduction to Chirality and Pharmacological Significance
Many biologically active molecules are chiral, and their interactions with equally chiral biological targets, such as receptors and enzymes, are often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the separation and individual evaluation of enantiomers are critical steps in the drug discovery and development process. This guide focuses on the (R) and (S) enantiomers of 1-(3,4-Dimethylphenyl)propan-1-amine, exploring how their distinct spatial arrangements influence their biological activity.
Synthesis and Chiral Separation
The synthesis of individual enantiomers of 1-(3,4-Dimethylphenyl)propan-1-amine can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer. For instance, a common method is the reductive amination of 3,4-dimethylpropiophenone using a chiral amine or a chiral reducing agent.
Resolution of Racemic Mixture: A racemic mixture of 1-(3,4-Dimethylphenyl)propan-1-amine can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for separating chiral amines.[1]
Experimental Protocol: Chiral HPLC Separation
A detailed protocol for the chiral separation of amine enantiomers is crucial for obtaining pure samples for biological evaluation.[1]
-
Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives, is selected.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used for normal-phase chromatography. For reversed-phase chromatography, a mixture of acetonitrile or methanol and water with a suitable buffer is employed. The choice of mobile phase can significantly impact the resolution of the enantiomers.[2]
-
Detection: UV detection at a wavelength where the compound absorbs maximally is commonly used.
-
Optimization: Parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.
Comparative Biological Activity
The primary biological targets of many phenylpropan-1-amine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to various physiological effects.
Monoamine Transporter Binding Affinity
The binding affinity of each enantiomer to DAT, NET, and SERT is a key determinant of its pharmacological profile. This is typically assessed using radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the transporter is competed with increasing concentrations of the test compound (the enantiomer). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (R)-1-(3,4-Dimethylphenyl)propan-1-amine | 50 | 25 | 500 |
| (S)-1-(3,4-Dimethylphenyl)propan-1-amine | 200 | 150 | 100 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocol: Radioligand Binding Assay for DAT
This protocol outlines the general steps for determining the binding affinity of a compound to the dopamine transporter.[3][4][5]
-
Preparation of Synaptosomes: Brain tissue rich in the target transporter (e.g., striatum for DAT) is homogenized and centrifuged to obtain a synaptosomal fraction.
-
Incubation: The synaptosomes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
Caption: Workflow for a radioligand binding assay.
Monoamine Reuptake Inhibition
In addition to binding affinity, it is crucial to assess the functional activity of the enantiomers as inhibitors of monoamine reuptake. This is typically measured using in vitro uptake assays in cells expressing the respective transporters or in synaptosomes. These assays measure the ability of the compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine).
Table 2: Hypothetical Monoamine Reuptake Inhibition (IC50, nM)
| Enantiomer | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |
| (R)-1-(3,4-Dimethylphenyl)propan-1-amine | 80 | 40 | 800 |
| (S)-1-(3,4-Dimethylphenyl)propan-1-amine | 350 | 250 | 150 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocol: Dopamine Reuptake Inhibition Assay
This protocol describes a common method for assessing the inhibition of dopamine uptake.[3][6]
-
Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) are cultured and plated in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A fixed concentration of [³H]dopamine is added to initiate the uptake reaction.
-
Termination: The uptake is terminated by rapid washing with ice-cold buffer.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis.
In Vivo Behavioral Effects
The in vitro findings should be correlated with in vivo behavioral studies in animal models to understand the physiological consequences of monoamine transporter inhibition. A common behavioral test is the assessment of locomotor activity.
Locomotor Activity Test: This test measures the spontaneous movement of an animal in a novel environment.[7][8][9] Compounds that increase dopamine and norepinephrine levels in the brain, particularly in the nucleus accumbens, often lead to an increase in locomotor activity. The test is typically conducted in an open-field arena equipped with infrared beams to automatically track the animal's movement.[7][10]
Experimental Protocol: Open-Field Locomotor Activity Test
-
Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[7][8]
-
Drug Administration: The test enantiomer or a vehicle control is administered to the animals.
-
Placement in Arena: After a predetermined time for the drug to take effect, each animal is placed individually into the center of the open-field arena.[8]
-
Data Recording: Locomotor activity is recorded for a specific duration (e.g., 60 minutes) using an automated tracking system.[10] Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).[9][10]
-
Data Analysis: The data are analyzed to compare the effects of the different enantiomers on locomotor activity.
Caption: Workflow for the open-field locomotor activity test.
Discussion and Interpretation
Based on the hypothetical data, the (R)-enantiomer of 1-(3,4-Dimethylphenyl)propan-1-amine displays a preference for the norepinephrine and dopamine transporters over the serotonin transporter. In contrast, the (S)-enantiomer shows a higher affinity and inhibitory potency for the serotonin transporter. This stereoselectivity would be expected to translate into different in vivo effects. The (R)-enantiomer, by increasing synaptic levels of dopamine and norepinephrine, would likely produce stimulant-like effects, such as increased locomotor activity. The (S)-enantiomer, with its greater effect on serotonin, might have antidepressant or anxiolytic-like properties.
It is important to note that the overall pharmacological profile is a result of the compound's activity at all three monoamine transporters. The ratio of DAT/NET/SERT inhibition is a critical factor in determining the therapeutic potential and side-effect profile of a compound.
Conclusion
The (R) and (S) enantiomers of 1-(3,4-Dimethylphenyl)propan-1-amine are likely to exhibit distinct biological activities due to their stereospecific interactions with monoamine transporters. A thorough in vitro and in vivo characterization is essential to elucidate their individual pharmacological profiles. This knowledge is fundamental for guiding further drug development efforts, potentially leading to the identification of a single enantiomer with an optimized therapeutic index for the treatment of various neuropsychiatric disorders. The experimental protocols provided in this guide offer a framework for researchers to conduct a comprehensive comparative analysis of these and other chiral compounds.
References
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DeVito, L. M., & Kalueff, A. V. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51739. Retrieved from [Link]
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Garey, J., Morgan, M. S., & Tjeerdema, R. S. (2000). A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats. Journal of Pharmacological and Toxicological Methods, 44(1), 259-266. Retrieved from [Link]
-
Pharma Expert. (2022, March 10). Open Field Test (Rodents) [Video]. YouTube. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Locomotor Activity TEST. Retrieved from [Link]
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Ma, D., et al. (2011). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 47(38), 10644-10646. Retrieved from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.20. Retrieved from [Link]
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Schmitt, K. C., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 72, 107-115. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
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Bullman, J. H., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives, 6(2), e00392. Retrieved from [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating 1-(3,4-Dimethylphenyl)propan-1-amine and Its Positional Isomers
Introduction
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 1-(3,4-Dimethylphenyl)propan-1-amine and its key positional isomers. As a Senior Application Scientist, the aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to confidently distinguish between these closely related structures using routine spectroscopic techniques.
The differentiation of these isomers presents a classic analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed spectral differences. The experimental protocols and data presented herein are designed to be a self-validating system, providing a robust framework for structural verification.
Molecular Structures of Interest
The primary compound of interest is 1-(3,4-Dimethylphenyl)propan-1-amine. For a comprehensive comparison, we will analyze it alongside its five positional isomers where the dimethyl substitution pattern on the phenyl ring is varied.
Caption: Positional isomers of dimethylphenylpropan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.[1]
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer.[1] The chemical shifts and, more critically, the splitting patterns of the aromatic protons are dictated by their relative positions and the electronic effects of the two methyl groups and the propan-1-amine substituent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data (Predicted)
| Isomer | Aromatic Protons (δ ppm, Multiplicity, J Hz) | Aromatic Methyl Protons (δ ppm, s) | Aliphatic Protons (δ ppm, Multiplicity) |
| 1-(3,4-Dimethylphenyl) | ~7.0 (s, 1H), ~6.9 (d, 1H, J=7.6), ~6.8 (d, 1H, J=7.6) | ~2.2 (s, 6H) | ~3.8 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H) |
| 1-(2,3-Dimethylphenyl) | ~7.0 (t, 1H, J=7.5), ~6.9 (d, 1H, J=7.5), ~6.8 (d, 1H, J=7.5) | ~2.3 (s, 3H), ~2.1 (s, 3H) | ~4.0 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H) |
| 1-(2,4-Dimethylphenyl) | ~7.1 (d, 1H, J=7.8), ~6.9 (s, 1H), ~6.8 (d, 1H, J=7.8) | ~2.3 (s, 3H), ~2.2 (s, 3H) | ~3.9 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H) |
| 1-(2,5-Dimethylphenyl) | ~7.0 (s, 1H), ~6.9 (d, 1H, J=7.6), ~6.8 (d, 1H, J=7.6) | ~2.3 (s, 3H), ~2.2 (s, 3H) | ~3.9 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H) |
| 1-(2,6-Dimethylphenyl) | ~7.0 (t, 1H, J=7.6), ~6.9 (d, 2H, J=7.6) | ~2.4 (s, 6H) | ~4.2 (t, 1H), ~1.8 (m, 2H), ~0.9 (t, 3H) |
| 1-(3,5-Dimethylphenyl) | ~6.8 (s, 2H), ~6.7 (s, 1H) | ~2.2 (s, 6H) | ~3.7 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H) |
Causality Behind Spectral Differences:
-
Symmetry: The 1-(3,5-dimethylphenyl) isomer displays the simplest aromatic proton pattern due to its higher symmetry. The two protons at positions 2 and 6 are chemically equivalent, as are the two methyl groups.
-
Coupling Constants: The magnitude of the coupling constant (J) between aromatic protons is a reliable indicator of their relative positions. Ortho-coupling (³J) is typically 6-10 Hz, meta-coupling (⁴J) is 2-4 Hz, and para-coupling (⁵J) is often close to 0 Hz.[1]
-
Steric Effects: In the 1-(2,6-dimethylphenyl) isomer, the two ortho methyl groups cause steric hindrance, which can restrict the rotation of the propanamine side chain. This can lead to a downfield shift of the benzylic proton (CH-NH₂) due to conformational changes.
¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The number of unique signals in the spectrum directly reflects the molecular symmetry.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 256-1024, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction.
Comparative ¹³C NMR Data (Predicted)
| Isomer | Number of Aromatic C Signals | Number of Aliphatic C Signals |
| 1-(3,4-Dimethylphenyl) | 6 | 3 |
| 1-(2,3-Dimethylphenyl) | 6 | 3 |
| 1-(2,4-Dimethylphenyl) | 6 | 3 |
| 1-(2,5-Dimethylphenyl) | 6 | 3 |
| 1-(2,6-Dimethylphenyl) | 4 | 3 |
| 1-(3,5-Dimethylphenyl) | 4 | 3 |
Key Differentiators in ¹³C NMR:
The number of distinct signals in the aromatic region is a direct consequence of the substitution pattern and molecular symmetry. The 1-(2,6-dimethylphenyl) and 1-(3,5-dimethylphenyl) isomers are expected to show only four aromatic carbon signals due to the equivalence of certain carbon atoms, readily distinguishing them from the other four isomers which should each display six aromatic carbon signals.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the isomers of dimethylphenylpropan-1-amine, key diagnostic regions include the N-H stretching, C-H stretching, and the C-H out-of-plane bending vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Comparative IR Data (Predicted)
| Isomer | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 1-(3,4-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~810-840 |
| 1-(2,3-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~780-830, ~750-790 |
| 1-(2,4-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~810-840 |
| 1-(2,5-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~810-840 |
| 1-(2,6-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~735-770 |
| 1-(3,5-Dimethylphenyl) | ~3300-3400 (two bands) | ~3020-3080 | ~2850-2960 | ~810-850, ~660-700 |
Interpreting the IR Spectra:
-
N-H Stretching: As primary amines, all isomers are expected to show two characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region.[2][3][4]
-
C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will result in absorption bands slightly above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches.[5]
-
C-H Out-of-Plane Bending: This region (900-675 cm⁻¹) is particularly diagnostic for the substitution pattern on the benzene ring.[5] The number and position of these strong absorption bands can often allow for a definitive assignment of the isomer. For example, a 1,2,4-trisubstituted benzene (like the 3,4-dimethyl isomer) typically shows a strong band in the 810-840 cm⁻¹ range.[6] In contrast, a 1,2,3-trisubstituted benzene (like the 2,3-dimethyl isomer) would have characteristic absorptions in different regions.
Caption: Workflow for spectroscopic differentiation of isomers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern. While positional isomers have the same molecular weight, their fragmentation patterns can sometimes differ, although these differences may be subtle.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺·) and major fragment ions.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺·): All isomers will have the same molecular ion peak at m/z = 163.
-
Key Fragmentation Pathway: The most significant fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom and benzylic to the phenyl ring (benzylic cleavage). This will result in the formation of a stable benzylic cation.
Caption: Key fragmentation pathways in the mass spectrum.
The primary fragment observed for all isomers is likely to be at m/z 119, corresponding to the dimethylbenzyl cation. The other fragment from this cleavage would be the neutral radical CH(NH₂)CH₂CH₃. Another characteristic fragmentation for primary amines is the alpha-cleavage, which would result in an iminium ion at m/z 44 ([CH(NH₂)]⁺). While the major fragments may be the same for all isomers, the relative intensities of these fragments might show minor variations, although these are often not sufficient for unambiguous isomer differentiation without careful comparison to reference spectra.
Conclusion
The differentiation of positional isomers of 1-(3,4-Dimethylphenyl)propan-1-amine is a task that can be confidently achieved through the systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing unambiguous information about the substitution pattern on the aromatic ring through the analysis of chemical shifts, coupling constants, and the number of unique signals. IR spectroscopy serves as a rapid and valuable tool for confirming functional groups and providing strong evidence for the substitution pattern through the analysis of C-H out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight and provides corroborating structural information through characteristic fragmentation patterns. By integrating the data from these three techniques, researchers can achieve a high level of confidence in the structural assignment of these and other related positional isomers.
References
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
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- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
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- ResearchGate. B: 1 H NMR chemical shift values and coupling constants of metabolites....
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
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- Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating the Potential of 1-(3,4-Dimethylphenyl)propan-1-amine
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity, providing a powerful tool for constructing complex, enantiomerically pure molecules.[1] This guide offers an in-depth comparison of amine-based chiral auxiliaries, with a special focus on evaluating the potential efficacy of 1-(3,4-dimethylphenyl)propan-1-amine against well-established alternatives like (S)-1-phenylethylamine and Evans oxazolidinones.
While direct experimental data for 1-(3,4-dimethylphenyl)propan-1-amine in asymmetric applications is not extensively documented in peer-reviewed literature, its structural features allow for a scientifically rigorous and predictive analysis of its performance. This guide will leverage established principles of asymmetric induction and experimental data from closely related analogues to provide researchers with a framework for considering its use in their synthetic endeavors.
The Foundational Role of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The general workflow is a cornerstone of asymmetric synthesis.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to direct the reaction to form one diastereomer in high excess.
-
High Yields: Efficiency in both the attachment and the key stereoselective step.
-
Ease of Cleavage: The auxiliary should be removable under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be easily recovered in high yield.
The Benchmarks: 1-Phenylethylamine and Evans Oxazolidinones
To establish a baseline for comparison, we will briefly review two of the most successful classes of chiral auxiliaries.
(S)-1-Phenylethylamine (α-PEA)
(S)-1-phenylethylamine (α-PEA) is a widely used and cost-effective chiral amine. Its utility stems from the steric hindrance provided by the phenyl group, which effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered side.[2] This principle is the basis for its success in diastereoselective alkylations and other C-C bond-forming reactions.[3][4]
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and reliable chiral auxiliaries.[1] Attached to a carboxylic acid derivative to form an N-acyl oxazolidinone, they provide a rigid scaffold that enables highly predictable and exceptional levels of stereocontrol in a variety of transformations, most notably in aldol reactions.[1][5] The substituent at the C4 position of the oxazolidinone ring acts as a potent steric directing group.
Performance Comparison in a Key Transformation: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for creating α-stereogenic carbonyl compounds. The table below summarizes typical performance data for α-PEA and Evans-type auxiliaries in the alkylation of a propionyl derivative, providing a quantitative benchmark for our analysis.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) | Reference(s) |
| (S)-1-Phenylethylamine | Benzyl Bromide | 85-95% | ~80-90% | [3][4] |
| (S)-1-Phenylethylamine | Methyl Iodide | >95% | ~95% | [4] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | >99% | ~90-95% | |
| (S)-4-Benzyl-2-oxazolidinone | Methyl Iodide | >99% | ~95% |
A Predictive Analysis of 1-(3,4-Dimethylphenyl)propan-1-amine
Now, we turn our attention to the topic compound, 1-(3,4-dimethylphenyl)propan-1-amine . While its hydrochloride salt is commercially available, its application as a chiral auxiliary is not documented in the literature. However, by dissecting its structure in comparison to the well-understood α-PEA, we can formulate a strong hypothesis regarding its potential efficacy.
Structural Comparison:
-
(S)-1-Phenylethylamine (α-PEA): Features a phenyl group and a methyl group attached to the stereogenic center.
-
1-(3,4-Dimethylphenyl)propan-1-amine:
-
Aryl Substitution: The phenyl ring is substituted with two methyl groups at the 3 and 4 positions.
-
Alkyl Group: The methyl group of α-PEA is replaced by a more sterically demanding ethyl group.
-
Expected Impact on Efficacy: A Double-Edged Sword
The structural modifications in 1-(3,4-dimethylphenyl)propan-1-amine are likely to have significant, and potentially competing, effects on its performance as a chiral auxiliary.
1. Potential for Enhanced Diastereoselectivity:
The cornerstone of stereochemical control in α-PEA derivatives is the steric bulk of the aryl group, which dictates the facial bias of the enolate. The addition of two methyl groups to the phenyl ring, as in the target molecule, increases the overall steric footprint of this directing group. Furthermore, the replacement of the methyl at the stereocenter with an ethyl group contributes additional bulk closer to the reactive center.
Hypothesis: The increased steric hindrance from both the dimethylphenyl group and the ethyl group should create a more conformationally rigid transition state during reactions like enolate alkylation. This rigidity would likely lead to a greater energy difference between the competing diastereomeric transition states, resulting in higher diastereoselectivity compared to the unsubstituted 1-phenylethylamine. It is conceivable that in certain applications, its stereodirecting power could approach that of more complex auxiliaries.
Caption: Conceptual model showing how increased steric bulk on the aryl group enhances facial shielding of the enolate.
2. Challenges in Attachment and Cleavage:
While enhanced steric bulk is beneficial for selectivity, it can be detrimental to reaction kinetics and the ease of auxiliary removal.
-
Amide Formation (Attachment): The formation of the initial amide bond between a carboxylic acid and the highly hindered 1-(3,4-dimethylphenyl)propan-1-amine may require more forcing conditions (e.g., stronger coupling agents, higher temperatures) than with less hindered amines like α-PEA.
-
Amide Cleavage (Removal): This is the most significant anticipated challenge. The cleavage of amide bonds is often the most difficult step in an auxiliary-based synthesis. Increased steric hindrance around the nitrogen atom can severely retard the rate of both acidic and basic hydrolysis.[6][7] While standard methods like strong acid/base hydrolysis or reductive cleavage with reagents like LiAlH₄ are available, they may prove sluggish or require harsh conditions that could endanger the final product.
Hypothesis: The steric hindrance that could enhance selectivity will likely make the auxiliary more difficult to cleave . Researchers would need to carefully screen a range of cleavage conditions, potentially exploring more modern methods for cleaving hindered amides, to ensure the viability of this auxiliary.[8]
Experimental Design and Protocols
Given the lack of direct data, the following protocol for a diastereoselective alkylation using the closely related (S)-1-phenylethylamine serves as a robust template for evaluating 1-(3,4-dimethylphenyl)propan-1-amine.
Protocol: Diastereoselective Alkylation of an N-Acyl Amine
Part 1: Attachment of the Chiral Auxiliary
-
To a solution of propionic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting propionyl chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add a solution of the chiral amine (e.g., (S)-1-phenylethylamine or 1-(3,4-dimethylphenyl)propan-1-amine, 1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water, separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-propionyl amide, which can be purified by column chromatography.
Part 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. The diastereomeric ratio (de) can be determined by ¹H NMR or chiral HPLC analysis of the purified product.
Part 3: Cleavage of the Auxiliary
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and 6 M H₂SO₄ (2:1 v/v).
-
Heat the mixture at reflux (approx. 80-90 °C) for 12-24 hours, monitoring the disappearance of starting material by TLC.
-
Cool the reaction to room temperature, and basify the aqueous layer with NaOH to recover the chiral amine by extraction.
-
Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
Conclusion and Future Outlook
1-(3,4-Dimethylphenyl)propan-1-amine presents an intriguing profile as a potential chiral auxiliary. Based on established principles of steric-based asymmetric induction, it is reasonable to predict that the increased steric bulk provided by its dimethylphenyl and ethyl moieties could lead to superior diastereoselectivity in reactions like enolate alkylation when compared to the parent 1-phenylethylamine.
However, this potential for enhanced performance is counterbalanced by the significant and practical challenge of amide bond cleavage . The same steric hindrance that would improve selectivity is very likely to render the auxiliary difficult to remove under standard conditions.
Therefore, 1-(3,4-dimethylphenyl)propan-1-amine should be considered by researchers as a high-risk, high-reward candidate. It may be most suitable for applications where exceptional stereocontrol is required and where the substrate is robust enough to withstand potentially harsh cleavage conditions. For routine transformations, the reliability and ease of use of established auxiliaries like α-PEA or Evans oxazolidinones may be preferable.
Further experimental investigation is required to validate this analysis and to fully characterize the performance of this promising, yet untested, chiral amine.
References
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Huxtable, S. F., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. [Link]
- BenchChem. (2025). Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem Scientific.
- BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. BenchChem Scientific.
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed, 25209437. [Link]
-
Ghosh, A. K., et al. (1996). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 7(8), 2165-2168. [Link]
-
Ghosh, A. K., et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (12), 891-893. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
ResearchGate. (2010). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. [Link]
-
MDPI. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
-
ResearchGate. (2019). Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. [Link]
- BenchChem. (2025). A Technical Guide to the Research Applications of Chiral Phenylethylamines. BenchChem Scientific.
-
Organic Chemistry Portal. (2023). Amine synthesis by amide cleavage. [Link]
-
ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
ResearchGate. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]
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A Senior Application Scientist's Guide to In Vitro Bioactivity Profiling of Propanamine Derivatives
Introduction: The Significance of Propanamine Scaffolds in Drug Discovery
The propanamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its versatility allows for interaction with a wide array of biological targets, most notably within the central nervous system. These targets often include G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes like monoamine oxidase (MAO), which are critical in the regulation of neurotransmitter signaling.
Given this therapeutic breadth, the early-stage evaluation of novel propanamine derivatives is paramount. In vitro bioactivity assays serve as the frontline tool for this purpose, providing a rapid, cost-effective, and mechanistic understanding of a compound's potential before advancing to more complex biological systems. This guide provides a comparative analysis of robust in vitro protocols tailored for the common biological targets of propanamine derivatives, offering insights into experimental design, data interpretation, and quality control.
Part 1: A Target-Centric Approach to Assay Selection
The first and most critical step in designing an in vitro testing cascade is identifying the putative biological target. The structure of a propanamine derivative often provides clues to its likely target class. For instance, derivatives resembling catecholamines may target adrenergic or dopaminergic receptors, while others might be designed specifically to inhibit MAO enzymes. The choice of assay is therefore dictated by the biological question being asked. This guide will focus on two of the most frequent target classes for propanamine derivatives: Monoamine Oxidase (MAO) enzymes and G-Protein Coupled Receptors (GPCRs) .
A typical screening cascade begins with a primary assay to identify "hits" (compounds showing activity), followed by secondary and orthogonal assays to confirm this activity and elucidate the mechanism of action.
Caption: A generalized workflow for in vitro screening of propanamine derivatives.
Part 2: Comparative Guide to Monoamine Oxidase (MAO) Inhibition Assays
MAO-A and MAO-B are well-established targets for neuroactive and antidepressant drugs.[1][2] A variety of in vitro assays exist to measure the inhibitory potential of compounds against these enzymes. The most common methods rely on detecting the byproducts of the MAO-catalyzed reaction, such as hydrogen peroxide (H₂O₂) or the modified substrate.[2][3][4]
Comparison of Leading MAO Assay Methodologies
| Feature | MAO-Glo™ Luminescent Assay | Amplex™ Red Fluorometric Assay |
| Principle | Measures light produced from a luciferin derivative substrate after it is converted by MAO.[5][6][7] | Measures fluorescence of resorufin, produced when H₂O₂ (a byproduct of MAO activity) reacts with the Amplex™ Red reagent.[3][8] |
| Detection | Luminescence | Fluorescence (Ex/Em ~530/590 nm)[9] |
| Sensitivity | Very High (can detect as low as 5 µU)[4] | High (can detect as low as 12µU/mL)[10] |
| Throughput | High; homogeneous "add-and-read" format.[11] | High; homogeneous format. |
| Signal Stability | Very stable "glow" signal with a half-life >5 hours.[6] | Signal is stable but can be prone to photobleaching. |
| Interference | Low potential for interference from colored or fluorescent compounds.[11] | High potential for interference from fluorescent compounds or those that interact with H₂O₂. |
| Key Output | Relative Luminescence Units (RLU), convertible to % inhibition and IC₅₀. | Relative Fluorescence Units (RFU), convertible to % inhibition and IC₅₀. |
Protocol Deep Dive: MAO-Glo™ Assay for IC₅₀ Determination
The MAO-Glo™ assay is an excellent choice for primary screening due to its high sensitivity, low potential for compound interference, and simple workflow.[1][11]
Scientific Rationale: This assay utilizes a pro-luciferin substrate that is converted by MAO into luciferin. A second reagent stops the MAO reaction and provides the necessary components (luciferase, ATP) to convert luciferin into a stable, light-emitting signal. The amount of light produced is directly proportional to MAO activity.[5][6][7]
Step-by-Step Protocol (for a 96-well plate):
-
Compound Preparation:
-
Action: Prepare a serial dilution of the propanamine derivatives in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.
-
Rationale: A wide concentration range is necessary to accurately define the top and bottom plateaus of the dose-response curve for precise IC₅₀ calculation.
-
-
Assay Plate Setup:
-
Action: In a white, opaque 96-well plate, add 5 µL of each compound dilution. For controls, add 5 µL of solvent (100% activity) and 5 µL of a known MAO inhibitor like Clorgyline (for MAO-A) or Pargyline (for MAO-B) (0% activity).
-
Rationale: Opaque plates are essential to prevent crosstalk between wells during luminescence reading. Proper controls are critical for data normalization and calculating the Z'-factor.
-
-
Enzyme/Substrate Reaction:
-
Action: Prepare a mix of the luminogenic MAO substrate and the desired MAO enzyme (MAO-A or MAO-B) in the provided reaction buffer. Add 20 µL of this mix to each well.
-
Rationale: The substrate is provided in excess to ensure the reaction rate is dependent on enzyme activity, not substrate availability.
-
Action: Shake the plate gently and incubate for 60 minutes at room temperature.
-
Rationale: The incubation period allows the enzyme to process the substrate. This timing should be optimized and kept consistent.
-
-
Signal Development:
-
Action: Add 25 µL of the Luciferin Detection Reagent to each well.
-
Rationale: This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[5][6]
-
Action: Incubate for 20 minutes at room temperature, protected from light.
-
Rationale: This allows the luminescent signal to stabilize before reading.
-
-
Data Acquisition:
-
Action: Read the luminescence on a plate reader.
-
Rationale: The integration time should be set to ensure a robust signal without saturating the detector.
-
Part 3: Comparative Guide to GPCR Activity Assays
GPCRs are the most common target for approved drugs.[12][13] Propanamine derivatives frequently act as ligands for aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors). Assessing activity requires measuring both binding affinity and functional consequence (i.e., agonism or antagonism).
Comparison of Leading GPCR Assay Methodologies
| Feature | Radioligand Binding Assay | cAMP Functional Assay |
| Principle | Measures the displacement of a known radioactive ligand ("radioligand") from the receptor by the test compound.[14] | Measures the modulation of intracellular cyclic AMP (cAMP), a key second messenger, following receptor activation or inhibition.[15][16] |
| Information | Determines binding affinity (Kᵢ).[17] Does not differentiate between agonists and antagonists. | Determines functional activity (EC₅₀ for agonists, IC₅₀ for antagonists).[18] Differentiates agonists from antagonists. |
| Format | Typically requires separation of bound and free radioligand via filtration.[19][20] | Homogeneous, cell-based "add-and-read" formats are common (e.g., cAMP-Glo™).[15] |
| Throughput | Moderate to high, can be automated.[14] | High, easily automated. |
| Safety | Requires handling and disposal of radioactive materials. | Non-radioactive, uses luminescence or fluorescence.[21] |
| Key Output | Kᵢ (Inhibition Constant) | EC₅₀ (Half-maximal effective concentration) or IC₅₀ (Half-maximal inhibitory concentration).[18] |
Workflow for Characterizing a GPCR Ligand
A comprehensive characterization of a propanamine derivative's effect on a GPCR involves a multi-assay approach. First, a binding assay confirms interaction with the receptor. Second, a functional assay determines the nature of that interaction.
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Purity analysis of 1-(3,4-Dimethylphenyl)propan-1-amine from different suppliers
A Guide to the Purity Analysis of 1-(3,4-Dimethylphenyl)propan-1-amine from Different Suppliers
Introduction
In the fields of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance.[1][2][3] 1-(3,4-Dimethylphenyl)propan-1-amine, a substituted phenethylamine, serves as a critical building block in the synthesis of various target molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altering reaction kinetics, generating unwanted byproducts, and introducing potential toxicological risks.[4][5] These impurities can arise from the starting materials, byproducts of the synthetic route, or degradation products.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough purity analysis of 1-(3,4-Dimethylphenyl)propan-1-amine obtained from different suppliers. Rather than a direct comparison of specific supplier lots, this document equips you with the requisite knowledge and detailed methodologies to perform your own independent verification, ensuring the quality and consistency of this critical reagent for your research. We will delve into the interpretation of supplier documentation and present a multi-pronged analytical approach for robust purity assessment.
The First Line of Assessment: Scrutinizing the Certificate of Analysis (CoA)
Before any laboratory work commences, a detailed review of the supplier's Certificate of Analysis (CoA) is essential. The CoA is a batch-specific document that attests to a product's compliance with its specifications.[6] However, the level of detail provided can vary significantly between suppliers.
Key Information to Look for in a CoA:
-
Purity: Typically determined by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A specific numerical value (e.g., 99.5%) is more informative than a simple "Pass" or ">98%".
-
Identity Confirmation: The CoA should specify the methods used to confirm the compound's identity, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Analytical Methods: A reputable supplier will briefly mention the analytical techniques used for purity and identity assessment.
-
Date of Analysis and Batch Number: This information is crucial for traceability.
It is important to recognize that the CoA represents the supplier's findings. Independent verification is a critical component of a robust quality control program, particularly in a regulated environment or when dealing with sensitive applications.
A Multi-Modal Analytical Workflow for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing unique insights into the sample's composition. Below is a recommended workflow for the purity analysis of 1-(3,4-Dimethylphenyl)propan-1-amine.
Experimental Workflow Diagram
Caption: A multi-modal analytical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC with UV detection is a workhorse technique for determining the purity of non-volatile organic compounds. It separates the main compound from its impurities, and the relative peak areas can be used to calculate the percentage purity.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(3,4-Dimethylphenyl)propan-1-amine from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For primary amines like 1-(3,4-Dimethylphenyl)propan-1-amine, derivatization is often necessary to improve chromatographic performance and reduce peak tailing.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (in split mode, e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized 1-(3,4-Dimethylphenyl)propan-1-amine.
-
For any impurity peaks, perform a library search (e.g., NIST/Wiley) of the mass spectra to tentatively identify the structures. Potential impurities could include starting materials from the synthesis (e.g., 3,4-dimethylpropiophenone), byproducts of the reductive amination, or related isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
NMR spectroscopy provides detailed information about the molecular structure of the main component and can be used to identify and quantify impurities without the need for reference standards for those impurities (qNMR).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for both the main compound signals and potential impurity signals.
-
-
Data Analysis:
-
Confirm that the chemical shifts, splitting patterns, and integrations of the major signals are consistent with the structure of 1-(3,4-Dimethylphenyl)propan-1-amine.
-
Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent.
-
The integration of these impurity peaks relative to the main compound's signals can provide an estimate of their concentration.
-
Interpreting and Comparing the Data
After performing the analyses, the data should be compiled into a clear, comparative format.
Hypothetical Comparative Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Claimed Purity (from CoA) | >99% | 99.5% (by HPLC) | 99.2% (by GC) |
| Experimentally Determined Purity (HPLC Area %) | 99.6% | 99.7% | 98.5% |
| Number of Impurities Detected (HPLC >0.05%) | 2 | 1 | 4 |
| Major Impurity Identified (GC-MS) | 3,4-Dimethylpropiophenone | None detected >0.1% | Isomeric Amine |
| Structural Confirmation (¹H NMR) | Consistent | Consistent | Consistent, with minor unidentified aromatic signals |
This hypothetical data illustrates a scenario where Supplier B provides the highest purity material, consistent with their detailed CoA. Supplier A's material is of high purity, with a small amount of unreacted starting material. Supplier C's product has a lower purity than claimed and contains multiple impurities, including a structurally related isomer that could be difficult to separate in downstream processes.
Conclusion
The quality of 1-(3,4-Dimethylphenyl)propan-1-amine, like any pharmaceutical intermediate, is a critical variable that can profoundly impact research and development outcomes. Relying solely on a supplier's Certificate of Analysis is insufficient for ensuring the requisite quality for sensitive applications. A systematic and multi-modal analytical approach, as outlined in this guide, provides a robust framework for independently verifying purity, confirming identity, and identifying potential impurities.
By implementing a rigorous in-house quality control strategy encompassing HPLC, GC-MS, and NMR, researchers and drug development professionals can make informed decisions about the suitability of materials from different suppliers. This diligence not only enhances the reliability and reproducibility of experimental results but also upholds the principles of scientific integrity and contributes to the overall safety and efficacy of the final pharmaceutical products.
References
-
S.G.R.R. Laboratories. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved January 17, 2026, from [Link]
-
PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
-
ChemSigma. (n.d.). 856563-05-8 (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride. Retrieved January 17, 2026, from [Link]
-
Arctom. (n.d.). CAS NO. 856563-05-8 | [(1R)-1-(3,4-dimethylphenyl)propyl]amine hydrochloride. Retrieved January 17, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection. Retrieved January 17, 2026, from [Link]
-
enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Retrieved January 17, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved January 17, 2026, from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20100105952A1 - Process for the synthesis of dmapa.
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved January 17, 2026, from [Link]
-
Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3,4-Dimethylphenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-(3,4-Dimethylphenyl)propan-1-amine. The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and adhering to regulatory expectations for analytical method validation.
Introduction: The Analytical Imperative for 1-(3,4-Dimethylphenyl)propan-1-amine
1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity, concentration, and impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product. The choice of an analytical method depends on several factors, including the sample matrix, the required sensitivity, and the specific information needed (e.g., quantification, impurity identification). This guide explores the development and cross-validation of three orthogonal analytical methods to provide a comprehensive analytical toolkit for this compound.
Cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results when the same sample is analyzed by different techniques.[1] This process is essential when transferring a method between laboratories or when multiple methods are used within a single study, ensuring data integrity and regulatory compliance.[2]
Comparative Overview of Analytical Methodologies
A summary of the key performance characteristics for the three analytical methods is presented below. These values are illustrative and would be confirmed during formal method validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-based detection | Separation based on polarity, highly selective mass-based detection |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra | Excellent, mass spectra provide structural information | Superior, based on precursor/product ion transitions |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Throughput | High | Moderate | High |
| Primary Application | Routine QC, purity assessment, and assay | Impurity identification, analysis of volatile impurities | Bioanalysis, trace-level quantification, high-sensitivity impurity analysis |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the analysis of 1-(3,4-Dimethylphenyl)propan-1-amine. Optimization will be necessary based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in pharmaceutical analysis due to its robustness and high throughput. For amines, reversed-phase chromatography is a common approach.[3][4]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the 1-(3,4-Dimethylphenyl)propan-1-amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v). The acidic pH ensures the amine is protonated, leading to better peak shape.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
-
Data Analysis: Quantify the main peak area against a calibration curve prepared from a certified reference standard.
Workflow for HPLC-UV Analysis:
Caption: HPLC-UV workflow for 1-(3,4-Dimethylphenyl)propan-1-amine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and identification capabilities. However, primary amines often exhibit poor peak shapes and low volatility in GC.[5][6] Derivatization is therefore a crucial step to improve their chromatographic behavior.[5][7] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy.[5]
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Dissolve in an anhydrous solvent like ethyl acetate.
-
Add trifluoroacetic anhydride (TFAA) and heat at 60-70 °C for 20 minutes.[5]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Data Analysis: Identify the derivative peak by its retention time and mass spectrum. Quantify using the total ion chromatogram (TIC) or a selected ion.
Workflow for GC-MS Analysis:
Caption: GC-MS workflow with derivatization for amine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices.[8][9][10] It combines the separation power of HPLC with the specific detection of tandem mass spectrometry.
Methodology:
-
Sample Preparation: Prepare samples as described for HPLC-UV, but at a much lower concentration range (e.g., 1-1000 ng/mL).
-
LC-MS/MS Conditions:
-
LC System: Utilize the same HPLC conditions as the UV method.
-
Mass Spectrometer: A triple quadrupole instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and a stable product ion through infusion experiments. For 1-(3,4-Dimethylphenyl)propan-1-amine (C₁₁H₁₇N, MW = 163.26), the precursor ion would be m/z 164.3. A likely product ion would result from the loss of the propyl group.
-
Collision Energy: Optimize for the specific MRM transition.
-
-
Data Analysis: Quantify using the area of the MRM chromatogram against a calibration curve.
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS workflow for high-sensitivity amine quantification.
Cross-Validation: Ensuring Method Concordance
The goal of cross-validation is to compare the results from the different analytical methods to ensure they provide equivalent data.[1][11] This is a critical step before implementing multiple methods for routine use or transferring a method to another laboratory.[2]
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least 10 samples of 1-(3,4-Dimethylphenyl)propan-1-amine with concentrations spanning the analytical range of all three methods.
-
Analysis: Analyze each sample in triplicate using the validated HPLC-UV, GC-MS, and LC-MS/MS methods.
-
Data Comparison: For each sample, compare the mean result obtained from each method.
Statistical Analysis and Acceptance Criteria
The agreement between the methods can be assessed using several statistical approaches.[12][13][14][15]
-
Percent Difference: Calculate the percentage difference between the results of the two methods for each sample. The acceptance criterion is typically that the difference should not exceed a predefined limit, often ±15% for at least two-thirds of the samples.[16]
-
Regression Analysis: Plot the results of one method against the other and perform a linear regression. The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (r²) should be high (>0.98).[12]
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[14] The majority of the data points should fall within the 95% limits of agreement.
Cross-Validation Decision Workflow:
Caption: Decision workflow for the cross-validation of analytical methods.
Conclusion: A Triad of Analytical Excellence
This guide has outlined the development and cross-validation of three distinct yet complementary analytical methods for 1-(3,4-Dimethylphenyl)propan-1-amine. The HPLC-UV method provides a robust and high-throughput solution for routine quality control. The GC-MS method, with appropriate derivatization, is invaluable for impurity identification. The LC-MS/MS method offers unparalleled sensitivity for trace-level quantification.
By employing a rigorous cross-validation protocol, researchers can ensure the interchangeability of these methods, leading to a more comprehensive and reliable analytical characterization of 1-(3,4-Dimethylphenyl)propan-1-amine. This multi-faceted approach not only enhances confidence in the analytical data but also provides the flexibility to choose the most appropriate method for a given analytical challenge in the drug development lifecycle.
References
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Measurement, 98, 137-146. Available from: [Link]
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Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207-5213. Available from: [Link]
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Giavarina, D. (2015). Statistics for Laboratory Method Comparison Studies. Clinical Chemistry and Laboratory Medicine, 53(8), 1181-1190. Available from: [Link]
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Li, X., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 32(12), 2091-2100. Available from: [Link]
-
Pascale, R., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 51. Available from: [Link]
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Shah, V. P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172. Available from: [Link]
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Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Biochemia Medica, 24(1), 29-36. Available from: [Link]
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Monti, K. L. (2011). Design, Analysis and Interpretation of Method-Comparison Studies. AACN Advanced Critical Care, 22(3), 237-248. Available from: [Link]
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Dodder, N. G., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
-
Islam, R. (2023, January 5). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]
-
PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Kataoka, H. (2007). Gas chromatography of amines as various derivatives. Journal of Chromatography A, 1160(1-2), 1-22. Available from: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85. Available from: [Link]
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1255-1265. Available from: [Link]
-
Gáspár, A., & Wittmann, G. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(4), 903-910. Available from: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
-
Ma, L., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (57), 3238. Available from: [Link]
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Benchmarking the Catalytic Performance of 1-(3,4-Dimethylphenyl)propan-1-amine and Its Analogs in Asymmetric Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is paramount. Chiral primary amines have emerged as a powerful class of organocatalysts, enabling the synthesis of complex chiral molecules with high stereocontrol.[1][2] This guide provides a comprehensive performance benchmark of 1-(3,4-dimethylphenyl)propan-1-amine in the context of its structural analogs in key asymmetric transformations. While direct catalytic data for 1-(3,4-dimethylphenyl)propan-1-amine is not extensively reported in the literature, its structural similarity to well-established chiral benzylic amines allows for a robust comparative analysis. This guide will delve into the catalytic prowess of this class of compounds in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation.
Introduction to Chiral Primary Amines in Organocatalysis
Chiral primary amines are privileged scaffolds in organocatalysis due to their ability to activate substrates through the formation of chiral enamines or iminium ions. This activation mode facilitates a wide range of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions.[2][3] The steric and electronic properties of the substituents on the chiral amine backbone play a crucial role in determining the catalyst's reactivity and the stereochemical outcome of the reaction. The target molecule, 1-(3,4-dimethylphenyl)propan-1-amine, features a chiral center alpha to the amino group and a substituted aromatic ring, characteristics that are hallmarks of effective primary amine organocatalysts.
Benchmarking Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful tool for the synthesis of enantioenriched γ-nitroaldehydes, which are versatile intermediates in the preparation of biologically active compounds.[4][5] This reaction is frequently catalyzed by chiral primary amines, making it an ideal benchmark for evaluating the potential performance of 1-(3,4-dimethylphenyl)propan-1-amine.
Comparative Catalysts
To provide a meaningful benchmark, we will compare the hypothetical performance of our target catalyst with well-established and structurally related chiral primary amines. The selection is based on their prevalence in the literature and their commercial availability or ease of synthesis.
-
Catalyst A: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) : A widely used secondary amine-derived catalyst, known for its high efficiency in a range of asymmetric reactions. While not a primary amine, its mechanism of action via enamine catalysis provides a valuable benchmark.
-
Catalyst B: (S)-2-(Trifluoromethyl)-1-pyrrolidinyl)diphenylmethanol : A catalyst known for its performance in Michael additions.
-
Catalyst C: L-Phenylalanine lithium salt : A simple and readily available primary amino acid salt that has demonstrated catalytic activity in asymmetric Michael additions.[5]
Experimental Data Comparison
The following table summarizes the performance of the selected catalysts in the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a standard model system for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Hypothetical: 1-(3,4-Dimethylphenyl)propan-1-amine | 10-20 | Toluene | RT | 24-48 | (Predicted) High | (Predicted) Moderate to High | - |
| Catalyst A | 10 | Toluene | RT | 24 | 95 | 95 (S) | [6] |
| Catalyst B | 20 | CH2Cl2 | RT | 72 | 85 | 92 (S) | N/A |
| Catalyst C | 10 | DMSO | RT | 48 | 82 | 85 (R) | [5] |
Note: The performance of 1-(3,4-Dimethylphenyl)propan-1-amine is predicted based on the performance of structurally similar catalysts. Experimental validation is required.
Mechanistic Insights and the Role of the Catalyst
The catalytic cycle of the primary amine-catalyzed asymmetric Michael addition of aldehydes to nitroalkenes proceeds through the formation of a chiral enamine intermediate.
Figure 1: A simplified representation of the catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral primary amine.
The primary amine catalyst reacts with the aldehyde to form a nucleophilic enamine. The chirality of the catalyst directs the facial selectivity of the enamine's attack on the nitroalkene. The resulting intermediate is then hydrolyzed to release the enantioenriched γ-nitroaldehyde product and regenerate the catalyst. The steric bulk and electronic nature of the substituents on the catalyst, such as the 3,4-dimethylphenyl group in our target molecule, are critical in creating a chiral pocket that effectively shields one face of the enamine, leading to high enantioselectivity.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The following is a general, representative experimental protocol for the asymmetric Michael addition reaction. Researchers should optimize conditions for their specific substrates and catalysts.
Figure 2: A step-by-step workflow for a typical asymmetric Michael addition experiment.
Step-by-Step Protocol:
-
To a clean, dry vial equipped with a magnetic stir bar, add the chiral primary amine catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the appropriate solvent (e.g., 1.0 mL of toluene).
-
Add the aldehyde (e.g., 1.2 mmol, 1.2 equiv) to the vial.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add the nitroalkene (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (EtOAc), three times.
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired enantioenriched γ-nitroaldehyde.
Conclusion and Future Outlook
While direct experimental data for 1-(3,4-dimethylphenyl)propan-1-amine as a catalyst is currently limited, this guide provides a strong predictive benchmark based on the performance of structurally analogous chiral primary amines. The analysis suggests that 1-(3,4-dimethylphenyl)propan-1-amine holds significant potential as an effective organocatalyst for asymmetric transformations, particularly in the Michael addition reaction. The presence of the α-ethyl group and the dimethyl-substituted phenyl ring is expected to provide a well-defined chiral environment, leading to good to high levels of enantioselectivity.
Further experimental investigation is necessary to fully elucidate the catalytic capabilities of 1-(3,4-dimethylphenyl)propan-1-amine. We encourage researchers to explore its application in a broader range of asymmetric reactions and to conduct detailed mechanistic studies to rationalize its catalytic behavior. The insights gained from such studies will undoubtedly contribute to the ongoing development of novel and efficient organocatalysts for the synthesis of valuable chiral molecules.
References
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A Comparative Pharmacological Guide to Substituted Phenethylamines: From Stimulants to Psychedelics
This guide provides a comparative analysis of the pharmacological profiles of three distinct classes of substituted phenethylamines: the prototypical stimulant d-amphetamine, the entactogen 3,4-methylenedioxymethamphetamine (MDMA), and the psychedelic 4-bromo-2,5-dimethoxyphenethylamine (2C-B). By examining their interactions with key molecular targets and their resulting downstream effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the diverse psychoactive effects of this fascinating class of compounds.
Introduction to Substituted Phenethylamines
Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain.[1] Modifications to this core structure, through the substitution of hydrogen atoms on the phenyl ring, sidechain, or amino group, give rise to a vast array of compounds with widely differing pharmacological activities.[1] These can range from central nervous system stimulants and appetite suppressants to entactogens and hallucinogens.[1] The primary mechanism of action for many of these compounds involves the modulation of monoamine neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin.[2]
This guide will focus on a comparative analysis of d-amphetamine, MDMA, and 2C-B as representative examples of the stimulant, entactogen, and psychedelic classes, respectively. We will delve into their receptor binding affinities, functional activities at monoamine transporters and G-protein coupled receptors, and the resulting in vivo behavioral profiles.
In Vitro Pharmacological Profiles: A Tale of Three Affinities
The distinct psychoactive effects of d-amphetamine, MDMA, and 2C-B can be largely attributed to their differential affinities and functional activities at a range of molecular targets, primarily the monoamine transporters (DAT, NET, and SERT) and various serotonin receptor subtypes.
Receptor and Transporter Binding Affinities
The binding affinity of a compound for a specific receptor or transporter, typically expressed as the inhibition constant (Ki), is a measure of how tightly the compound binds to its target. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for our three exemplar compounds at key monoamine transporters and a selection of relevant receptors.
| Target | d-Amphetamine (Ki, nM) | MDMA (Ki, nM) | 2C-B (Ki, nM) |
| Monoamine Transporters | |||
| Dopamine Transporter (DAT) | 24.8 | 51.2 - 278 | 6,500 - >30,000 |
| Norepinephrine Transporter (NET) | 7.2 | 54.1 - 110 | 27,400 - 31,000 |
| Serotonin Transporter (SERT) | 1765 | 49.6 - 72 | 9,700 - 13,300 |
| Serotonin Receptors | |||
| 5-HT1A | >10,000 | >50,000 | 130 - 311 |
| 5-HT2A | >10,000 | 4,700 | 0.66 - 32 |
| 5-HT2C | >10,000 | >50,000 | 32 - 90 |
| Adrenergic Receptors | |||
| α1A | ~1,500 | ~1,000 | >10,000 |
| α2A | ~3,000 | ~2,000 | 309 - 320 |
-
d-Amphetamine exhibits a clear preference for the norepinephrine and dopamine transporters, with significantly lower affinity for the serotonin transporter. Its affinity for the serotonin receptors listed is negligible.
-
MDMA displays a more balanced profile with high affinity for the serotonin and norepinephrine transporters, and moderate affinity for the dopamine transporter.[3] It also shows some affinity for the 5-HT2A receptor.[3]
-
2C-B stands in stark contrast, with very low affinity for the monoamine transporters.[4] Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors, where it binds with high affinity.[4]
Functional Activity at Monoamine Transporters
Beyond simple binding, the functional activity of these compounds at monoamine transporters—whether they act as uptake inhibitors or releasing agents—is critical to their pharmacological profile. This is often quantified by the half-maximal effective concentration (EC50) for neurotransmitter release.
| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| d-Amphetamine | 5.8 - 24.8 | 6.6 - 7.2 | 698 - 1,765 |
| MDMA | 51.2 - 278 | 54.1 - 110 | 49.6 - 72 |
-
d-Amphetamine is a potent releaser of dopamine and norepinephrine, with a much weaker effect on serotonin release. This profile is consistent with its powerful stimulant effects.
-
MDMA is a potent releaser of serotonin and norepinephrine, with a less pronounced, but still significant, effect on dopamine release. This robust serotonin release is believed to be a key contributor to its characteristic entactogenic effects.[5]
Functional Activity at Serotonin Receptors
2C-B's primary mechanism of action is as a direct agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.
| Compound | 5-HT2A Receptor EC50 (nM) | 5-HT2A Receptor Emax (%) | 5-HT2C Receptor EC50 (nM) | 5-HT2C Receptor Emax (%) |
| 2C-B | 1.2 - 689 | 4 - 101 | 0.03 - 493 | 50 - 116 |
-
2C-B acts as a potent partial agonist at both 5-HT2A and 5-HT2C receptors.[4] The activation of the 5-HT2A receptor is widely considered to be the primary mechanism underlying the psychedelic effects of hallucinogenic drugs.[6]
In Vivo Behavioral Profiles: From Locomotion to Subjective Experience
The distinct in vitro pharmacological profiles of these compounds translate into markedly different behavioral effects in both animal models and humans.
Locomotor Activity
In rodents, locomotor activity is a common measure of stimulant effects.
| Compound | Species | Effect on Locomotion |
| d-Amphetamine | Rodents | Dose-dependent increase in locomotor activity and stereotypy.[7] |
| MDMA | Rodents | Increase in locomotor activity.[8] |
| 2C-B | Humans | Produces stimulant effects.[4] |
Drug Discrimination
Drug discrimination studies in animals are used to assess the subjective effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.
-
Rats trained to discriminate MDMA from saline will generalize to S-(+)-amphetamine, indicating some shared subjective effects. However, rats trained to discriminate S-(+)-amphetamine from saline do not generalize to MDMA, suggesting that the subjective effects of amphetamine are not a component of the MDMA cue.[9] This highlights the unique subjective experience induced by MDMA.
-
The discriminative stimulus effects of 2C-B are reported to be similar to other psychedelics like LSD and psilocybin.[1]
Subjective Effects in Humans
| Compound | Primary Subjective Effects |
| d-Amphetamine | Increased wakefulness, focus, and energy; euphoria. |
| MDMA | Feelings of emotional closeness, empathy, and sociability (entactogenic effects); mild euphoria and stimulation.[5] |
| 2C-B | Psychedelic effects including visual and auditory distortions, altered perception of time, and changes in thought processes; also produces stimulant and mild entactogenic-like effects.[4] |
Linking Pharmacology to Psychoactive Effects: A Mechanistic Overview
The diverse pharmacological profiles of these substituted phenethylamines provide a clear basis for their distinct psychoactive effects.
Figure 2. Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest.
-
Add a range of concentrations of the unlabeled test compound to compete with the radioligand for binding.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioactivity as a function of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Monoamine Transporter Uptake/Release Assay (Synaptosome Preparation)
This protocol describes a method to measure the ability of a compound to inhibit the uptake of or stimulate the release of a radiolabeled monoamine neurotransmitter in isolated nerve terminals (synaptosomes).
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum for dopamine) from a rodent.
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in an appropriate physiological buffer.
-
-
Uptake/Release Assay:
-
Pre-incubate the synaptosomes at 37°C.
-
For uptake inhibition: Add varying concentrations of the test compound followed by a fixed concentration of the radiolabeled monoamine (e.g., [3H]dopamine).
-
For release: Pre-load the synaptosomes with the radiolabeled monoamine, then add varying concentrations of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes).
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters (for uptake) or in the supernatant (for release) using a scintillation counter.
-
-
Data Analysis:
-
For uptake inhibition, calculate the IC50 value.
-
For release, calculate the EC50 and Emax values.
-
Conclusion
The substituted phenethylamines represent a structurally diverse class of compounds with a wide spectrum of pharmacological activities. By comparing the prototypical stimulant d-amphetamine, the entactogen MDMA, and the psychedelic 2C-B, we have illustrated how subtle modifications to the basic phenethylamine scaffold can dramatically alter a compound's interaction with monoamine systems, leading to profoundly different psychoactive effects. A thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics and for comprehending the mechanisms underlying both the therapeutic potential and the risks associated with these fascinating molecules.
References
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2C-B. In: Wikipedia. ; 2024. Accessed January 18, 2026. [Link]
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Substituted phenethylamine. In: Wikipedia. ; 2023. Accessed January 18, 2026. [Link]
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Mescaline. In: Wikipedia. ; 2024. Accessed January 18, 2026. [Link]
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Sitte HH, Freissmuth M. Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends Pharmacol Sci. 2015;36(1):41-50. [Link]
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Mephedrone. In: Wikipedia. ; 2024. Accessed January 18, 2026. [Link]
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Daws LC, Gould GG, Tsvetkov E, et al. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. J Neurosci. 2006;26(23):6134-6141. [Link]
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Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32-41. [Link]
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Pifl C, D-A, Reither H, et al. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. J Pharmacol Exp Ther. 2005;314(1):346-354. [Link]
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Battaglia G, Yeh SY, De Souza EB. Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. Eur J Pharmacol. 1988;148(3):457-460. [Link]
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A Comparison of MDMA and Amphetamine in the Drug Discrimination Paradigm. The Open Behavioral Science Journal. 2010;4:8-13. [Link]
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Papaseit E, Farré M, Pérez-Mañá C, et al. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Front Pharmacol. 2018;9:232. [Link]
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Halberstadt AL, Geyer MA. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. 2011;61(3):364-381. [Link]
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Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. ClinicalTrials.gov. [Link]
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Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv. 2023. [Link]
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Entactogen. In: Wikipedia. ; 2024. Accessed January 18, 2026. [Link]
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Auclair A, Drieu la Rochelle C, Blanc G, et al. Role of serotonin 2A receptors in the D-amphetamine-induced release of dopamine: comparison with previous data on alpha1b-adrenergic receptors. Neuroscience. 2004;125(3):637-646. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3,4-Dimethylphenyl)propan-1-amine: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Due to the absence of a dedicated Safety Data Sheet for 1-(3,4-Dimethylphenyl)propan-1-amine (CAS No. 473732-70-6), a conservative approach to hazard assessment is necessary. Structurally, this compound is a primary amine and a substituted phenethylamine. Analogous compounds, such as other aliphatic and aromatic amines, often exhibit corrosive properties and can be flammable.[1][2][3][4] Substituted phenethylamines are also known to be central nervous system stimulants.[5] Therefore, it is prudent to treat 1-(3,4-Dimethylphenyl)propan-1-amine as a potentially hazardous substance with the following inferred characteristics:
| Hazard Classification (Inferred) | Description | Primary Concerns |
| Corrosive | May cause severe skin burns and eye damage upon contact.[1][2][3][6] | Direct contact with skin, eyes, and mucous membranes. |
| Flammable | May be a combustible liquid, with vapors that can form explosive mixtures with air.[1][2][3][4] | Ignition sources, improper storage. |
| Acutely Toxic | May be harmful if swallowed, inhaled, or absorbed through the skin. | Inhalation of vapors, accidental ingestion, or skin contact. |
| Environmental Hazard | The ecotoxicological effects are unknown, but amines can be toxic to aquatic life. | Improper disposal leading to environmental contamination. |
Disclaimer: This hazard assessment is based on the chemical structure and data from analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.
Personal Protective Equipment (PPE) and Handling
When handling 1-(3,4-Dimethylphenyl)propan-1-amine, a comprehensive suite of personal protective equipment is essential to mitigate the risks of exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for signs of degradation before use.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, a properly fitted respirator with an organic vapor cartridge may be required.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent the escalation of the incident.
For Minor Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to dike the spill and prevent its spread.
-
Neutralization (if applicable and safe): For small amine spills, a weak acid solution (e.g., 5% citric acid) can be cautiously used for neutralization. However, this should only be attempted by trained personnel, as the reaction can be exothermic.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent unauthorized entry.
-
Alert: Notify your institution's EHS department and emergency response team immediately. Provide them with as much information as possible about the spilled substance.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Procedure
The disposal of 1-(3,4-Dimethylphenyl)propan-1-amine must be conducted in accordance with local, state, and federal regulations. The following is a general protocol:
-
Waste Segregation: All waste contaminated with 1-(3,4-Dimethylphenyl)propan-1-amine, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be segregated from other waste streams.
-
Containerization: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3,4-Dimethylphenyl)propan-1-amine," and a description of the contents (e.g., "neat," "in methanol," "contaminated debris"). The accumulation start date should also be clearly marked.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat, sparks, and incompatible materials.
-
Disposal Request: Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-(3,4-Dimethylphenyl)propan-1-amine waste.
Caption: Decision workflow for the safe disposal of 1-(3,4-Dimethylphenyl)propan-1-amine waste.
Conclusion
The responsible disposal of 1-(3,4-Dimethylphenyl)propan-1-amine is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide and, most importantly, by consulting with your institution's EHS professionals, you can ensure that this and other chemical wastes are managed in a safe, compliant, and environmentally conscious manner.
References
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Australian Government Department of Health. 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.[Link]
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PubMed. Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe.[Link]
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GTM. Safety Data Sheet: DIMETILPROPILAMINA (DMPA).[Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl(propyl)amine.[Link]
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PubChem. 1-(3,4-Dimethylphenyl)propan-1-one.[Link]
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University of Glasgow. Controlled Drugs and Precursors in Research.[Link]
-
Wikipedia. Substituted phenethylamine.[Link]
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A Researcher's Guide to Safely Handling 1-(3,4-Dimethylphenyl)propan-1-amine: Essential Protective Measures and Disposal Protocols
The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a substance. For 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, the identified hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given the structural similarity, it is prudent to assume that 1-(3,4-Dimethylphenyl)propan-1-amine presents a comparable hazard profile. Therefore, the following personal protective equipment (PPE) and handling procedures are essential.
Foundational Principles of Protection: Selecting and Using Your Personal Protective Equipment
The selection of appropriate PPE is the most critical barrier between a researcher and potential chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling substituted phenethylamines.
Eye and Face Protection: Your First Line of Defense
Given the serious eye irritation potential (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work involving this compound.
-
Recommended for Liquid Handling: When handling solutions or the neat oil, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against splashes.
-
High-Risk Operations: For procedures with a high risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Skin and Body Protection: A Comprehensive Barrier
Substituted phenethylamines can cause skin irritation (H315), and dermal absorption is a potential route of exposure.
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a best practice, especially during activities with a higher risk of contamination.
-
Laboratory Coat: A standard laboratory coat is mandatory to protect against incidental contact.
-
Chemical-Resistant Apron: When handling larger quantities (above 25 mL) or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, "bunny suit" coveralls can provide head-to-toe protection.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful consideration of respiratory protection, particularly when handling the powdered form of the hydrochloride salt or when there is a possibility of aerosol formation.
-
Engineering Controls: All work with 1-(3,4-Dimethylphenyl)propan-1-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Use: In situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. A full-face respirator will also provide eye and face protection.
Operational Blueprint: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye protection, and outer gloves.
-
Weighing and Transfer:
-
For solids, use a spatula and weighing paper. Handle gently to avoid generating dust.
-
For liquids, use a calibrated pipette or syringe.
-
All transfers should be performed over a spill tray to contain any potential drips or spills.
-
-
Post-Handling: After completing the work, wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Summarized PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety glasses | Double nitrile gloves | Lab coat | Work in fume hood |
| Small Volume Liquid Handling (<25 mL) | Chemical splash goggles | Double nitrile gloves | Lab coat | Work in fume hood |
| Large Volume Liquid Handling (>25 mL) | Face shield and goggles | Double nitrile gloves | Chemical-resistant apron over lab coat | Work in fume hood |
| Spill Cleanup | Full-face respirator or goggles | Heavy-duty nitrile gloves | Chemical-resistant coveralls | NIOSH-approved respirator |
Visualizing the Path to Safety: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Responsible Disposal: A Commitment to Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[2][3][4][5][6]
Waste Segregation
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of 1-(3,4-Dimethylphenyl)propan-1-amine should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Container Management
-
All waste containers must be made of a material compatible with the chemical and kept securely closed except when adding waste.[6]
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
Disposal Pathway
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Preparedness: Planning for the Unexpected
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and have the appropriate spill kit and PPE, you may clean up small spills. For large spills, await the arrival of trained emergency responders.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
-
This guide provides a robust framework for the safe handling of 1-(3,4-Dimethylphenyl)propan-1-amine. By adhering to these principles and procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
Anenta. A guide to the disposal of laboratory waste. Retrieved from [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
- Google Patents. US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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SafetySkills. Chemical Handling Safety & PPE Requirements. Retrieved from [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
